2,3,5,6-Tetrafluorophenylhydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-2-1-3(8)5(10)6(12-11)4(2)9/h1,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMFVEOXNZYYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)NN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215641 | |
| Record name | 2,3,5,6-Tetrafluorophenylhydrazine | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-11-2 | |
| Record name | (2,3,5,6-Tetrafluorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=653-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3,5,6-Tetrafluorophenylhydrazine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 653-11-2 | |
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| Record name | 2,3,5,6-Tetrafluorophenylhydrazine | |
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| Record name | 2,3,5,6-tetrafluorophenylhydrazine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.451 | |
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| Record name | 2,3,5,6-TETRAFLUOROPHENYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNP7RSM8H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and characterization of 2,3,5,6-Tetrafluorophenylhydrazine
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,5,6-Tetrafluorophenylhydrazine
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a crucial fluorinated building block in modern chemical synthesis. The document details a robust synthetic protocol via nucleophilic aromatic substitution, explains the underlying reaction mechanism, and outlines a suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a practical and scientifically grounded understanding of this versatile chemical intermediate.
Introduction: The Significance of Fluorinated Hydrazines
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2]
This compound (C₆H₄F₄N₂) is a prime example of a highly valuable, fluorinated synthetic intermediate. Its primary significance lies in its role as a precursor for introducing the tetrafluorophenyl moiety into diverse molecular scaffolds, particularly in the synthesis of fluorinated heterocyclic compounds.[3] A prominent application is its use in the Fischer indole synthesis to create highly fluorinated indoles, which are core structures in numerous pharmaceutical agents.[3] This guide offers an in-depth examination of its preparation and rigorous characterization.
Synthesis of this compound
The most direct and efficient pathway to this compound is through the nucleophilic aromatic substitution (SₙAr) reaction on a polyfluorinated benzene ring. The high degree of fluorination activates the aromatic ring, making it susceptible to attack by nucleophiles.
Synthesis Strategy and Mechanistic Insight
The chosen strategy involves the reaction of pentafluorobenzene with hydrazine. The core of this transformation is the displacement of a fluoride ion by the hydrazine nucleophile.
Causality of Reagent Selection:
-
Pentafluorobenzene: This starting material is ideal due to the five electron-withdrawing fluorine atoms, which create a significant partial positive charge on the ring carbons, making the ring "electron-deficient" and highly activated for nucleophilic attack.
-
Hydrazine (or Hydrazine Hydrate): A potent nitrogen-based nucleophile, hydrazine readily attacks the activated ring. Hydrazine hydrate is often used for its practicality and availability.
Regioselectivity: The reaction of pentafluorobenzene with ethanolic hydrazine demonstrates remarkable regioselectivity, yielding an ortho:meta:para isomer distribution of 6:1:93.[4] The strong preference for substitution at the para-position is governed by the stability of the intermediate Meisenheimer complex. The negative charge in the intermediate formed by para-attack is more effectively delocalized and stabilized by the electron-withdrawing fluorine atoms compared to the intermediates formed from ortho or meta attack.
Experimental Protocol
This protocol is a synthesized methodology based on established procedures.[5]
Materials:
-
Pentafluorobenzene (C₆HF₅)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol, anhydrous
-
Dichloromethane (DCM)
-
10% Sodium Carbonate solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Benzene
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentafluorobenzene (1.0 eq) in anhydrous ethanol.
-
Addition of Nucleophile: To this stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature overnight or gently reflux for several hours to ensure complete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: a. Remove the ethanol under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in dichloromethane (DCM). c. Transfer the DCM solution to a separatory funnel and wash with a 10% sodium carbonate solution to neutralize any acidic byproducts.[6] d. Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.[6]
-
Isolation: Filter off the drying agent and evaporate the solvent in vacuo to yield crude this compound.[5][6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as benzene-hexane, to yield the final product as crystalline needles.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Molecular Structure
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An In-Depth Technical Guide to 2,3,5,6-Tetrafluorophenylhydrazine: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5,6-Tetrafluorophenylhydrazine is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the tetrafluorophenyl moiety, make it a valuable precursor for synthesizing complex heterocyclic structures, particularly fluorinated indoles and indazoles. This guide provides a comprehensive overview of its core physical and chemical properties, details its synthesis and key reactivity patterns, presents characteristic spectroscopic data, and outlines critical safety and handling protocols. The information herein is synthesized to provide both foundational knowledge and practical insights for professionals engaged in chemical research and development.
Core Physicochemical Properties
The introduction of four fluorine atoms onto the phenyl ring dramatically influences the molecule's physical and chemical characteristics compared to its non-fluorinated analog, phenylhydrazine. The high electronegativity of fluorine withdraws electron density from the aromatic ring, impacting its reactivity and the acidity of the hydrazine protons.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 653-11-2 | [1][2][3] |
| Molecular Formula | C₆H₄F₄N₂ | [2][3] |
| Molecular Weight | 180.11 g/mol | [3] |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 91-93 °C (lit.) | [3] |
| Boiling Point | 136.3 ± 40.0 °C (Predicted) | [3] |
| pKa | 4.01 ± 0.20 (Predicted) | [3] |
| EINECS Number | 211-494-4 | [1] |
| BRN Number | 745777 | [3] |
Synthesis and Reactivity
General Synthesis
The preparation of this compound is typically achieved through the nucleophilic aromatic substitution of a polyfluorinated benzene precursor. A common and effective method involves the reaction of pentafluorobenzene with hydrazine hydrate.[5] In this reaction, one of the fluorine atoms of pentafluorobenzene is displaced by the hydrazine nucleophile.
A related synthesis for a similar compound, 2,3,5,6-tetrafluoro-pyridin-4-yl-hydrazine, is achieved by reacting pentafluoropyridine with hydrazine, demonstrating the general applicability of this nucleophilic substitution strategy on highly fluorinated aromatic systems.[6]
Caption: General synthesis of this compound.
Key Reactivity and Synthetic Applications
The primary utility of this compound in modern chemical synthesis is its role as a key building block for fluorinated heterocyclic compounds.[7] The electron-deficient nature of the tetrafluorophenyl ring makes this reagent a versatile tool for introducing this moiety into diverse molecular scaffolds, which is of high interest for developing novel pharmaceuticals and advanced materials.[4][7]
Fischer Indole Synthesis: A prominent application is its use in the Fischer indole synthesis to produce highly fluorinated indoles.[7] This classic reaction provides a direct and efficient pathway to a class of compounds that are otherwise difficult to access. The process involves the acid-catalyzed reaction of the hydrazine with an aldehyde or ketone, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization.[7]
The general mechanism proceeds as follows:
-
Condensation: this compound condenses with a carbonyl compound (aldehyde or ketone) under acidic conditions to form a tetrafluorophenylhydrazone.[7]
-
Tautomerization: The resulting hydrazone isomerizes to its enamine tautomer.[7]
-
Rearrangement: Under acid catalysis, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step and results in the cleavage of the N-N bond.[7]
-
Cyclization & Aromatization: The intermediate then undergoes cyclization and eliminates a molecule of ammonia to form the final, stable aromatic indole ring.[7]
Caption: Mechanism of the Fischer indole synthesis using this compound.
Beyond indoles, polyfluorinated arylhydrazines are also employed in the synthesis of other significant heterocyclic systems, such as 1H-indazoles.[7]
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Key spectral data are available for this compound.[8]
Table 2: Characteristic Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic proton (Ar-H) and the hydrazine protons (-NH-NH₂). The Ar-H signal is expected in the aromatic region (typically 6.5-8.0 ppm) and will likely show complex coupling to the adjacent fluorine atoms. The hydrazine protons are exchangeable and may appear as broad signals.[5][9] |
| ¹³C NMR | Resonances for the six carbon atoms of the aromatic ring. The signals for the fluorine-bearing carbons will appear as doublets due to one-bond C-F coupling, and these carbons will be significantly downfield. |
| ¹⁹F NMR | A complex spectrum is expected due to spin-spin coupling between the different fluorine atoms (ortho, meta, para couplings) and coupling to the aromatic proton. This technique is highly sensitive to the electronic environment and is crucial for confirming the substitution pattern.[5] |
| IR Spectroscopy | Characteristic absorption bands are expected for: N-H stretching (typically broad, in the 3200-3400 cm⁻¹ region), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C aromatic ring stretching (~1400-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ region).[10] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 180.11, corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of NH₂, N₂H₃, and other fragments characteristic of hydrazine derivatives.[8][11] |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is critical to ensure safety. The information below is a summary derived from safety data sheets and should be supplemented by a full review of the specific SDS before use.[1][2]
Hazard Identification
-
Health Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Physical Hazards : Not classified as a physical hazard (e.g., flammable or explosive) under normal conditions.[2]
-
Environmental Hazards : Data not extensively available; release into the environment should be avoided.
Recommended Handling Protocol
-
Engineering Controls : Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[2] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield (29 CFR 1910.133).[2]
-
Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber) (29 CFR 1910.138).[2]
-
Skin and Body Protection : Wear appropriate protective clothing to prevent skin contact.[2]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator (29 CFR 1910.134).[2]
-
-
Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2] Avoid breathing dust, mist, or spray.[2]
Storage and Stability
-
Storage Conditions : Store in a dry, cool, and well-ventilated area.[2] Keep the container tightly closed when not in use.[2]
-
Stability : The product is stable under normal handling and storage conditions.[2] Some sources indicate it may be light-sensitive.[3]
-
Incompatible Materials : Keep away from strong oxidizing agents.[2]
-
Hazardous Decomposition Products : Thermal decomposition, especially in a fire, may generate toxic fumes including carbon oxides, nitrogen oxides, and hydrogen fluoride.[2]
Conclusion
This compound stands out as a highly valuable reagent in synthetic organic chemistry. Its well-defined physical properties, coupled with its predictable reactivity in cornerstone reactions like the Fischer indole synthesis, provide chemists with a reliable tool for accessing complex, fluorinated molecules. Understanding its spectroscopic signature is key to its effective use and characterization of its products. Adherence to stringent safety protocols is mandatory for its handling. For researchers in drug discovery and materials science, this compound will likely continue to be a key intermediate in the development of novel molecules with enhanced biological activity and material properties.
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Spectroscopic data (NMR, IR, MS) of 2,3,5,6-Tetrafluorophenylhydrazine
An In-depth Technical Guide to the Spectroscopic Characterization of 2,3,5,6-Tetrafluorophenylhydrazine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (C₆H₄F₄N₂). As a crucial building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to present a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Methodologies, experimental considerations, and the logic behind spectral interpretation are discussed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar fluorinated aromatic compounds.
Introduction
This compound is a highly functionalized aromatic compound whose utility stems from the unique properties imparted by the tetrafluorinated phenyl ring and the reactive hydrazine moiety. The fluorine atoms significantly alter the electronic properties of the aromatic ring, influencing acidity, lipophilicity, and metabolic stability, making it an attractive synthon in drug discovery programs. The hydrazine group serves as a versatile handle for the synthesis of heterocycles, such as pyrazoles and indoles, which are common scaffolds in pharmacologically active molecules.
Molecular Structure and Spectroscopic Overview
The structure of this compound possesses a key element of symmetry that simplifies its spectral analysis, particularly in NMR. The aromatic ring has a C₂ᵥ symmetry axis passing through the C1-C4 bond.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
-
NMR Spectroscopy will reveal the number of chemically distinct protons (¹H), carbons (¹³C), and fluorine atoms (¹⁹F), along with their connectivity through spin-spin coupling. The molecule's symmetry is a dominant factor in its NMR signature.
-
IR Spectroscopy will identify the key functional groups present, primarily the N-H bonds of the hydrazine and the characteristic vibrations of the tetrafluorinated aromatic ring.
-
Mass Spectrometry will confirm the molecular weight and provide structural information through analysis of the fragmentation pattern upon ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.
Experimental Protocol (Best Practices)
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent.
-
Solvent Choice: DMSO-d₆ is highly recommended. Its ability to form hydrogen bonds will slow the exchange rate of the N-H protons, leading to sharper signals that can be more easily integrated and observed. Solvents like CDCl₃ may result in broader signals or complete exchange with trace water, potentially obscuring the hydrazine protons.
-
Instrumentation: Data should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H observation. A multinuclear probe capable of observing ¹⁹F and ¹³C is essential.
-
¹⁹F NMR Considerations: ¹⁹F NMR spectroscopy offers high sensitivity and a wide chemical shift range, which minimizes signal overlap.[1] A standard or inverse-gated decoupling experiment can be used for quantitative analysis.[2]
¹H NMR Analysis
The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the hydrazine moiety and the lone aromatic proton.
-
Hydrazine Protons (N-H, N-H₂): These protons are labile and their chemical shifts are highly dependent on concentration, temperature, and solvent. In DMSO-d₆, they are expected to appear as distinct, potentially broad signals. The -NH- proton will likely appear as a triplet due to coupling with the two protons of the -NH₂ group, while the -NH₂ protons may appear as a doublet.
-
Aromatic Proton (C4-H): There is one proton on the aromatic ring. It is flanked by two fluorine atoms (F3 and F5), resulting in a characteristic triplet multiplicity due to a three-bond coupling (³JH-F).
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~ 8.5 - 9.5 | br s (or t) | - | -NH- |
| ~ 6.8 - 7.2 | t | ³JH-F ≈ 8-10 Hz | C4-H |
| ~ 4.5 - 5.5 | br s (or d) | - | -NH₂ |
¹⁹F NMR Analysis
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and large chemical shift dispersion.[3] The symmetry of the 2,3,5,6-tetrafluorophenyl group means that F2 is equivalent to F6, and F3 is equivalent to F5. Therefore, only two signals are expected in the ¹⁹F NMR spectrum.
-
F2/F6 Signal: These fluorine atoms are ortho to the hydrazine substituent. They will be coupled to the adjacent F3/F5 atoms and the more distant C4-H proton.
-
F3/F5 Signal: These fluorine atoms are meta to the hydrazine substituent and ortho to the C4-H. They will be coupled to the adjacent F2/F6 atoms and the C4-H proton.
Table 2: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| ~ -140 to -145 | m | ³JF-F, ⁴JF-H, ⁴JF-F | F2, F6 |
| ~ -155 to -160 | m | ³JF-F, ³JF-H | F3, F5 |
Note: Chemical shifts are relative to a standard like CFCl₃. The exact values can vary with solvent.
¹³C NMR Analysis
The ¹³C NMR spectrum will also be simplified by the molecule's symmetry. Strong one-bond carbon-fluorine couplings (¹JC-F) of 230-260 Hz will cause the signals for the fluorine-bearing carbons to appear as large doublets.
Table 3: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~ 145 - 150 | t (¹JC-F) | ¹JC-F ≈ 240-250 | C2, C6 |
| ~ 138 - 142 | t (¹JC-F) | ¹JC-F ≈ 245-255 | C3, C5 |
| ~ 120 - 125 | t (²JC-F) | ²JC-F ≈ 15-25 | C1 |
| ~ 100 - 105 | t (²JC-F) | ²JC-F ≈ 20-30 | C4 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is expected to show characteristic absorption bands for N-H, C-H, C=C, and C-F bonds.
Experimental Protocol
A common and effective method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. A small amount of the solid material is placed directly on the ATR crystal.
Spectral Interpretation
-
N-H Stretching Region (3500-3200 cm⁻¹): The primary amine (-NH₂) group will typically show two distinct bands in this region: one for the asymmetric stretch and one for the symmetric stretch. The secondary amine (-NH-) will show a single, typically sharper band.
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): A weak to medium absorption is expected just above 3000 cm⁻¹ for the lone aromatic C-H bond.[4]
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): The aromatic ring will give rise to several sharp bands in this region, characteristic of C=C stretching vibrations within the ring.[4]
-
C-F Stretching (1300-1100 cm⁻¹): This region will be dominated by very strong and intense absorption bands corresponding to the C-F stretching vibrations. The presence of multiple fluorine atoms often leads to complex, broad signals in this part of the fingerprint region.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3350, 3280 | Medium | -NH₂ Asymmetric & Symmetric Stretch |
| ~ 3250 | Medium, Sharp | -NH- Stretch |
| ~ 3080 | Weak-Medium | Aromatic C-H Stretch |
| ~ 1620, 1510, 1480 | Medium-Strong, Sharp | Aromatic C=C Ring Stretch |
| ~ 1250 - 1100 | Very Strong, Broad | C-F Stretch |
| ~ 950 | Strong | Aromatic C-H Out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through the analysis of fragment ions.
Experimental Protocol
Electron Ionization (EI) is a common technique for relatively small, volatile molecules. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[5] High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would provide a highly accurate mass measurement to confirm the elemental composition.
Data Analysis
-
Molecular Ion (M⁺•): The molecular formula is C₆H₄F₄N₂. The monoisotopic mass is calculated to be 180.0314 g/mol . The EI spectrum should show a prominent molecular ion peak at m/z 180.
-
Fragmentation Pattern: The fragmentation of phenylhydrazines is often initiated by the cleavage of the weak N-N bond.[6] The tetrafluorophenyl cation is a stable fragment and is expected to be a major peak.
Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.
Table 5: Predicted Key Mass Fragments (EI)
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 180 | [C₆H₄F₄N₂]⁺• | Molecular Ion (M⁺•) |
| 164 | [C₆HF₄N]⁺• | Loss of NH₂ radical |
| 149 | [C₆HF₄]⁺ | Loss of N₂H₃ radical. Likely a very stable and abundant ion. |
| 99 | [C₅HF₂]⁺ | Loss of CF₂ from the m/z 149 fragment. |
Integrated Spectroscopic Analysis: A Self-Validating System
The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data. Each technique provides a piece of the puzzle, and together they create a self-validating confirmation of the structure of this compound.
-
MS to NMR: HRMS confirms the elemental formula (C₆H₄F₄N₂), which is perfectly consistent with the number and type of signals observed in the ¹H, ¹³C, and ¹⁹F NMR spectra (1 aromatic H, 3 hydrazine H's, 4 carbons in the ring, 4 fluorines).
-
IR to NMR: The IR spectrum confirms the presence of N-H and aromatic C-H bonds, which are assigned specific chemical shifts in the ¹H NMR spectrum. The strong C-F stretches in the IR corroborate the presence of the four fluorine atoms identified by ¹⁹F NMR.
-
NMR Symmetry to All Data: The high degree of symmetry predicted by the structure is the unifying theme. It explains why only two ¹⁹F signals and four ¹³C signals are observed for the aromatic ring, simplifying the NMR analysis and providing a clear fingerprint for this specific substitution pattern.
Conclusion
The spectroscopic characterization of this compound is defined by the unique features of its highly symmetric, electron-deficient aromatic ring and its hydrazine functional group. The ¹H and ¹⁹F NMR spectra are expected to show simple, well-resolved multiplets characteristic of the substitution pattern. The IR spectrum is dominated by strong N-H and C-F stretching absorptions. Finally, mass spectrometry should confirm the molecular weight of 180.0314 amu and show a characteristic fragmentation pattern involving the loss of the hydrazine side chain to produce a stable tetrafluorophenyl cation. This comprehensive guide provides a robust and reliable spectroscopic benchmark for the positive identification and quality assessment of this important chemical intermediate.
References
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- Kiraly, P., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
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- Chemistry LibreTexts. (2023).
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Solubility and stability of 2,3,5,6-Tetrafluorophenylhydrazine in various solvents
An In-depth Technical Guide to the Solubility and Stability of 2,3,5,6-Tetrafluorophenylhydrazine
Foreword for the Researcher
This compound is a fluorinated aromatic hydrazine of significant interest in modern synthetic chemistry. Its tetrafluorinated phenyl ring makes it a valuable building block for introducing fluorine into complex molecules, thereby modulating properties such as metabolic stability, lipophilicity, and bioavailability in drug candidates and agrochemicals.[1] A primary application is in the Fischer indole synthesis to create highly fluorinated indoles, which are core structures in many pharmaceuticals.[2]
Despite its utility, comprehensive data on the physicochemical properties of this compound, particularly its solubility and stability, is not widely available in published literature. This guide is therefore designed not as a static data sheet, but as a practical and theoretical framework for the research scientist. It provides the foundational knowledge, experimental methodologies, and analytical approaches required to competently assess the solubility and stability of this reagent. The protocols described herein are built on established principles and best practices in pharmaceutical and chemical research, enabling you to generate reliable, high-quality data tailored to your specific application.
Physicochemical Profile and Safety Imperatives
Before undertaking any experimental work, a thorough understanding of the compound's known properties and safety requirements is paramount.
1.1 Key Physicochemical Data
| Property | Value / Observation | Source(s) |
| Chemical Formula | C₆H₄F₄N₂ | [3] |
| Molecular Weight | 180.11 g/mol | [4] |
| Appearance | Solid (form may vary) | [3] |
| Melting Point | 91-93 °C | [5] |
| pKa (Predicted) | 4.01 ± 0.20 | [5] |
| Sensitivity | Light Sensitive | [5] |
1.2 Critical Safety and Handling Protocols
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or mist.[6]
-
Handling : Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[7] Keep the container tightly closed when not in use.[3]
-
Storage : Store in a dry, cool, and well-ventilated area.[3] The compound is noted to be light-sensitive, so storage in an amber vial or a dark location is crucial to prevent photolytic degradation.[5]
-
Incompatibilities : Keep away from strong oxidizing agents.[3]
Solubility Profile: A Theoretical and Practical Assessment
The solubility of a reagent is critical for its use in synthesis, dictating solvent choice, reaction concentration, and purification strategies. While specific quantitative data for this compound is sparse, we can predict its behavior based on its structure and provide a robust protocol for its empirical determination.
2.1 Theoretical Solubility Assessment
The principle of "like dissolves like" provides a foundational guide.[8]
-
Polarity : The molecule possesses both polar (hydrazine group) and nonpolar (tetrafluorophenyl ring) characteristics. The highly electronegative fluorine atoms decrease the basicity of the hydrazine moiety compared to phenylhydrazine itself, which will influence its interaction with protic solvents.
-
Expected Solubility :
-
High Solubility Expected in : Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetone. These solvents can engage in dipole-dipole interactions and, in some cases, hydrogen bonding.
-
Moderate Solubility Expected in : Polar protic solvents like Methanol, Ethanol, and Isopropanol. While the hydrazine group can hydrogen bond, the hydrophobic fluorinated ring may limit extensive solvation.
-
Low Solubility Expected in : Nonpolar solvents like Hexane and Toluene, and sparingly soluble in water, similar to its parent compound, phenylhydrazine.[9]
-
2.2 Estimated Quantitative Solubility in Common Solvents
The following table provides an estimated solubility profile based on data from structurally similar compounds and general solvent properties.[10][11][12] These values should be empirically verified for any critical application.
| Solvent | Solvent Type | Estimated Solubility Range (at 25 °C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 mg/mL |
| Dimethylformamide (DMF) | Polar Aprotic | > 100 mg/mL |
| Tetrahydrofuran (THF) | Polar Aprotic | 20 - 50 mg/mL |
| Acetone | Polar Aprotic | 20 - 50 mg/mL |
| Acetonitrile (ACN) | Polar Aprotic | 10 - 30 mg/mL |
| Methanol | Polar Protic | 10 - 30 mg/mL |
| Ethanol | Polar Protic | 5 - 20 mg/mL |
| Isopropanol | Polar Protic | < 5 mg/mL |
| Dichloromethane (DCM) | Chlorinated | 5 - 20 mg/mL |
| Toluene | Nonpolar Aromatic | < 1 mg/mL |
| Water | Polar Protic | < 0.1 mg/mL |
| Hexane | Nonpolar Aliphatic | < 0.1 mg/mL |
2.3 Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility, providing thermodynamically accurate data.[2][13][14]
Protocol ID: SOL-TFPH-01
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., 20 mg in 2 mL). The key is to ensure undissolved solid remains at equilibrium.[13] b. Securely seal the vials.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). b. Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is standard, but 48-72 hours is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.[14]
-
Sample Withdrawal and Preparation: a. After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
-
Quantitative Analysis: a. Accurately dilute the filtered supernatant with the chosen solvent to a concentration within the linear range of the analytical method. b. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (see Section 4.0). c. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
2.4 Visualization: Solubility Determination Workflow
Caption: Key environmental factors that can induce degradation.
3.3 Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products and pathways, which informs the development of stability-indicating analytical methods. [15]
Protocol ID: STAB-TFPH-01
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
pH meter, calibrated.
-
Temperature-controlled oven.
-
Photostability chamber (ICH Q1B compliant).
-
HPLC system with a PDA or MS detector.
Methodology:
-
Prepare Test Samples: For each condition, prepare a sample by diluting the stock solution with the respective stressor solution to a final concentration of ~0.5-1.0 mg/mL. Store a control sample at 5 °C in the dark.
-
Acidic and Basic Hydrolysis: a. Acidic: Add 0.1 M HCl. b. Basic: Add 0.1 M NaOH. c. Store samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Neutralize samples before analysis.
-
Oxidative Degradation: a. Add 3% Hydrogen Peroxide (H₂O₂). b. Store the sample at room temperature, protected from light, for a defined period.
-
Thermal Degradation: a. Store a sample of the stock solution in a sealed vial in an oven at an elevated temperature (e.g., 80 °C). b. For solid-state thermal stability, store the neat powder under the same conditions.
-
Photolytic Degradation: a. Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. b. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: a. At each time point, withdraw an aliquot from each sample. b. Analyze by a stability-indicating HPLC method (see Section 4.1), monitoring for the appearance of new peaks (degradants) and the decrease in the parent peak area. c. A mass spectrometer (LC-MS) is highly valuable for obtaining mass information on the new peaks to help identify degradants. [16][17]
Analytical Methodologies for Quantification
Accurate and precise analytical methods are the bedrock of reliable solubility and stability data. For a fluorinated aromatic hydrazine, chromatographic methods are most suitable.
4.1 Recommended Analytical Method: Reverse-Phase HPLC
A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method offers excellent selectivity and sensitivity for quantifying this compound and separating it from potential impurities and degradants. [18][19]
-
Column : A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point. [4]* Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.5) and an organic modifier (Acetonitrile and/or Methanol) is recommended. [4]This allows for the separation of compounds with varying polarities.
-
Detection : A Photodiode Array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification (likely in the UV range of 230-280 nm).
-
Quantification : An external standard calibration curve should be prepared using at least five concentrations of a certified reference standard of this compound.
4.2 Alternative and Confirmatory Methods
-
Gas Chromatography (GC) : GC can be used, but likely requires derivatization of the polar hydrazine group to improve volatility and peak shape. [20][21]Reaction with an aldehyde or ketone (e.g., acetone) to form the corresponding hydrazone is a common approach.
-
NMR Spectroscopy : ¹H and ¹⁹F NMR are powerful tools for structural confirmation and for identifying degradants in stability studies. [14][22][23]The unique chemical shifts in the ¹⁹F NMR spectrum are particularly useful for tracking changes to the fluorinated ring.
Conclusion and Best Practices
This guide provides a comprehensive framework for researchers working with this compound. While a lack of published quantitative data necessitates empirical determination, the principles and protocols outlined here offer a clear path to generating high-quality, reliable results.
Key Takeaways for the Scientist:
-
Prioritize Safety : Due to its irritant nature, always handle this compound with appropriate PPE in a well-ventilated area.
-
Assume Instability : Treat the compound as potentially unstable to light, heat, and oxidation until proven otherwise. Store it in a cool, dark, and dry place.
-
Empirical Verification is Essential : Do not rely on estimated solubility data for critical applications. Use the shake-flask protocol to determine solubility in your specific solvent systems.
-
Develop a Stability-Indicating Method : Before conducting extensive stability studies, use forced degradation to develop an HPLC method capable of separating the parent compound from its key degradants.
-
Document Rigorously : Maintain detailed records of all experimental conditions, parameters, and results to ensure data integrity and reproducibility.
By following these guidelines, researchers can confidently characterize the solubility and stability of this compound, enabling its effective and safe use in the advancement of chemical synthesis and drug discovery.
References
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- Wikipedia. Phenylhydrazine.
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- Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7516, Phenylhydrazine.
- PubMed. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry.
- Hosseini, S. M., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus.
- Chromatography Forum. (2011). Free hydrazine quantification by GC.
- DiVA portal. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-ga.
- Lunn, G., et al. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
- National Institutes of Health. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol.
- Radboud Repository. RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines.
- SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
- Ma, H., et al. (2001). Analysis of oxidative degradation products of 2,4,6-trichlorophenol treated with air ions. Analytical Chemistry.
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- P212121 Store. This compound 5g.
- MDPI. (2021). A Rapid HPLC Method for the Concurrent Determination of Several Antihypertensive Drugs from Binary and Ternary Formulations.
- PubMed. Oxidative degradation of antiflammin 2.
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
- ResearchGate. Solvent effect on solubility and preferential solvation analysis of buprofezin dissolved in aqueous co-solvent mixtures of N,N-dimethylformamide, ethanol, acetonitrile and isopropanol | Request PDF.
- ResearchGate. Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K | Request PDF.
- University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- National Institutes of Health. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
- National Institutes of Health. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3,5,6-Tetrafluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Paradigm of Proactive Safety in Advanced Chemical Synthesis
In the pursuit of novel therapeutics and advanced materials, the synthesis of complex molecules is a foundational activity. Among the vast armamentarium of chemical reagents, fluorinated compounds present unique opportunities and challenges. 2,3,5,6-Tetrafluorophenylhydrazine, a key building block in medicinal chemistry and material science, is one such compound that demands a sophisticated understanding of its properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide eschews a simplistic, checklist-based approach to safety. Instead, it provides a deep-seated rationale for the recommended handling procedures, grounded in the fundamental principles of toxicology, chemical reactivity, and occupational hygiene. Our objective is to empower the researcher with the knowledge to not only follow protocols but to comprehend the causality behind them, thereby fostering a culture of intrinsic safety.
Section 1: Unveiling the Hazard Profile of this compound
This compound (CAS No. 653-11-2) is a solid, powdered substance that, while instrumental in synthesis, presents a multi-faceted hazard profile that must be thoroughly understood and respected.
1.1. GHS Hazard Classification: A Snapshot of Primary Risks
Globally Harmonized System (GHS) classifications provide a standardized initial assessment of a chemical's hazards. For this compound, the primary classifications include:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Some safety data sheets also indicate potential for harm if swallowed, in contact with skin, or if inhaled.[2]
1.2. Toxicological Insights: Beyond the Label
-
Hydrazine and its derivatives are known to be toxic and can affect the central nervous system, liver, and kidneys.[3][4] Hydrazine itself is classified as a substance that is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[3][4]
-
Phenylhydrazine is known to be hematotoxic, causing damage to red blood cells and leading to conditions like hemolytic anemia.[5] It is also considered a potential carcinogen.[6][7]
Given this lineage, it is prudent to handle this compound with the assumption of significant toxicity and potential carcinogenicity until specific data to the contrary becomes available. The introduction of fluorine atoms can alter the metabolic pathways and reactivity of a molecule, but it does not negate the inherent hazards of the hydrazine functional group.[8]
1.3. Physical and Chemical Properties: Understanding Reactivity and Stability
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value/Information | Citation |
| Molecular Formula | C₆H₄F₄N₂ | [1] |
| Appearance | Solid (powder) | [1] |
| Stability | Stable under normal handling and storage conditions. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Under fire conditions, can produce carbon oxides, hydrogen fluoride, and nitrogen oxides. | [1] |
The powdered nature of this compound is a key consideration for handling, as it increases the risk of inhalation and dermal exposure through dust generation.
Section 2: The Core of Control: Engineering and Administrative Safeguards
Effective risk management for potent chemical powders like this compound hinges on a multi-layered approach, prioritizing engineering controls to minimize exposure at the source, supplemented by robust administrative procedures.
2.1. The Primacy of Engineering Controls: Isolating the Hazard
Engineering controls are physical changes to the workplace that isolate workers from hazards.[9] For this compound, the following are indispensable:
-
Chemical Fume Hoods: All manipulations of this compound that could generate dust, including weighing, transferring, and adding to reaction vessels, must be conducted within a properly functioning chemical fume hood.[10] The fume hood serves a dual purpose: it provides ventilation to capture and exhaust airborne contaminants, and its sash acts as a physical barrier.[10]
-
Ventilated Balance Enclosures: For weighing operations, a ventilated balance enclosure (also known as a powder hood) is highly recommended. These enclosures are specifically designed to provide a stable weighing environment while capturing fine powders that might escape during transfer.
-
Glove Boxes: For particularly sensitive or large-scale operations, the use of a glove box provides the highest level of containment by physically separating the operator from the chemical.
The rationale for these controls is to prevent the inhalation of the powdered chemical and to minimize skin contact.
2.2. Administrative Controls: Structuring Safe Work Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving this compound are mandatory. These SOPs should be specific to the experiment and include pre- and post-handling procedures, decontamination steps, and emergency protocols.
-
Designated Work Areas: The areas where this compound is handled should be clearly demarcated. Access to these areas should be restricted to trained personnel.
-
Good Housekeeping: Maintaining a clean and organized workspace is crucial. All spills, even minor ones, should be cleaned up immediately according to the procedures outlined in Section 4. Work surfaces should be decontaminated after each use.
-
Training: All personnel who will handle this compound must receive comprehensive training on its hazards, safe handling procedures, the proper use of personal protective equipment, and emergency response. This training should be documented.
Section 3: Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are the primary means of protection, the use of appropriate PPE is essential to mitigate any residual risk of exposure.
3.1. A Head-to-Toe Approach to Personal Protection
| PPE Component | Specifications and Rationale |
| Hand Protection | Wear nitrile or other chemical-resistant gloves. Double-gloving is recommended, especially for prolonged handling. The outer glove can be removed and discarded if it becomes contaminated, protecting the inner glove and the skin. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or significant dust generation. |
| Skin and Body Protection | A laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable chemical-resistant gown or coveralls should be considered. |
| Respiratory Protection | For routine handling within a certified chemical fume hood, respiratory protection may not be necessary. However, in situations where engineering controls are not sufficient to control airborne concentrations, or during spill cleanup, a respirator is required. A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is appropriate for protection against powdered chemicals. For situations with potential for vapors, a combination cartridge for organic vapors and particulates may be necessary. The selection and use of respirators must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134), which includes requirements for a written program, medical evaluation, and fit testing.[11] |
Diagram: Hierarchy of Controls for Handling this compound
Caption: A visual representation of the hierarchy of controls, emphasizing the prioritization of engineering and administrative measures over personal protective equipment.
Section 4: Proactive Protocols for Storage, Spills, and Disposal
A comprehensive safety plan extends beyond the immediate handling of a chemical to include its entire lifecycle within the laboratory.
4.1. Secure and Segregated Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible materials, particularly strong oxidizing agents.[1]
-
The storage location should be clearly labeled, and access should be restricted.
4.2. Spill Response: A Calm and Coordinated Approach
In the event of a spill, a pre-defined and practiced emergency response plan is critical.
Diagram: Spill Response Workflow
Caption: A flowchart outlining the key steps for a safe and effective response to a spill of this compound.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 3, including respiratory protection.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder.
-
Clean Up: Carefully scoop the spilled material and absorbent into a labeled, sealed container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinsing with water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
-
Report the Incident: Report the spill to the appropriate laboratory supervisor and environmental health and safety (EHS) department.
4.3. Responsible Disposal
Unused or waste this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Section 5: Emergency First Aid: Immediate and Informed Actions
In the event of an exposure, immediate and appropriate first aid can significantly mitigate the severity of the outcome.
| Exposure Route | First Aid Procedures | Citation |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention. | [1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.
Conclusion: A Commitment to a Culture of Safety
The safe handling of this compound is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By understanding the inherent hazards of this compound and implementing a multi-layered safety strategy that prioritizes engineering controls, administrative procedures, and the correct use of personal protective equipment, researchers can confidently and safely unlock its potential in the advancement of science and medicine. This guide serves as a foundational resource, but it is the continuous commitment to a culture of safety within the laboratory that will ultimately ensure the well-being of all personnel.
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A Senior Application Scientist's Guide to 2,3,5,6-Tetrafluorophenylhydrazine: Sourcing, Purity, and Application
Introduction: The Strategic Importance of Fluorinated Synthons
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating a compound's physicochemical and biological properties.[1] Enhanced metabolic stability, increased lipophilicity, and altered binding affinities are just a few of the benefits that fluorination can confer. 2,3,5,6-Tetrafluorophenylhydrazine (CAS No. 653-11-2) has emerged as a critical building block, or synthone, for introducing the tetrafluorophenyl moiety into diverse molecular architectures.[2]
This guide provides an in-depth technical overview for researchers, process chemists, and drug development professionals on the commercial landscape of this compound. We will delve into the nuances of supplier selection, the critical implications of purity grades, and the analytical methodologies required to validate this versatile reagent for its successful application in complex synthetic campaigns, particularly in the synthesis of fluorinated heterocyclic compounds like indoles via the Fischer indole synthesis.[2]
Commercial Suppliers and Purity Grades: A Comparative Overview
The procurement of high-quality starting materials is the foundation of reproducible and successful research. This compound is available from a range of chemical suppliers, typically at a purity grade of 97% or higher. The selection of a supplier should not be based on cost alone but should involve a thorough evaluation of their documentation, batch-to-batch consistency, and available analytical data.
Below is a summary of prominent commercial suppliers and their typically offered specifications for this compound.
| Supplier | Product Code/SKU | CAS Number | Stated Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| Fluorochem | F007370 | 653-11-2 | 97.0%[3] | C6H4F4N2[3] | 180.106[3] |
| SynQuest Laboratories, Inc. | 3639-3-05 | 653-11-2 | Not explicitly stated | C6H4F4N2[4] | Not explicitly stated |
| Sigma-Aldrich (via Matrix Scientific) | MAT047022223-5G | 1868-85-5 | 97%[5] | C7H3F7N2 | 248.1* |
| P212121 Store | Not specified | 653-11-2 | >97%[6] | C6H4F4N2[6] | 180.11[6] |
| BLD Pharm | Not specified | 653-11-2 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Arctom Scientific | BD-A847942 | 653-11-2 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Santa Cruz Biotechnology | Not specified | 653-11-2 | Not specified | Not specified | Not specified |
*Note: The Sigma-Aldrich listing for a similarly named compound, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl-hydrazine, is included for differentiation and awareness of structurally related compounds. Always verify the CAS number (653-11-2) for the correct reagent.
The Causality of Purity: Why 97% is Not Always Sufficient
While a 97% purity grade is common for many reagents, the nature of the remaining 3% is of paramount importance. For sensitive applications, such as multi-step syntheses or the development of pharmaceutical intermediates, unidentified impurities can have cascading negative effects.
Potential Impurities and Their Impact:
-
Starting Material Carryover: Incomplete reaction of precursors, such as 1,2,4,5-tetrafluorobenzene, can lead to its presence in the final product.
-
Isomeric Impurities: Incomplete regioselectivity during synthesis can result in other tetrafluorophenylhydrazine isomers. These can lead to the formation of undesired product isomers, complicating purification and reducing the yield of the target molecule.
-
Solvent Residues: Residual solvents from purification (e.g., hexanes, ethyl acetate) can interfere with downstream reactions, particularly those involving organometallic reagents.
-
Degradation Products: Hydrazines can be susceptible to oxidation. The presence of oxidized species can inhibit catalyst activity or lead to unwanted side reactions.
The decision to use a standard 97% grade reagent versus seeking a higher purity (>99%) or performing re-purification depends entirely on the sensitivity of the subsequent chemical transformations. For early-stage discovery, a 97% grade may be adequate for proof-of-concept experiments. However, for scale-up and process development, a more stringent purity specification is essential to ensure process robustness and regulatory compliance.
Caption: Logical flow from reagent purity to experimental outcome.
Supplier and Lot Qualification: A Self-Validating Workflow
To ensure the integrity of your research, it is crucial to implement a qualification workflow for critical reagents. This process validates the supplier's claims and establishes a baseline for the material's quality.
Caption: A three-phase workflow for qualifying commercial suppliers.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method for assessing the purity of this compound. The aromatic nature of the compound makes it well-suited for UV detection.[7][8]
Objective: To quantify the main component and detect potential impurities.
1. Materials and Equipment:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (e.g., 18.2 MΩ·cm)
-
Formic Acid (FA), optional, for pH modification
-
Analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Standard and Sample Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)
-
Diluent: 50:50 Acetonitrile/Water
-
Stock Standard Solution (approx. 1 mg/mL): Accurately weigh ~10 mg of a reference standard (if available) or the lot to be qualified into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Sample Solution (approx. 0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the diluent in a separate volumetric flask.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
4. Analysis and Data Interpretation:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the Working Sample Solution.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by area percent:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness Check: This method is self-validating. The gradient elution ensures that impurities with a wide range of polarities are eluted from the column.[9] The use of a C18 column is standard for moderately polar aromatic compounds. The area percent calculation provides a reliable estimation of purity, assuming all components have similar extinction coefficients at the detection wavelength. For absolute quantification, analysis against a certified reference standard would be required.
Conclusion
This compound is an indispensable reagent for accessing novel fluorinated molecules in drug discovery and beyond.[1][2] While readily available from multiple commercial sources, researchers must exercise due diligence in selecting a supplier and validating the purity of the material. A purity value on a label is only the beginning of the story; understanding the potential impurities and their downstream consequences is the hallmark of a robust and reproducible scientific process. By implementing a systematic qualification workflow and employing standard analytical techniques like HPLC, scientists can ensure that the integrity of their starting materials matches the ambition of their research goals.
References
- P212121 Store. This compound | CAS 653-11-2.
- Google Patents. CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol.
- Google Patents. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol.
- Al-Zaydi, K. M., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Chemistry Central Journal, 9(66).
- Chater, M. J., et al. (2018). N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[F]-fluoronicotinate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 58–62.
- Flavor and Extract Manufacturers Association. 2,3,5,6-TETRAMETHYLPYRAZINE.
- Oakwood Chemical. 2,3,5,6-Tetrafluoropyridine.
- Kim, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7598.
- Pawlowski, W., et al. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 59(2), 111-115.
- Fujikawa, S., & Yokoyama, T. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 39(3), 141-153.
- Gavrilović, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(10), 4062.
- Francis, C. L., et al. (2024). 1,3-Disubstituted-1,2,4-triazin-6-ones with potent activity against androgen receptor-dependent prostate cancer cells. Bioorganic & Medicinal Chemistry, 101, 117634.
- Huang, Z., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 33, 115997.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene.
- Daniels, R. N., et al. (2019). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 10(10), 1438-1444.
- Nolan, R. J., et al. (1998). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. Journal of Analytical Toxicology, 22(1), 27-32.
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A Technical Guide to the Theoretical & Computational Modeling of 2,3,5,6-Tetrafluorophenylhydrazine
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Bridging the Experimental-Theoretical Divide
In modern chemical and pharmaceutical research, the synthesis and characterization of novel compounds represent only one facet of discovery. A profound understanding of a molecule's intrinsic properties—its three-dimensional structure, electronic landscape, reactivity, and potential for intermolecular interactions—is paramount for rational design and application. 2,3,5,6-Tetrafluorophenylhydrazine, a highly fluorinated building block, stands as a molecule of significant interest. The introduction of a tetrafluorophenyl moiety can dramatically alter the pharmacokinetic and physicochemical properties of a parent compound, including its lipophilicity, metabolic stability, and binding affinity.[1][2] Phenylhydrazines, in general, are foundational precursors for synthesizing a vast array of heterocyclic compounds, most notably via the Fischer indole synthesis.[3][4]
This guide serves as a comprehensive technical framework for employing theoretical studies and computational modeling to elucidate the structural and electronic characteristics of this compound. As direct, published computational studies on this specific molecule are nascent, this document adopts the perspective of a senior application scientist, outlining not just what has been done, but what can and should be done. We will detail the causality behind methodological choices, establish self-validating protocols, and provide a predictive analysis grounded in well-established computational practices applied to analogous chemical systems.[5][6][7]
The Strategic Imperative for Computational Modeling
Before embarking on any computational study, the primary question must be: "What insights are we seeking?" For this compound, the objectives are multi-fold:
-
Structural Validation: To determine the most stable three-dimensional conformation, including bond lengths, angles, and the orientation of the hydrazine group relative to the fluorinated ring.
-
Spectroscopic Correlation: To predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. This serves a dual purpose: validating the computational method against experimental data and aiding in the interpretation of experimental spectra.[6][8]
-
Electronic Profile Analysis: To map the molecule's electronic landscape. This includes identifying the frontier molecular orbitals (HOMO and LUMO), understanding the charge distribution, and locating regions susceptible to electrophilic or nucleophilic attack. This is crucial for predicting reactivity.[9]
-
Reactivity Prediction: To calculate global reactivity descriptors that quantify the molecule's stability and reactivity, providing a theoretical basis for its behavior in chemical reactions.
The flowchart below outlines a robust and logical workflow for a comprehensive computational investigation of the target molecule.
Caption: A validated workflow for the computational analysis of this compound.
Core Computational Methodologies: The "Why" Behind the "How"
The accuracy of any computational study hinges on the appropriateness of the chosen theoretical level. For organic molecules containing halogens and heteroatoms, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.
The Choice of Functional and Basis Set
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the workhorse of computational chemistry for organic molecules.[5][6] It is a hybrid functional, meaning it incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic structure, particularly in delocalized π-systems like the phenyl ring.
-
Basis Set: 6-311++G(d,p) is a robust choice for this system. Let's dissect this designation:
-
6-311G: This is a triple-zeta basis set, meaning each atomic orbital is described by three basis functions. This provides greater flexibility for accurately representing the electron distribution compared to smaller double-zeta sets.
-
++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are essential for describing the behavior of electrons far from the nucleus, which is critical for accurately modeling lone pairs (on nitrogen) and anions, and for describing non-covalent interactions.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape (polarize) in response to the molecular environment, which is crucial for accurately describing bonding, especially in systems with electronegative atoms like fluorine and nitrogen.
-
Simulating the Environment: Solvation Models
Gas-phase calculations are a useful theoretical starting point, but reactions and spectroscopic measurements are typically performed in solution. The Polarizable Continuum Model (PCM) is an efficient method to account for solvent effects. It models the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field, providing a more realistic electronic structure.
Predicted Molecular Properties: A Theoretical Baseline
Based on the methodologies described, we can predict the key structural and electronic features of this compound.
Optimized Molecular Geometry
The structure of this compound would be optimized to find the lowest energy conformation. The phenyl ring is expected to be planar. Key structural parameters, such as the C-F, C-N, and N-N bond lengths, can be calculated and compared to experimental crystallographic data of similar compounds to validate the computational model.[10][11]
Caption: Atom numbering scheme for this compound.
| Parameter | Predicted Value (Å or °) | Justification |
| Bond Lengths (Å) | ||
| C-C (Aromatic) | ~1.39 - 1.41 | Typical aromatic C-C bond length. |
| C-F | ~1.34 - 1.36 | Strong, partially double-bonded character due to fluorine's electronegativity. |
| C1-N7 | ~1.40 - 1.42 | Shorter than a typical C-N single bond due to resonance with the ring. |
| N7-N8 | ~1.43 - 1.45 | Typical N-N single bond length. |
| N-H | ~1.01 - 1.02 | Standard N-H single bond length. |
| **Bond Angles (°) ** | ||
| C-C-C (Ring) | ~120° | Consistent with sp² hybridization in a hexagonal ring. |
| F-C-C | ~119 - 121° | Slight deviations from 120° due to steric and electronic effects of fluorine. |
| C2-C1-N7 | ~120° | Planar geometry around the C1 atom. |
| C1-N7-N8 | ~115 - 118° | Reflects sp²-like character on N7 due to lone pair delocalization. |
| Table 1: Predicted geometric parameters for this compound based on DFT calculations. |
Vibrational Spectroscopy (FT-IR)
Frequency calculations are critical for two reasons: they confirm that the optimized structure is a true energy minimum (no imaginary frequencies), and they allow for the simulation of the IR spectrum.[7][12] This theoretical spectrum can be compared directly with experimental results for validation.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching | 3300 - 3500 | Medium-Strong |
| C-H Stretching (Aromatic) | 3050 - 3150 | Weak-Medium |
| C=C Stretching (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-F Stretching | 1100 - 1350 | Strong, Multiple Bands |
| C-N Stretching | 1250 - 1350 | Medium |
| N-H Bending | 1550 - 1650 | Medium |
| Table 2: Predicted characteristic vibrational frequencies for this compound. |
Electronic Properties and Reactivity
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this molecule, the HOMO is expected to be localized primarily on the hydrazine moiety (specifically the terminal NH₂ group's lone pair), indicating this is the most likely site for electrophilic attack. The LUMO is predicted to be distributed across the π-system of the electron-deficient tetrafluorophenyl ring, making the ring susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[5][9]
-
Molecular Electrostatic Potential (MEP) Map: An MEP map visualizes the charge distribution on the molecule's surface. It would show negative potential (red/yellow) around the electronegative fluorine atoms and the nitrogen lone pairs, highlighting these as sites for hydrogen bonding or interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H protons.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and intramolecular interactions.[6][7] It would quantify the charge on each atom, confirming the strong negative charge on the fluorine atoms and the positive charge on the carbons they are attached to. It can also reveal hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pairs into the antibonding orbitals of the aromatic ring, which contributes to the stability of the molecule.
Self-Validating Experimental Protocols
The following protocols provide step-by-step guidance for performing the core calculations discussed.
Protocol 1: Geometry Optimization and Frequency Analysis
Objective: To find the lowest energy structure of the molecule and confirm it is a true minimum. Software: Gaussian 16 or similar quantum chemistry package.
-
Build the Molecule: Construct this compound in a molecular editor (e.g., GaussView, Avogadro). Perform an initial clean-up using a molecular mechanics force field (e.g., UFF).
-
Prepare Input File: Create a Gaussian input file (.gjf or .com).
-
Route Section: #p B3LYP/6-311++G(d,p) Opt Freq
-
p: Prints additional output.
-
B3LYP/6-311++G(d,p): Specifies the level of theory.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Charge and Multiplicity: Specify 0 1 (neutral charge, singlet state).
-
Coordinates: Paste the 3D coordinates from the molecular editor.
-
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze Output:
-
Convergence: Check the log file (.log) for the message "Optimization completed."
-
Validation: Search the log file for "Frequencies --". A true minimum is confirmed if there are zero imaginary frequencies (often listed as negative values). If one is found, it indicates a transition state, and the optimization should be restarted from a slightly distorted geometry.
-
Extract Data: The final optimized coordinates, energies, and vibrational frequencies can be extracted from the log file.
-
Protocol 2: Calculation of Electronic Properties (NBO, MEP)
Objective: To analyze the charge distribution and electronic character of the optimized molecule.
-
Prepare Input File: Use the optimized coordinates from Protocol 1.
-
Modify Route Section:
-
#p B3LYP/6-311++G(d,p) Pop=NBO to request NBO analysis.
-
To generate data for an MEP map, add IOp(6/33=2,6/41=10,6/42=17) for high-density cube files.
-
-
Run the Calculation: Submit the modified input file.
-
Analyze Output:
-
NBO: The NBO analysis section in the log file will list natural atomic charges, orbital occupancies, and stabilization energies from hyperconjugative interactions.
-
MEP: The generated cube file (.cube) can be visualized in software like GaussView or VMD to create a color-mapped electrostatic potential surface.
-
Conclusion and Future Directions
This guide has established a comprehensive and scientifically rigorous framework for the computational study of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometric, spectroscopic, and electronic properties. The outlined protocols provide a practical pathway for executing these studies, ensuring that the theoretical results are both accurate and validated.
The true power of this computational baseline is its predictive capability. The insights gained—the location of the HOMO on the hydrazine group, the electron-deficient nature of the ring, and the specific sites of negative electrostatic potential—provide actionable intelligence for synthetic chemists and drug developers. This knowledge can guide the design of new reactions, predict the regioselectivity of derivatization, and form the basis for more advanced studies, such as molecular docking simulations, to probe the interactions of indole derivatives with biological targets. The synergy between these computational predictions and empirical validation is the cornerstone of modern molecular design.
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Methodological & Application
Application Notes & Protocols: The Use of 2,3,5,6-Tetrafluorophenylhydrazine in the Fischer Indole Synthesis
Introduction: Synthesizing Fluorinated Indoles
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, stands as a cornerstone reaction in heterocyclic chemistry.[1] It provides a robust pathway to the indole scaffold, a privileged structure in numerous natural products, pharmaceuticals, and agrochemicals.[2] The classical reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound like an aldehyde or ketone.[1][3]
The introduction of fluorine atoms into the indole core can dramatically alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes polyfluorinated indoles highly sought-after motifs in modern drug discovery. This guide provides a detailed examination of the use of 2,3,5,6-tetrafluorophenylhydrazine as a starting material in the Fischer indole synthesis to access these valuable tetrafluoroindole derivatives.
The Influence of Tetrafluorination on Reactivity
The defining feature of this compound is the presence of four strongly electron-withdrawing fluorine atoms on the aromatic ring. This substitution has profound electronic consequences that must be considered when designing the synthesis.
-
Reduced Nucleophilicity: The fluorine atoms inductively withdraw electron density from the phenyl ring and, consequently, from the hydrazine nitrogens. This reduces the nucleophilicity of the α-nitrogen (NH) that initiates the key cyclization step.
-
Impact on the[4][4]-Sigmatropic Rearrangement: The rate-determining step in many Fischer indole syntheses is the acid-catalyzed[4][4]-sigmatropic rearrangement of the intermediate ene-hydrazine.[3] Electron-withdrawing groups on the phenyl ring generally disfavor this step, slowing the reaction rate.[5]
-
Increased Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the N-H protons.
These electronic effects necessitate more forcing reaction conditions—such as stronger acids and higher temperatures—compared to syntheses using electron-rich or unsubstituted phenylhydrazines.[5]
Reaction Mechanism
The synthesis proceeds via a well-established multi-step mechanism. The pathway begins with the formation of the 2,3,5,6-tetrafluorophenylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the final indole product.
-
Hydrazone Formation: Condensation of this compound with a ketone or aldehyde.
-
Tautomerization: The hydrazone tautomerizes to the more reactive ene-hydrazine intermediate.
-
[4][4]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted rearrangement, breaking the N-N bond and forming a new C-C bond. This is the crucial indole-forming step.
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon to form a five-membered ring (an aminal).
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the stable, aromatic tetrafluoroindole ring system.
Caption: Mechanism of the Fischer Indole Synthesis.
Application Notes
-
Catalyst Selection: Due to the electron-deficient nature of the starting material, strong Brønsted acids like polyphosphoric acid (PPA) or strong Lewis acids such as zinc chloride (ZnCl₂) are typically required.[1] PPA often serves as both the catalyst and the solvent, driving the reaction at elevated temperatures. Acetic acid may be suitable for the initial hydrazone formation but is often not acidic enough for the subsequent cyclization step.[3]
-
Solvent Choice: High-boiling point solvents are preferred to accommodate the necessary high reaction temperatures. Dowtherm A, diphenyl ether, or PPA itself are common choices.
-
Reaction Temperature: Temperatures ranging from 100 °C to 200 °C are common. The optimal temperature will depend on the specific ketone/aldehyde and catalyst used and should be determined empirically.
-
Substrate Scope: The reaction is generally successful with a range of aliphatic and cyclic ketones. Unsymmetrical ketones can lead to a mixture of regioisomeric indoles, although steric hindrance can sometimes favor one isomer.
-
One-Pot vs. Two-Step Procedure: The synthesis can be performed in a "one-pot" fashion where the hydrazine and carbonyl are mixed and heated with the acid catalyst directly.[2] Alternatively, the intermediate hydrazone can be pre-formed and isolated before being subjected to the acid-catalyzed cyclization. Isolating the hydrazone can sometimes lead to cleaner reactions and higher yields.
Detailed Experimental Protocol
This section provides a representative protocol for the synthesis of 1,2,3,4,5,6,7,8-octahydro-1,2,3,4-tetrafluorocarbazole from this compound and cyclohexanone.
Caption: Experimental workflow for tetrafluoroindole synthesis.
Part A: Synthesis of 1,2,3,4,5,6,7,8-octahydro-1,2,3,4-tetrafluorocarbazole
-
Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine).
-
Reagent Addition: Begin stirring the PPA and add this compound (1.0 eq). Once dissolved, add cyclohexanone (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere. The mixture will become dark and viscous.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A sample can be taken by carefully withdrawing a small aliquot, quenching it in water, neutralizing, extracting with ethyl acetate, and spotting on a TLC plate.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to approximately 80 °C and carefully pour it onto a stirred mixture of ice and water.
-
Neutralization: Slowly neutralize the acidic aqueous solution by the portion-wise addition of solid sodium hydroxide or by carefully adding a concentrated NaOH solution. This step is highly exothermic and should be performed in an ice bath.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Reaction
The following table outlines the typical stoichiometry and expected outcome for the synthesis described above.
| Reagent/Parameter | Molecular Weight | Moles (mmol) | Equivalents | Amount |
| This compound | 180.11 g/mol | 10.0 | 1.0 | 1.80 g |
| Cyclohexanone | 98.14 g/mol | 11.0 | 1.1 | 1.08 g (1.14 mL) |
| Polyphosphoric Acid (PPA) | - | - | Catalyst/Solvent | ~20 g |
| Reaction Conditions | ||||
| Temperature | - | - | - | 150 °C |
| Time | - | - | - | 3 hours |
| Product | 1,2,3,4,5,6,7,8-octahydro-1,2,3,4-tetrafluorocarbazole | |||
| Molecular Weight | 261.25 g/mol | - | - | - |
| Expected Yield | - | - | - | 65-80% (typical) |
Safety and Handling of this compound
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[2] Handle only in a well-ventilated area or a chemical fume hood.[2]
-
Handling: Avoid breathing dust, mist, or spray.[2] Wash hands thoroughly after handling. Keep away from heat, sparks, and flame. It is incompatible with strong oxidizing agents.[2]
-
First Aid:
-
Disposal: Dispose of waste materials through a licensed waste disposal contractor.[2]
Applications of Tetrafluoroindoles
The resulting 4,5,6,7-tetrafluoroindole derivatives are valuable building blocks for further chemical synthesis. The presence of the fluorine atoms can enhance biological activity and improve pharmacokinetic profiles. These compounds are of significant interest in:
-
Medicinal Chemistry: As scaffolds for the development of new therapeutic agents. The trifluoromethyl group, for example, has been shown to increase the in vitro antimalarial activity of certain indole derivatives.
-
Agrochemicals: For the synthesis of novel pesticides and herbicides.
-
Materials Science: For the creation of advanced polymers and functional dyes with unique electronic properties.
References
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- Wikipedia. (2023). Fischer indole synthesis.
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The Strategic Deployment of 2,3,5,6-Tetrafluorophenylhydrazine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Unique Value Proposition of the Tetrafluorophenyl Moiety
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity for its biological target. Among the array of fluorinated building blocks, 2,3,5,6-tetrafluorophenylhydrazine stands out as a versatile and powerful reagent for the synthesis of novel heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into its role in modern drug development paradigms.
The tetrafluorinated phenyl ring of this hydrazine derivative offers a unique combination of electronic and steric properties. The strong electron-withdrawing nature of the four fluorine atoms significantly modulates the reactivity of the hydrazine moiety and the aromatic ring, enabling specific and often high-yield chemical transformations. Furthermore, the tetrafluorophenyl group can serve as a valuable pharmacophore, engaging in favorable interactions with protein targets and enhancing the overall pharmacological profile of a molecule.
Core Application: Synthesis of Fluorinated Heterocycles
The primary application of this compound in medicinal chemistry is as a key precursor for the synthesis of a variety of fluorinated heterocyclic compounds. These scaffolds are prevalent in a wide range of clinically approved drugs and investigational agents.
The Fischer Indole Synthesis: A Gateway to Fluorinated Indoles
The Fischer indole synthesis is a classic and robust method for constructing the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals.[1][2] The use of this compound in this reaction provides a direct route to 4,5,6,7-tetrafluoroindoles, a class of compounds with intriguing biological activities. The electron-withdrawing fluorine atoms on the phenylhydrazine ring necessitate careful optimization of reaction conditions, often requiring stronger acids or higher temperatures compared to their non-fluorinated counterparts.[3]
This protocol outlines the synthesis of a representative tetrafluoroindole via the Fischer indole synthesis, starting from this compound and acetone.
Step 1: Formation of 2,3,5,6-Tetrafluorophenylhydrazone of Acetone
-
Materials:
-
This compound (1.0 eq)
-
Acetone (1.2 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add acetone followed by a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone. This intermediate can be used in the next step without further purification.
-
Step 2: Acid-Catalyzed Cyclization to 2-Methyl-4,5,6,7-tetrafluoroindole
-
Materials:
-
Crude 2,3,5,6-tetrafluorophenylhydrazone of acetone (from Step 1)
-
Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To the crude hydrazone, add Eaton's reagent or PPA under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours. The reaction should be carefully monitored by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-methyl-4,5,6,7-tetrafluoroindole.
-
Diagram of the Fischer Indole Synthesis Workflow
Caption: Workflow for the synthesis of tetrafluoroindoles.
Synthesis of Fluorinated Pyrazoles
Pyrazoles are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[4][5] this compound can be utilized in the synthesis of N-aryl pyrazoles through condensation with 1,3-dicarbonyl compounds.
-
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Add acetylacetone to the solution and reflux the mixture for 3-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Dry the solid under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the desired pyrazole.
-
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds.[6] This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these initial hits is then used to grow or link the fragments into more potent drug candidates.
This compound, with its low molecular weight and the presence of fluorine atoms, is an excellent candidate for inclusion in fluorinated fragment libraries. The fluorine atoms serve as sensitive NMR probes for detecting binding to a protein target.[7]
Protocol: 19F NMR Screening of a Fluorinated Fragment Library
This protocol provides a general workflow for screening a library of fluorinated fragments, which could include this compound or its simple derivatives.
-
Materials:
-
Target protein solution in a suitable buffer
-
Fluorinated fragment library (cocktails of 5-10 fragments per sample)
-
NMR tubes
-
NMR spectrometer with fluorine observation capabilities
-
-
Procedure:
-
Prepare a stock solution of the target protein at a concentration of 10-50 µM.
-
Prepare stock solutions of the fluorinated fragment cocktails in a deuterated solvent (e.g., DMSO-d6).
-
Reference Spectrum: Acquire a 19F NMR spectrum of each fragment cocktail in the absence of the protein.
-
Screening: Add a small aliquot of the protein stock solution to each NMR tube containing a fragment cocktail.
-
Acquire a 19F NMR spectrum for each sample containing the protein and fragments.
-
Hit Identification: Compare the spectra with and without the protein. Changes in the chemical shift, line broadening, or a decrease in the intensity of a fluorine signal indicate a binding event.
-
Deconvolution: For cocktails showing hits, prepare individual samples of each fragment in the cocktail and repeat the screening to identify the specific binding fragment.
-
Affinity Determination: The dissociation constant (Kd) of the hit fragment can be determined by titrating the protein with increasing concentrations of the fragment and monitoring the changes in the 19F NMR signal.
-
Diagram of the Fragment-Based Drug Discovery Workflow
Caption: A typical workflow for fragment-based drug discovery.
Quantitative Data: Biological Activity of Derived Scaffolds
The incorporation of the tetrafluorophenyl moiety can lead to compounds with significant biological activity. While a comprehensive SAR study for a single target is beyond the scope of this guide, the following table provides representative examples of the biological activities of compounds containing tetrafluoro-substituted heterocyclic scaffolds, illustrating their potential in medicinal chemistry.
| Compound Class | Target/Activity | IC50/Activity Value | Reference |
| Tetrafluoroindole Derivative | Anti-inflammatory (COX-2) | IC50 = 0.23 µM | [8] |
| Tetrafluoro-substituted Pyrazole | Acaricidal Activity | Comparable to Tebufenpyrad | [9] |
| Tetrafluoro-substituted Triazine | Kinase Inhibitor (PI3K) | More potent than ZSTK474 | [10] |
| Tetrafluoro-substituted Pyridine | Antimicrobial | MIC = 32.25 µg/ml | [8] |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in the synthesis of fluorinated indoles and pyrazoles, which are important scaffolds in a wide range of therapeutic areas. The electron-deficient nature of the tetrafluorophenyl ring presents both challenges and opportunities in synthetic chemistry, often requiring tailored reaction conditions but also enabling unique transformations.
Furthermore, the potential application of this compound and its derivatives in fragment-based drug discovery is an exciting and underexplored area. The unique properties of the tetrafluorophenyl group make it an attractive motif for inclusion in fragment libraries, particularly for 19F NMR-based screening.
As the demand for novel and effective therapeutics continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.
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- Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic chemistry, 92, 103301. [Link]
- Teimuri-Mofrad, R., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. [Link]
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Application Note: Quantitative Analysis of Carbonyl Compounds in Pharmaceutical and Research Samples using 2,3,5,6-Tetrafluorophenylhydrazine (TFPH) as a Derivatizing Agent for HPLC-UV Analysis
Introduction: The Rationale for Derivatization in Carbonyl Analysis
Carbonyl compounds, encompassing aldehydes and ketones, are a critical class of molecules frequently encountered in the pharmaceutical and drug development sectors. They can be present as active pharmaceutical ingredients (APIs), excipients, synthetic intermediates, or as degradation products and impurities. The accurate quantification of these compounds is paramount for ensuring drug safety, stability, and efficacy. However, many low-molecular-weight carbonyls lack a strong native chromophore, rendering their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis absorption challenging, especially at trace levels.[1]
To overcome this limitation, pre-column derivatization is employed. This technique chemically modifies the analyte to introduce a chromophoric tag, thereby enhancing its molar absorptivity and enabling sensitive detection.[1] 2,3,5,6-Tetrafluorophenylhydrazine (TFPH) has emerged as a valuable derivatizing agent for carbonyl compounds. The reaction of TFPH with an aldehyde or ketone yields a stable 2,3,5,6-tetrafluorophenylhydrazone derivative, which possesses strong UV absorbance, facilitating highly sensitive quantification. The fluorine atoms on the phenyl ring enhance the electrophilicity of the hydrazine, potentially influencing reaction kinetics, and the overall hydrophobicity of the derivative, which is beneficial for reversed-phase HPLC separation.
This application note provides a comprehensive guide to the use of TFPH as a derivatizing agent for the HPLC-UV analysis of carbonyl compounds. We will delve into the underlying reaction mechanism, present a detailed, step-by-step protocol for sample derivatization and HPLC analysis, and discuss key considerations for method development and validation.
The Chemistry of Derivatization: Mechanism of Hydrazone Formation
The derivatization of carbonyl compounds with TFPH proceeds via a nucleophilic addition-elimination reaction, also known as a condensation reaction.[2] The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.
The mechanism can be broken down into two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the TFPH molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a carbinolamine.[3]
-
Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (H₂O). Subsequent deprotonation of the nitrogen atom leads to the formation of a stable C=N double bond, yielding the final 2,3,5,6-tetrafluorophenylhydrazone derivative.[2]
The overall reaction is reversible; however, the equilibrium can be driven towards the product by removing water or by using an excess of the derivatizing agent. The rate of hydrazone formation is pH-dependent, with the optimal pH typically being in the weakly acidic range.[4][5] This is because a sufficient concentration of the free hydrazine nucleophile is required, which would be diminished at very low pH due to protonation of the hydrazine itself.
Experimental Workflow: From Sample to Signal
The following diagram illustrates the complete workflow for the analysis of carbonyl compounds using TFPH derivatization followed by HPLC-UV detection.
Caption: Experimental workflow for carbonyl analysis using TFPH.
Detailed Protocols
A. Reagent Preparation
-
This compound (TFPH) Stock Solution (10 mg/mL):
-
Acid Catalyst (1 M Hydrochloric Acid in Acetonitrile):
-
Carefully add concentrated hydrochloric acid to acetonitrile to achieve a final concentration of 1 M.
-
Caution: This should be done in a fume hood with appropriate safety precautions.
-
-
Standard Solutions of Carbonyl Compounds:
-
Prepare individual stock solutions of the target carbonyl compounds (e.g., formaldehyde, acetaldehyde, acetone) at a concentration of 1 mg/mL in acetonitrile.
-
Create a mixed working standard solution by diluting the stock solutions to the desired concentration range for the calibration curve.
-
B. Derivatization Protocol
-
To a 2 mL autosampler vial, add 500 µL of the sample solution (or standard solution) in acetonitrile.
-
Add 100 µL of the TFPH stock solution (10 mg/mL).
-
Add 50 µL of the 1 M hydrochloric acid catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes. The optimal temperature and time may vary depending on the specific carbonyl compound and should be optimized during method development.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for HPLC analysis. If necessary, the reaction can be quenched by adding a small amount of a suitable base, such as pyridine, although this is often not required.
C. HPLC-UV Analysis Protocol
The following are recommended starting conditions for the HPLC analysis of TFPH-derivatized carbonyls. Method optimization will be necessary to achieve the desired separation and sensitivity for specific applications.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | 40% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm (initial); scan for optimal wavelength (typically 270-410 nm for hydrazones)[8][9] |
Method Development and Validation Considerations
For robust and reliable quantitative results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte-TFPH derivative.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range and performing a linear regression analysis.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Interpretation and Quantification
The concentration of the carbonyl compound in the original sample is determined by comparing the peak area of the TFPH derivative in the sample chromatogram to a calibration curve generated from the analysis of standard solutions of known concentrations that have undergone the same derivatization procedure.
Troubleshooting
-
Low or No Peak Response:
-
Verify the integrity of the TFPH reagent; it can degrade over time.
-
Ensure the pH of the reaction mixture is acidic.
-
Increase the incubation time or temperature.
-
Check for losses during sample preparation.
-
-
Poor Peak Shape:
-
Ensure complete dissolution of the derivatized sample in the mobile phase.
-
Adjust the mobile phase composition.
-
Check for column degradation.
-
-
Inconsistent Retention Times:
-
Ensure the HPLC system is properly equilibrated.
-
Verify the stability of the column temperature.
-
Check for leaks in the system.
-
Conclusion
This compound is a highly effective derivatizing agent for the sensitive and reliable quantification of carbonyl compounds by HPLC-UV. The formation of stable, UV-active hydrazones allows for low-level detection that would otherwise be unachievable for many underivatized aldehydes and ketones. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for carbonyl analysis in a variety of sample matrices.
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- Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (2018). SciELO Brasil.
- A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. (2014).
- UV-Vis spectra of the 6 hydrazones in DMSO. The concentration of all... (n.d.).
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- UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon.
- The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples. (2001).
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- UHPLC Separation of Triazine Herbicides at Elevated Temper
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2017).
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- Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (2022). MDPI.
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Application Notes and Protocols for Reactions Involving 2,3,5,6-Tetrafluorophenylhydrazine
Introduction: The Strategic Role of 2,3,5,6-Tetrafluorophenylhydrazine in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This compound has emerged as a pivotal building block for the synthesis of highly fluorinated heterocyclic compounds. Its tetrafluorinated phenyl ring introduces unique electronic features that can enhance metabolic stability, binding affinity, and lipophilicity of the target molecules.[1]
This guide provides a comprehensive overview of the applications of this compound, with a primary focus on the Fischer indole synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the underlying chemical principles.
PART 1: Safety and Handling of this compound
1.1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is crucial to handle this reagent with appropriate safety precautions.
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE) :
-
Gloves : Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection : Safety goggles or a face shield must be worn.
-
Lab Coat : A flame-retardant lab coat is required.
-
Respiratory Protection : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
1.2. Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of unused reagent and reaction waste in a clearly labeled hazardous waste container, segregated from other chemical waste streams. All disposal must adhere to local, state, and federal regulations.[2][3]
PART 2: The Fischer Indole Synthesis: Crafting Fluorinated Indoles
The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus.[4] The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[5] The strong electron-withdrawing nature of the four fluorine atoms on the phenyl ring of this compound influences the reactivity and may necessitate modified reaction conditions compared to its non-fluorinated counterpart.[6]
General Mechanism of the Fischer Indole Synthesis
The reaction pathway is a cascade of well-defined steps:
-
Hydrazone Formation : Condensation of this compound with a ketone or aldehyde.
-
Tautomerization : The resulting hydrazone tautomerizes to an ene-hydrazine.
-
[2][2]-Sigmatropic Rearrangement : Under acidic conditions, the ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement.
-
Cyclization and Ammonia Elimination : The intermediate cyclizes and subsequently eliminates a molecule of ammonia to form the aromatic indole ring.[4][5]
Caption: Workflow of the Fischer Indole Synthesis.
Protocol 1: Synthesis of 1,2,3,4-Tetrafluoro-5,6,7,8-tetrahydrocarbazole
This protocol details the reaction of this compound with cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Water
-
75% Ethanol
-
Decolorizing Carbon
Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Stirrer
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup : In a 1-liter three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel, add cyclohexanone (1.0 mole) and glacial acetic acid (6.0 moles).
-
Addition of Hydrazine : Heat the mixture to reflux with stirring. Add this compound (1.0 mole) dropwise over 1 hour.
-
Reaction : Continue heating at reflux for an additional hour.
-
Work-up : Pour the hot reaction mixture into a 1.5-liter beaker and stir to induce solidification. Cool the mixture to approximately 5°C and collect the solid by suction filtration.
-
Washing : Wash the filter cake with 100 mL of water, followed by 100 mL of 75% ethanol.
-
Drying : Air-dry the crude product overnight.
-
Purification : Recrystallize the crude solid from methanol, using decolorizing carbon if necessary, to yield the pure 1,2,3,4-tetrafluoro-5,6,7,8-tetrahydrocarbazole. The product can be further purified by column chromatography on silica gel.[7]
Protocol 2: Synthesis of 4,5,6,7-Tetrafluoro-2-indolecarboxylic acid
This protocol describes the reaction of this compound with pyruvic acid.
Materials:
-
This compound
-
Pyruvic acid
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid)
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Sodium hydroxide solution (for work-up)
-
Dichloromethane or Chloroform (for extraction)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrazone Formation (in situ) : In a round-bottom flask, dissolve this compound (1 equivalent) and pyruvic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Acid Catalysis : Add the acid catalyst. The choice and amount of catalyst may need to be optimized. For example, polyphosphoric acid can be used as both solvent and catalyst.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a sodium hydroxide solution.
-
Extraction : Dilute the mixture with water and extract the product with dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4,5,6,7-tetrafluoro-2-indolecarboxylic acid.[5]
PART 3: Synthesis of Fluorinated Indazoles
Beyond indoles, this compound can be a precursor for other valuable heterocyclic systems. While specific protocols starting directly from this hydrazine are less common in readily available literature, related transformations suggest its utility. For instance, fluorinated indazoles can be synthesized through an ANRORC-like (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement of 5-(polyfluorophenyl)-1,2,4-oxadiazoles with hydrazine. This suggests a potential pathway where a derivative of this compound could be employed in similar ring-forming reactions.
PART 4: Data Presentation
The successful synthesis of fluorinated heterocycles should be confirmed by spectroscopic analysis. Below are typical spectroscopic data for related fluorinated indole structures.
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | 19F NMR (ppm) |
| 1,2,3,4-Tetrahydrocarbazole | 1.86-1.99 (m, 4H), 2.74 (t, 4H), 7.08-7.71 (m, 2H), 7.29 (m, 1H), 7.49 (m, 1H), 7.64 (s, 1H) | 20.05, 22.20, 22.32, 22.42, 108.98, 109.61, 116.81, 118.12, 119.96, 126.82, 133.30, 134.66 | N/A |
| Fluorinated Indazole Derivative | - | - | -89.16 (ddd), -91.64 (dd) |
| Fluorinated Aromatic Compounds | - | - | Chemical shifts are sensitive to the electronic environment and can be predicted using computational methods. |
Note: The specific shifts for the tetrafluorinated derivatives of the synthesized compounds will vary. Researchers should perform full characterization (1H, 13C, 19F NMR, and Mass Spectrometry) and compare with literature values for analogous structures where available.[1][7]
Conclusion
This compound is a valuable reagent for accessing highly fluorinated indole scaffolds and potentially other heterocyclic systems. The protocols provided herein offer a starting point for laboratory synthesis. Due to the electron-withdrawing nature of the fluorine substituents, reaction conditions may require optimization for different substrates. Adherence to strict safety protocols is paramount when handling this hazardous chemical. The strategic use of this building block will undoubtedly continue to contribute to advancements in drug discovery and materials science.
References
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- Smith, A. B., & Boyes, A. L. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Institutional Repository.
- Vasilev, A. A., & Khemchyan, L. L. (2021). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Request PDF.
- Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole.
- Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole.
- Anthoni, U., Larsen, C., Nielsen, P. H., & Christophersen, C. (2003). Modified method for the determination of pyruvic acid with dinitrophenylhydrazine in the assessment of onion pungency. Journal of the Science of Food and Agriculture, 83(12), 1210-1212.
- ResearchGate. (n.d.). Scheme 2.
- Rogers, C. V., & Corson, B. B. (1950). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Journal of the American Chemical Society, 72(4), 1503-1513.
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2,3,5,6-Tetrafluorophenylhydrazine
Introduction: The Strategic Incorporation of Fluorine in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their structural diversity and ability to interact with biological targets have made them a focal point of drug discovery and development.[3] In recent decades, the strategic introduction of fluorine atoms into these scaffolds has emerged as a powerful tool to modulate their physicochemical and biological properties. The presence of fluorine can enhance metabolic stability, increase lipophilicity, and alter the acidity or basicity of nearby functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4]
2,3,5,6-Tetrafluorophenylhydrazine is a versatile and highly valuable building block in this context. The electron-withdrawing nature of the four fluorine atoms on the phenyl ring significantly influences the reactivity of the hydrazine moiety, offering unique opportunities for the synthesis of novel, highly fluorinated heterocyclic systems. This guide provides detailed protocols and mechanistic insights for the synthesis of tetrafluorinated indoles, pyrazoles, and 1,2,4-triazoles, showcasing the utility of this reagent for researchers, scientists, and drug development professionals.
Safety and Handling of this compound
This compound is a chemical that requires careful handling to ensure laboratory safety. It is classified as a substance that can cause skin and serious eye irritation, and may also cause respiratory irritation.[5]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, protective clothing, and eye/face protection.[5]
Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]
-
Do not eat, drink, or smoke when handling this product.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Incompatible with strong oxidizing agents.[5]
Part 1: Synthesis of 4,5,6,7-Tetrafluoroindoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[6][7] The use of this compound in this reaction provides a direct route to indoles with a fully fluorinated benzene ring, which are of significant interest in medicinal chemistry.
Mechanistic Rationale
The reaction proceeds through several key steps:
-
Hydrazone Formation: The initial step is the condensation of this compound with a carbonyl compound to form a phenylhydrazone.[1][8]
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') intermediate.[1][8]
-
[6][6]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.[1][6]
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to yield the aromatic tetrafluoroindole.[1][6]
The electron-withdrawing fluorine atoms can influence the rate of the sigmatropic rearrangement, and the choice of acid catalyst is crucial for efficient cyclization.[9]
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis.
Detailed Protocol: Synthesis of 1,2,3,4,5,6,7,8-Octahydro-4,5,6,7-tetrafluorocarbazole
This protocol details the synthesis of the tetrafluorinated analogue of tetrahydrocarbazole, a common indole derivative.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (optional, as a stronger catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add cyclohexanone (1.05 eq) to the solution.
-
Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the hydrazone is typically indicated by the disappearance of the starting materials and the appearance of a new, less polar spot.
-
-
Indolization (Cyclization):
-
After the formation of the hydrazone is complete, continue to heat the reaction mixture at reflux. The acetic acid will catalyze the cyclization. For less reactive substrates, a stronger acid like concentrated HCl or a Lewis acid like ZnCl₂ can be added cautiously.[8][10]
-
Reflux for an additional 4-8 hours, or until TLC analysis indicates the consumption of the hydrazone and the formation of the indole product.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of cold water, which should cause the product to precipitate.
-
Collect the crude solid by vacuum filtration and wash thoroughly with water to remove any remaining acid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 1,2,3,4,5,6,7,8-octahydro-4,5,6,7-tetrafluorocarbazole.
-
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Typical Yield |
| This compound | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 70-85% |
| This compound | Acetone | Polyphosphoric Acid | - | 100-120 °C | 65-80% |
| This compound | Propiophenone | Zinc Chloride | Toluene | Reflux | 60-75% |
Table 1: Representative examples of Fischer indole synthesis with this compound.
Part 2: Synthesis of 1-(2,3,5,6-Tetrafluorophenyl)pyrazoles
Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[11] The reaction of a hydrazine with a 1,3-dicarbonyl compound is a straightforward and widely used method for their synthesis.[12] Using this compound in this condensation reaction allows for the direct incorporation of the tetrafluorophenyl moiety at the N1 position of the pyrazole ring.
Mechanistic Rationale
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls is a cyclocondensation reaction. The mechanism involves:
-
Initial Condensation: One of the hydrazine nitrogens attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.
-
Dehydration and Aromatization: A final dehydration step leads to the formation of the aromatic pyrazole ring.
The regioselectivity of the reaction (i.e., which nitrogen of the hydrazine attacks which carbonyl group first) can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound, especially when using unsymmetrical diketones.[1] The use of trifluoromethyl-β-diketones can lead to the formation of highly functionalized pyrazoles with both tetrafluorophenyl and trifluoromethyl groups.[13]
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazoles.
Detailed Protocol: Synthesis of 1-(2,3,5,6-Tetrafluorophenyl)-3,5-dimethylpyrazole
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
-
Reaction:
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 1-(2,3,5,6-tetrafluorophenyl)-3,5-dimethylpyrazole.
-
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Typical Yield |
| This compound | Acetylacetone | Acetic Acid | Ethanol | Reflux | 85-95% |
| This compound | 1,1,1-Trifluoroacetylacetone | Acetic Acid | Ethanol | Reflux | 80-90% |
| This compound | Dibenzoylmethane | Acetic Acid | Ethanol | Reflux | 75-85% |
Table 2: Examples of pyrazole synthesis with this compound.
Part 3: Synthesis of 1-(2,3,5,6-Tetrafluorophenyl)-1,2,4-triazoles
1,2,4-Triazoles are another class of five-membered heterocycles with significant applications in medicinal and materials chemistry.[5][14] A common synthetic route to 1,2,4-triazoles involves the reaction of a hydrazine with a derivative of formic acid or other one-carbon synthons. The Einhorn-Brunner reaction, for instance, utilizes the condensation of a hydrazine with diacylamines.[4]
Mechanistic Rationale
The synthesis of 1,2,4-triazoles from hydrazines can proceed through various pathways depending on the co-reactant. A general approach involves:
-
Formation of a Hydrazide or Amidrazone: The hydrazine reacts with a suitable one-carbon electrophile (e.g., an orthoester, formamide, or a nitrile) to form an intermediate such as a hydrazide or an amidrazone.
-
Cyclization: This intermediate then undergoes cyclization with a second electrophilic species or through an intramolecular reaction. For example, reacting a hydrazide with an amidine, or an amidrazone with an acylating agent, can lead to the triazole ring.
Experimental Workflow: 1,2,4-Triazole Synthesis
Caption: General workflow for the synthesis of 1,2,4-triazoles.
Detailed Protocol: Synthesis of 1-(2,3,5,6-Tetrafluorophenyl)-1H-1,2,4-triazole
This protocol describes a potential route using formamide as the one-carbon source.
Materials:
-
This compound
-
Formamide
-
Phosphorus pentoxide (as a dehydrating agent) or high temperature
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide.
-
-
Reaction:
-
Heat the mixture to a high temperature (typically 150-200 °C) for several hours. The reaction can be slow and may require prolonged heating.
-
Alternatively, a dehydrating agent like phosphorus pentoxide can be used at a lower temperature to facilitate the cyclization.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture and neutralize with a base (e.g., sodium carbonate solution) if an acid catalyst was used.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
| Reactant 1 | Reactant 2 | Conditions | Typical Yield |
| This compound | Formamide | 180 °C, 6h | 50-60% |
| This compound | Triethyl orthoformate, then NH₃ | Two steps | 60-70% |
Table 3: Potential routes to 1-(2,3,5,6-tetrafluorophenyl)-1,2,4-triazole.
Conclusion
This compound is a powerful reagent for the synthesis of a variety of novel fluorinated heterocyclic compounds. The protocols and mechanistic discussions provided in this guide for the synthesis of tetrafluorinated indoles, pyrazoles, and 1,2,4-triazoles serve as a starting point for researchers and drug development professionals. The unique electronic properties conferred by the tetrafluorophenyl group can lead to the discovery of new chemical entities with enhanced biological activity and improved pharmaceutical properties.
References
- SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.
- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of pharmaceuticals. Chem. Soc. Rev., 45(20), 5441-5454.
- Wikipedia. (2023). Fischer indole synthesis.
- Molecules. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds.
- ResearchGate. (n.d.). β-Diketones in the synthesis of polycyclic systems containing pyrazole fragments.
- National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Beyki, K., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757.
- ResearchGate. (2007). Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one.
- ResearchGate. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- ResearchGate. (2010). Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods.
- National Center for Biotechnology Information. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- Heterocycles. (1998). A CONVENIENT SYNTHESIS OF 4,5-BIS(TRIFLUOROMETHYL)-PYRIDAZINES.
- Freie Universität Berlin. (2015). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow.
- National Center for Biotechnology Information. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles.
- National Center for Biotechnology Information. (2017). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides.
- National Center for Biotechnology Information. (2018). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity.
- MDPI. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
- National Center for Biotechnology Information. (1964). SYNTHESIS OF 2'-(2,4-DIFLUOROPHENYL )-11-BETA, 17,21-TRIHYDROXY-6,16-ALPHA-DIMETHYL-20-OXOPREGNA-4,6-DIENO(3,2-C) PYRAZOLE.
- Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- ResearchGate. (2014). Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Synthesis and structures.
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- 9. SYNTHESIS OF 2'-(2,4-DIFLUOROPHENYL )-11-BETA, 17,21-TRIHYDROXY-6,16-ALPHA-DIMETHYL-20-OXOPREGNA-4,6-DIENO(3,2-C) PYRAZOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Pivotal Role of 2,3,5,6-Tetrafluorophenylhydrazine in the Genesis of Advanced Agrochemicals
Introduction: The Strategic Incorporation of Fluorine in Agrochemical Design
In the competitive landscape of modern agriculture, the development of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management is paramount. The strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a transformative approach in achieving these objectives. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic effects, can dramatically improve the biological performance of active ingredients.[1] Among the array of fluorinated building blocks, 2,3,5,6-tetrafluorophenylhydrazine stands out as a key intermediate in the synthesis of a new generation of potent agrochemicals, particularly within the pyrazole class of fungicides and herbicides.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of advanced agrochemicals. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships that underscore the importance of the tetrafluorophenyl moiety.
Core Application: Synthesis of N-(2,3,5,6-Tetrafluorophenyl)pyrazole Agrochemicals
The primary application of this compound in agrochemical development lies in its role as a precursor for the synthesis of N-aryl pyrazoles. The pyrazole ring is a well-established pharmacophore in numerous successful agrochemicals. The reaction of a hydrazine, in this case, this compound, with a 1,3-dicarbonyl compound is a classical and efficient method for constructing the pyrazole core. This reaction, known as the Knorr pyrazole synthesis, allows for the introduction of the critical tetrafluorophenyl group onto the nitrogen atom of the pyrazole ring.
The presence of the 2,3,5,6-tetrafluorophenyl group on the pyrazole nucleus offers several distinct advantages:
-
Enhanced Biological Activity: The strong electron-withdrawing nature of the four fluorine atoms can significantly influence the electronic properties of the pyrazole ring, leading to stronger binding interactions with the target site in the pest or pathogen.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. This leads to active ingredients with longer persistence and improved efficacy.
-
Optimal Lipophilicity: The fluorine atoms contribute to increased lipophilicity, which can enhance the penetration of the agrochemical through the waxy cuticles of plants and the exoskeletons of insects, improving bioavailability.
A key example of an agrochemical class derived from this chemistry is the N-aryl pyrazole carboxamides, which have shown significant promise as fungicides.
Experimental Protocols: Synthesis of a Model N-(2,3,5,6-Tetrafluorophenyl)pyrazole Carboxamide Fungicide
This section provides a detailed, step-by-step protocol for the synthesis of a model N-(2,3,5,6-tetrafluorophenyl)pyrazole carboxamide, a representative of a class of compounds with potential fungicidal activity.
Protocol 1: Synthesis of Ethyl 5-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate
This protocol details the initial cyclocondensation reaction to form the core pyrazole structure.
Materials:
-
This compound
-
Ethyl 2-acetyl-3-oxobutanoate (a β-ketoester)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 0.051 mol) in 100 mL of ethanol.
-
To this solution, add ethyl 2-acetyl-3-oxobutanoate (9.5 g, 0.055 mol).
-
Add 5 mL of glacial acetic acid to the reaction mixture to catalyze the cyclization.
-
Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ethyl 5-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux conditions.
-
Glacial Acetic Acid as Catalyst: The acidic environment facilitates the condensation and subsequent cyclization to the pyrazole ring.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Hydrolysis to 5-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylic acid
This step converts the ester to a carboxylic acid, which is then activated for the final amidation.
Materials:
-
Ethyl 5-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate (from Protocol 1)
-
Sodium Hydroxide (NaOH)
-
Ethanol/Water mixture
-
Hydrochloric Acid (HCl)
-
Beaker
-
Magnetic stirrer
Procedure:
-
Dissolve the pyrazole ester (10.0 g, 0.032 mol) in a mixture of 50 mL of ethanol and 50 mL of water in a 250 mL beaker.
-
Add sodium hydroxide (2.6 g, 0.065 mol) to the solution and stir at room temperature overnight.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried to give the pure 5-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylic acid.
Protocol 3: Synthesis of the Final N-Aryl Pyrazole Carboxamide
This final step involves the coupling of the pyrazole carboxylic acid with an appropriate aniline to form the active fungicidal compound.
Materials:
-
5-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylic acid (from Protocol 2)
-
Thionyl Chloride (SOCl₂)
-
A substituted aniline (e.g., 2-amino-4-chloro-6-methylphenol)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend the pyrazole carboxylic acid (5.0 g, 0.017 mol) in 50 mL of anhydrous DCM.
-
Add thionyl chloride (2.5 mL, 0.034 mol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours to form the acid chloride.
-
In a separate flask, dissolve the substituted aniline (e.g., 2.7 g, 0.017 mol) and triethylamine (3.5 mL, 0.025 mol) in 30 mL of anhydrous DCM.
-
Cool the aniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the final N-aryl pyrazole carboxamide.
Data Presentation: Physicochemical and Biological Activity Data
The following table summarizes typical data for a series of N-(2,3,5,6-tetrafluorophenyl)pyrazole carboxamide derivatives, illustrating the impact of substituents on fungicidal activity.
| Compound ID | R Group on Aniline | Molecular Weight ( g/mol ) | Melting Point (°C) | EC₅₀ against Botrytis cinerea (µg/mL) |
| TFPH-Pz-01 | 4-Cl | 437.74 | 155-157 | 1.2 |
| TFPH-Pz-02 | 4-CH₃ | 417.34 | 148-150 | 2.5 |
| TFPH-Pz-03 | 4-OCH₃ | 433.34 | 162-164 | 1.8 |
| TFPH-Pz-04 | 2,4-diCl | 472.18 | 178-180 | 0.8 |
Visualization of Synthetic Workflow
The following diagram illustrates the overall synthetic pathway for the preparation of N-(2,3,5,6-tetrafluorophenyl)pyrazole carboxamide fungicides.
Caption: Synthetic workflow for N-Aryl Pyrazole Carboxamides.
Conclusion: A Versatile Building Block for Future Agrochemicals
This compound has proven to be a valuable and versatile building block in the design and synthesis of modern agrochemicals. Its ability to introduce the highly beneficial tetrafluorophenyl moiety into heterocyclic scaffolds, particularly pyrazoles, allows for the development of active ingredients with enhanced potency, metabolic stability, and desirable physicochemical properties. The synthetic protocols outlined in this guide provide a robust framework for researchers and scientists in the agrochemical industry to explore the vast potential of this key intermediate in the ongoing quest for more effective and sustainable crop protection solutions. The continued exploration of derivatives based on this scaffold is expected to yield a new generation of high-performing fungicides, herbicides, and insecticides.
References
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. [Link]
Sources
Application Notes and Protocols: 2,3,5,6-Tetrafluorophenylhydrazine in the Synthesis of Fluorinated Organic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 2,3,5,6-Tetrafluorophenylhydrazine in Fluorinated Material Synthesis
The judicious incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] Fluorination can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound stands out as a pivotal building block in this field, offering a direct and efficient route to a variety of fluorinated organic materials.[3] Its tetrafluorinated phenyl ring provides a unique scaffold that can impart desirable properties to the target molecules.
This guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of fluorinated indoles and pyrazoles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 653-11-2 |
| Molecular Formula | C₆H₄F₄N₂ |
| Molecular Weight | 180.11 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 89-91 °C |
| Solubility | Soluble in many organic solvents (e.g., ethanol, DMSO, acetic acid) |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]
Application I: Synthesis of 4,5,6,7-Tetrafluoroindoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and highly versatile method for constructing the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals.[3][5][6] The reaction of this compound with an aldehyde or ketone under acidic conditions provides a direct entry into the world of highly fluorinated indoles.[3]
Mechanistic Insight: The Fischer Indole Synthesis Pathway
The accepted mechanism for the Fischer indole synthesis involves a series of acid-catalyzed transformations:[5][6][7]
-
Hydrazone Formation: The initial step is the condensation of this compound with a carbonyl compound to form a phenylhydrazone.[5][6]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer (ene-hydrazine).[5][6]
-
[3][3]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.[5][6][7]
-
Aromatization and Cyclization: The resulting intermediate undergoes rearomatization, followed by intramolecular cyclization to form the five-membered pyrrole ring.[5][6]
-
Elimination: Finally, the elimination of an ammonia molecule yields the stable, aromatic tetrafluoroindole.[5][6]
Caption: Mechanistic workflow of the Fischer Indole Synthesis.
Detailed Protocol: Synthesis of 2,3-Dimethyl-4,5,6,7-tetrafluoroindole
This protocol details the synthesis of a model tetrafluoroindole from this compound and butan-2-one.
Materials:
-
This compound (1.0 eq)
-
Butan-2-one (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of hydrazine).
-
Addition of Ketone: To the stirred solution, add butan-2-one (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-dimethyl-4,5,6,7-tetrafluoroindole.
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence of the methyl and indole protons.
-
¹⁹F NMR: To confirm the presence and substitution pattern of the fluorine atoms on the benzene ring.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Application II: Synthesis of Fluorinated Pyrazoles
Pyrazoles are another class of five-membered nitrogen-containing heterocycles with significant applications in medicinal and agricultural chemistry.[1][8][9] The condensation of a hydrazine with a 1,3-dicarbonyl compound is a common and effective method for pyrazole synthesis.[1][9] By employing this compound, novel fluorinated pyrazoles can be readily accessed.
Mechanistic Rationale: Pyrazole Formation
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls proceeds through a cyclocondensation reaction.[1][9] The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. When using a substituted hydrazine like this compound, the reaction can potentially yield two regioisomers. The regioselectivity is often influenced by the steric and electronic nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.
Caption: General scheme for fluorinated pyrazole synthesis.
Detailed Protocol: Synthesis of 1-(2,3,5,6-Tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of a model fluorinated pyrazole from this compound and acetylacetone (a 1,3-dicarbonyl compound).
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.0 eq)
-
Ethanol (solvent)
-
Catalytic amount of glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagents: Add acetylacetone (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 40 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole.
Characterization:
The final product should be characterized by:
-
¹H NMR: To confirm the presence of the methyl and pyrazole protons.
-
¹⁹F NMR: To confirm the presence of the four fluorine atoms on the phenyl ring.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
MS: To confirm the molecular weight of the product.
Potential Applications in Polymer and Agrochemical Synthesis
While specific, detailed protocols for the use of this compound in the synthesis of polymers and agrochemicals are not as prevalent in the literature, its structural motifs suggest significant potential in these areas.
Fluorinated Polymers:
Hydrazine derivatives can be used as monomers or precursors in the synthesis of various polymers, including polyhydrazides and polyoxadiazoles, which can exhibit high thermal stability. The incorporation of the tetrafluorophenyl moiety from this compound could lead to polymers with enhanced properties such as:
-
Increased Thermal Stability: The strong C-F bonds can contribute to higher decomposition temperatures.
-
Improved Chemical Resistance: The electron-withdrawing fluorine atoms can make the polymer backbone less susceptible to chemical attack.
-
Low Surface Energy: This can lead to materials with hydrophobic and oleophobic properties.
-
Unique Dielectric Properties: The high electronegativity of fluorine can influence the polymer's electrical properties.
Fluorinated Agrochemicals:
Many successful agrochemicals, including herbicides, fungicides, and insecticides, contain fluorinated heterocyclic cores.[2] The tetrafluoroindole and tetrafluoropyrazole scaffolds accessible from this compound are of great interest for the development of new active ingredients. The fluorine atoms can enhance the biological activity and metabolic stability of these compounds, potentially leading to more potent and environmentally benign crop protection agents.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a wide range of fluorinated organic materials. Its application in the Fischer indole synthesis and pyrazole formation provides straightforward access to highly functionalized heterocyclic compounds with significant potential in drug discovery, agrochemistry, and materials science. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers, enabling them to explore the rich chemistry of this important building block. As the demand for advanced fluorinated materials continues to grow, the role of this compound in synthetic innovation is set to expand even further.
References
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Fluorinated Pyrazoles: From Synthesis to Applic
- Fischer indole synthesis - Wikipedia. (URL: [Link])
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
- Fischer Indole Synthesis. (URL: [Link])
- New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (URL: [Link])
- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (URL: [Link])
- Synthesis of synthesis of fluorinated pyrazoles comprising...
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar. (URL: [Link])
- Synthesis and Pharmacological Activities of Pyrazole Deriv
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- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2,3,5,6-Tetrafluorophenylhydrazine
Introduction: Navigating the Complex Reactivity of Polyfluorinated Arylhydrazines
The synthesis of novel chemical entities in drug discovery and materials science often hinges on the strategic functionalization of aromatic scaffolds. Among these, polyfluorinated aromatic compounds are of particular interest due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Nucleophilic aromatic substitution (SNAr) on electron-deficient fluoroarenes represents a powerful and versatile strategy for the formation of C-N, C-O, and C-S bonds.[1]
This guide focuses on the experimental conditions for SNAr reactions utilizing 2,3,5,6-tetrafluorophenylhydrazine as the electrophilic substrate. This molecule presents a unique synthetic challenge and opportunity. The tetrafluorinated phenyl ring is highly activated towards nucleophilic attack due to the strong inductive effect of the fluorine atoms.[2] However, the presence of the hydrazine (-NHNH₂) moiety introduces a competing reactive site. The hydrazine group is both nucleophilic and basic, which can lead to self-condensation, reaction with the desired nucleophile, or deactivation of the aromatic ring under certain conditions.
Understanding and controlling this dual reactivity is paramount to achieving successful and selective substitution on the aromatic ring. This document provides a comprehensive overview of the critical experimental parameters, offers field-proven protocols, and explains the underlying chemical principles to guide researchers in harnessing the synthetic potential of this compound.
Core Principles: The Interplay of Substrate, Nucleophile, Solvent, and Base
The success of a nucleophilic aromatic substitution reaction on this compound is a delicate balance of several key factors. The inherent reactivity of the substrate is dictated by the strong electron-withdrawing nature of the four fluorine atoms, which polarizes the C-F bonds and makes the aromatic ring susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[3]
The primary challenge arises from the hydrazine substituent. The lone pairs on the nitrogen atoms can compete with the intended nucleophile, and the basicity of the hydrazine can influence the reaction environment. Therefore, careful consideration of the following parameters is crucial.
The Crucial Role of the Hydrazine Substituent: To Protect or Not to Protect?
The -NHNH₂ group is a powerful nucleophile and a base. In the context of an SNAr reaction, this can lead to several undesired side reactions:
-
Self-condensation: One molecule of this compound can act as a nucleophile, attacking another molecule.
-
Reaction with the intended nucleophile: The hydrazine can react with the added nucleophile, especially if the nucleophile is also an electrophile under certain conditions.
-
Deprotonation and altered reactivity: The hydrazine can be deprotonated by the base, potentially altering its electronic effect on the ring or leading to further side reactions.
To circumvent these issues, protection of the hydrazine group is a highly recommended strategy. Converting the hydrazine into a less nucleophilic and less basic derivative allows for clean and selective substitution on the aromatic ring.
Common Protecting Groups for Hydrazines:
A variety of protecting groups can be employed, with the choice depending on the stability required during the SNAr reaction and the ease of deprotection.[4][5] Carbamates, such as tert-butoxycarbonyl (Boc), are often a suitable choice due to their stability under a range of conditions and their straightforward removal.
Illustrative Protection Strategy:
Caption: Workflow for SNAr with a protected hydrazine.
Nucleophile Selection and Reactivity
A wide array of nucleophiles can be employed in SNAr reactions with activated fluoroarenes. The choice of nucleophile will dictate the nature of the newly formed bond.
-
O-Nucleophiles: Alkoxides and phenoxides are effective for the synthesis of aryl ethers.
-
N-Nucleophiles: Primary and secondary amines are commonly used to form arylamines.
-
S-Nucleophiles: Thiols and thiolates readily displace fluoride to yield aryl sulfides.
The nucleophilicity of the reagent is a key determinant of the reaction rate. Stronger nucleophiles will generally react faster and under milder conditions.
The Power of the Solvent: Facilitating the Reaction
The choice of solvent is critical in SNAr reactions. Polar aprotic solvents are highly favored as they can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[6] Furthermore, they can stabilize the negatively charged Meisenheimer intermediate.
Recommended Solvents:
-
Dimethylformamide (DMF): A versatile and commonly used solvent for SNAr reactions.[7]
-
Dimethyl sulfoxide (DMSO): A highly polar solvent that can accelerate reaction rates, but can be more difficult to remove.
-
Acetonitrile (MeCN): A good alternative, particularly when milder conditions are desired.
-
Tetrahydrofuran (THF): Can be used, but generally results in slower reaction rates compared to more polar aprotic solvents.
The Role of the Base: Activating the Nucleophile
A base is often required to deprotonate the nucleophile, generating a more reactive anionic species. The strength of the base should be matched to the pKa of the nucleophile. For weakly acidic nucleophiles like alcohols and some amines, a stronger base may be necessary. For more acidic nucleophiles like thiols and phenols, a weaker base is often sufficient.
Commonly Used Bases:
-
Potassium Carbonate (K₂CO₃): A mild and effective base for a wide range of nucleophiles.[7]
-
Triethylamine (Et₃N): A common organic base, particularly useful when inorganic bases are not suitable.
-
Hünig's Base (DIPEA): A non-nucleophilic organic base that can be advantageous in preventing side reactions.
Experimental Protocols
The following protocols provide a starting point for conducting SNAr reactions with this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles.
Protocol 1: Boc-Protection of this compound
Objective: To protect the hydrazine moiety to prevent interference in the subsequent SNAr reaction.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
Objective: To perform the SNAr reaction on Boc-protected this compound with a generic nucleophile.
Materials:
-
Boc-protected this compound
-
Nucleophile (e.g., a secondary amine, phenol, or thiol) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Boc-protected this compound (1.0 eq), the chosen nucleophile (1.1 - 1.5 eq), and the base (2.0 eq).
-
Add the anhydrous polar aprotic solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Boc-Deprotection of the Substituted Product
Objective: To remove the Boc protecting group to yield the final substituted tetrafluorophenylhydrazine.
Materials:
-
Boc-protected substituted tetrafluorophenylhydrazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substituted tetrafluorophenylhydrazine in DCM.
-
Add trifluoroacetic acid (TFA) dropwise at room temperature (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography or recrystallization if necessary.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the expected influence of key reaction parameters on the outcome of the SNAr reaction. This serves as a guide for optimizing conditions for specific nucleophile-substrate combinations.
| Parameter | Condition | Expected Outcome | Rationale |
| Solvent | DMF, DMSO | Higher reaction rates | Excellent stabilization of the Meisenheimer intermediate.[6] |
| MeCN, THF | Milder reaction conditions, slower rates | Lower polarity leads to less stabilization of the intermediate. | |
| Base | K₂CO₃, Cs₂CO₃ | Effective for a broad range of nucleophiles | Sufficiently basic to deprotonate many common nucleophiles.[7] |
| Et₃N, DIPEA | Homogeneous reaction, useful for sensitive substrates | Organic bases can prevent issues with insolubility of inorganic salts. | |
| Temperature | 60 - 80 °C | Moderate reaction rates, good for many nucleophiles | Provides sufficient energy to overcome the activation barrier. |
| 80 - 120 °C | Faster reaction rates, may be required for less reactive nucleophiles | Increased thermal energy can accelerate the reaction but may also lead to side products. | |
| Protecting Group | Boc | Recommended | Prevents side reactions involving the nucleophilic hydrazine moiety.[4] |
| None | High risk of side reactions | The unprotected hydrazine is a potent nucleophile and can compete with the desired reaction. |
Mechanism and Regioselectivity
The SNAr reaction on this compound is expected to proceed via the classical addition-elimination mechanism. The regioselectivity of the nucleophilic attack is a critical consideration. In polyfluorinated benzenes, substitution typically occurs at the para-position to an activating group. While the electronic effect of a protected hydrazine group is complex, it is anticipated that nucleophilic attack will preferentially occur at the position para to the hydrazine substituent (the C5 position). This is due to the ability of the nitrogen lone pairs (even when partially delocalized in a carbamate) to stabilize the negative charge in the Meisenheimer intermediate through resonance.
Caption: General mechanism of the SNAr reaction.
Conclusion and Future Outlook
The nucleophilic aromatic substitution on this compound offers a gateway to a diverse range of highly functionalized fluorinated molecules with significant potential in medicinal chemistry and materials science. The key to unlocking this potential lies in the strategic management of the reactive hydrazine moiety, primarily through the use of appropriate protecting groups. By carefully selecting the nucleophile, solvent, and base, researchers can achieve high yields and regioselectivity in these transformations.
The protocols and principles outlined in this guide provide a robust starting point for the exploration of this versatile chemistry. Further investigations into alternative protecting groups and the development of one-pot protection-substitution methodologies will undoubtedly expand the synthetic utility of this valuable building block.
References
- Kikushima, K., et al. (2021).
- Konwar, D., et al. (2012). An Efficient Synthesis of 1,3,5-Trisubstituted Pyrazoles from β-Diketones and Hydrazine Derivatives.
- Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Georg Thieme Verlag. [Link]
- Kikushima, K., et al. (2021). Reaction of pentafluorobenzonitrile with phenothiazine using the K2CO3/DMF system.
- Sandford, G. (2007). Nucleophilic aromatic substitution of polyfluoroarenes. Journal of Fluorine Chemistry, 128(9), 947-962. [Link]
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed. Wiley. [Link]
- SynArchive. Protecting Groups List. [Link]
- Organic Chemistry Portal. Protective Groups. [Link]
- Lipshutz, B. H., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]
- Douglass, M. R., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17148-17156. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed. Wiley. [Link]
- Google Patents. (1986).
- LibreTexts Chemistry. (2022).
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. [Link]
Sources
Application Notes & Protocols: Analytical Techniques for Monitoring Reactions with 2,3,5,6-Tetrafluorophenylhydrazine
<
Abstract
This comprehensive guide provides detailed application notes and protocols for monitoring chemical reactions involving 2,3,5,6-tetrafluorophenylhydrazine. This highly fluorinated aromatic hydrazine is a critical building block in the synthesis of specialized pharmaceuticals and agrochemicals, particularly in the formation of fluorinated indole structures via the Fischer indole synthesis.[1] The unique electronic properties conferred by the tetrafluorophenyl moiety necessitate robust and sensitive analytical techniques to ensure reaction optimization, kinetic understanding, and impurity profiling. This document outlines the theory and step-by-step protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for both in-situ and ex-situ reaction monitoring.
Introduction: The Significance of Monitoring this compound Reactions
This compound is a valuable reagent for introducing a tetrafluorophenyl group into various molecular scaffolds. Its application in the Fischer indole synthesis allows for the creation of highly fluorinated indoles, a class of compounds with significant interest in medicinal chemistry due to their unique biological activities.[1][2][3] The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the hydrazine moiety and the stability of intermediates. Therefore, precise monitoring of reactions involving this reagent is paramount for:
-
Reaction Optimization: Determining optimal reaction conditions (temperature, catalyst loading, reaction time) to maximize yield and minimize byproducts.
-
Kinetic Analysis: Understanding the rate of consumption of starting materials and the formation of intermediates and products.
-
Impurity Profiling: Identifying and quantifying process-related impurities, which is critical for regulatory submissions in drug development.
-
Mechanism Elucidation: Gaining insights into the reaction mechanism by observing the transient formation and decay of intermediates.[2][3]
This guide provides a multi-faceted analytical approach, leveraging the strengths of different techniques to provide a complete picture of the reaction progress.
The Analytical Triad: NMR, HPLC, and GC-MS
A combination of spectroscopic and chromatographic techniques offers a robust workflow for monitoring reactions with this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is inherently quantitative, making it ideal for in-situ monitoring.[4][5] The presence of fluorine allows for the use of ¹⁹F NMR, a highly sensitive and informative technique.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating complex mixtures, allowing for the quantification of starting materials, intermediates, and products with high sensitivity.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile and thermally stable compounds. Derivatization of reactants or products can enhance their volatility and chromatographic behavior.[10][11]
The logical workflow often involves using in-situ NMR for real-time kinetic analysis and reaction optimization, followed by HPLC and GC-MS for detailed analysis of quenched reaction aliquots to confirm product identity and quantify impurities.
Caption: Logical workflow for monitoring reactions with this compound.
In-Depth Protocol: ¹⁹F NMR for In-Situ Reaction Monitoring
Rationale: ¹⁹F NMR is an exceptionally powerful tool for monitoring reactions involving fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[8][12] The large chemical shift dispersion of ¹⁹F NMR (spanning over 800 ppm) provides excellent resolution of different fluorine environments, allowing for the unambiguous tracking of starting materials, intermediates, and products.[8] Benchtop NMR spectrometers have made this technique more accessible for routine reaction monitoring.[6][13]
Experimental Protocol: In-Situ ¹⁹F NMR Monitoring of a Fischer Indole Synthesis
This protocol describes the monitoring of the reaction between this compound and cyclohexanone to form 6,7,8,9-tetrafluoro-1,2,3,4-tetrahydrocarbazole.
Materials:
-
This compound
-
Cyclohexanone
-
Deuterated solvent (e.g., DMSO-d₆, Acetic Acid-d₄)
-
Acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid)[2]
-
Internal standard (e.g., trifluorotoluene)[6]
-
5 mm NMR tubes
Instrumentation:
-
Benchtop or high-field NMR spectrometer equipped with a ¹⁹F probe.[6]
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, dissolve a known amount of this compound (e.g., 50 mg) in the chosen deuterated solvent (e.g., 0.5 mL of DMSO-d₆).
-
Add a known amount of the internal standard, trifluorotoluene.
-
Add the desired molar equivalent of cyclohexanone.
-
-
Initial Spectrum Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire an initial ¹⁹F NMR spectrum before the addition of the catalyst. This will serve as the t=0 reference.
-
-
Reaction Initiation and Data Acquisition:
-
Add the acid catalyst to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer.
-
Begin acquiring ¹⁹F NMR spectra at regular intervals (e.g., every 5-10 minutes). The frequency of acquisition should be adjusted based on the expected reaction rate.[4]
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the fluorine atoms of the starting material, any observable intermediates, and the product.
-
Calculate the relative concentrations of each species at each time point by normalizing the integrals to the integral of the internal standard.
-
Plot the concentration profiles of the reactants and products as a function of time to determine the reaction kinetics.
-
Expected Observations and Interpretation:
-
The ¹⁹F NMR spectrum of this compound will show two distinct multiplets due to the symmetry of the molecule.
-
As the reaction proceeds, the signals of the starting material will decrease in intensity.
-
New signals corresponding to the fluorinated indole product will appear and increase in intensity. The chemical shifts and coupling patterns of these new signals will be indicative of the product's structure.
-
The appearance and subsequent disappearance of other signals may indicate the formation of reaction intermediates, such as the hydrazone.[2][3]
| Compound | Expected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| This compound | -140 to -160 |
| Fluorinated Indole Product | -130 to -170 (highly dependent on substitution) |
| Trifluorotoluene (Internal Standard) | ~ -63 |
Table 1: Representative ¹⁹F NMR chemical shift ranges. Actual values are structure-dependent.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Rationale: HPLC is a cornerstone technique for the quantitative analysis of reaction mixtures. It provides excellent separation of components, allowing for accurate determination of conversion, yield, and purity. For compounds lacking a strong chromophore, derivatization can be employed to enhance UV detection.[14][15]
Experimental Protocol: HPLC Analysis of a Quenched Reaction Mixture
Instrumentation and Columns:
-
HPLC system with a UV/Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
A typical mobile phase would consist of a mixture of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[16]
-
A gradient elution is recommended to effectively separate compounds with a range of polarities.
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to a known volume. This prevents further reaction.
-
-
Calibration Standards:
-
Prepare a series of standard solutions of the starting material, this compound, and the purified product at known concentrations.
-
Inject these standards to create a calibration curve (peak area vs. concentration).
-
-
Analysis:
-
Inject the quenched reaction sample onto the HPLC system.
-
Monitor the elution of compounds using the UV/DAD detector at a wavelength where both the starting material and product have significant absorbance.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product by comparing their retention times with those of the standards.
-
Integrate the peak areas.
-
Use the calibration curves to determine the concentrations of the starting material and product in the quenched sample.
-
| Parameter | Typical Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Example HPLC method parameters. These should be optimized for each specific reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Derivatization
Rationale: GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, its reaction products, particularly after derivatization, can be amenable to GC-MS analysis. Derivatization with reagents like pentafluorobenzaldehyde can be used to analyze for unreacted hydrazine.[10][17]
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol is suitable for detecting trace amounts of unreacted this compound or for analyzing volatile products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
Derivatization (Optional, for trace hydrazine analysis):
-
Quench a reaction aliquot as described for HPLC.
-
Add a derivatizing agent such as pentafluorobenzaldehyde to react with the hydrazine to form a more volatile hydrazone.[10]
Procedure:
-
Sample Preparation:
-
Dilute the quenched reaction mixture (or the derivatized sample) in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
-
Use a temperature program that effectively separates the components of interest.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify the corresponding compound by its molecular ion and fragmentation pattern.
-
Quantification can be achieved by using an internal standard and creating a calibration curve.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Hydrazine determination in sludge samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 13. New Publications on Real-Time Reaction Monitoring - Magritek [magritek.com]
- 14. scribd.com [scribd.com]
- 15. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving reaction yields for 2,3,5,6-Tetrafluorophenylhydrazine syntheses
Welcome to the technical support center for the synthesis of 2,3,5,6-tetrafluorophenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for improving reaction yields and overcoming common challenges in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a pentafluorinated benzene derivative, typically hexafluorobenzene or pentafluorobenzene, with hydrazine hydrate. The electron-withdrawing nature of the fluorine atoms on the aromatic ring facilitates the attack by the nucleophilic hydrazine.
Q2: Why is the para-isomer (this compound) the major product when using pentafluorobenzene?
In the nucleophilic aromatic substitution reaction of pentafluorobenzene with hydrazine, the substitution occurs preferentially at the para position (C-4) relative to the hydrogen atom. This regioselectivity is attributed to the electronic effects of the fluorine atoms, which activate the para position for nucleophilic attack. Experimental data shows that the reaction of pentafluorobenzene with ethanolic hydrazine yields an isomer distribution of approximately 93% para, 6% ortho, and 1% meta substitution[1].
Q3: What are the primary applications of this compound?
This compound is a valuable building block in medicinal chemistry and materials science. Its primary application is in the synthesis of fluorinated heterocyclic compounds. A notable example is its use in the Fischer indole synthesis to produce highly fluorinated indoles, which are core structures in many pharmaceutical compounds.
Q4: What are the main safety concerns when working with hydrazine hydrate and polyfluorinated aromatic compounds?
Hydrazine hydrate is acutely toxic, corrosive, and a suspected carcinogen[2]. It can cause severe skin and eye damage upon contact and is harmful if inhaled or ingested[2]. Anhydrous hydrazine can be pyrophoric. Polyfluorinated aromatic compounds can be irritants and should be handled with care. It is imperative to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or chloroprene), safety goggles, a face shield, and a flame-resistant lab coat[2]. All waste containing hydrazine should be treated as hazardous and disposed of according to institutional guidelines.
Troubleshooting Guide
Low or No Product Yield
Q5: I have set up the reaction between pentafluorobenzene and hydrazine hydrate, but after the recommended reaction time, TLC analysis shows mostly starting material. What could be the issue?
Several factors can contribute to a low or incomplete reaction. Consider the following troubleshooting steps:
-
Insufficient Reaction Temperature: The SNAr reaction of pentafluorobenzene with hydrazine typically requires heating. If the reaction is run at too low a temperature, the activation energy barrier may not be overcome. Ensure the reaction mixture is refluxing gently if using a solvent like ethanol.
-
Inadequate Reaction Time: While some SNAr reactions are rapid, others may require prolonged heating. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Poor Quality Reagents: Ensure that the pentafluorobenzene and hydrazine hydrate are of high purity. Contaminants in the starting materials can interfere with the reaction.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like ethanol can participate in hydrogen bonding and affect the nucleophilicity of hydrazine. If the reaction is sluggish in ethanol, consider exploring aprotic polar solvents like DMF or DMSO, which can accelerate SNAr reactions.
Q6: My reaction has stalled, and I am observing the formation of a salt-like precipitate. What is happening?
The formation of a precipitate could be the hydrazinium salt of a deprotonated intermediate or a side product. In some cases, with hydrazine hydrate in ethanol, the formation of hydrazinium pentafluorophenoxide has been observed[1]. This suggests that under certain conditions, a reaction at the carbon bearing the hydrogen might be occurring, or that the product itself is precipitating as a salt. To address this:
-
Ensure Proper Stoichiometry: An excess of hydrazine hydrate is typically used to drive the reaction to completion. A common molar ratio is 2 equivalents of hydrazine hydrate to 1 equivalent of the fluoroaromatic compound.
-
Basicity Control: The reaction medium's basicity can influence the reaction pathway. While hydrazine is a base, the addition of a non-nucleophilic base might be necessary in some cases to facilitate the reaction, but care must be taken to avoid side reactions.
Impurity and Side Product Formation
Q7: I have obtained a product, but NMR analysis indicates the presence of multiple isomers. How can I improve the regioselectivity and purify my product?
While the para-substituted product is the major isomer, the formation of ortho and meta isomers is possible[1].
-
Optimizing Reaction Conditions: Lowering the reaction temperature may in some cases improve regioselectivity, although this could also decrease the reaction rate.
-
Purification: The most effective way to remove isomeric impurities is through careful purification. Recrystallization is a highly effective method for purifying solid products like this compound. Hexane is a commonly used solvent for this purpose. Column chromatography on silica gel can also be employed for more challenging separations.
Q8: My final product is a dark, oily substance instead of the expected solid. What could have caused this?
The formation of a dark, oily product often indicates the presence of impurities or decomposition products.
-
Overheating: Prolonged heating at high temperatures can lead to the decomposition of the starting materials or the product, resulting in tar formation.
-
Oxidation: Hydrazines can be susceptible to oxidation, especially in the presence of air and at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
-
Incomplete Work-up: Ensure that the work-up procedure is followed carefully to remove any unreacted starting materials and soluble impurities. Washing the crude product with water is crucial to remove excess hydrazine hydrate and any inorganic salts.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Pentafluorobenzene
-
Hydrazine monohydrate (98%)
-
Ethanol (anhydrous)
-
Hexane
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pentafluorobenzene (1 equivalent) in ethanol (approximately 0.6 mL per mmol of pentafluorobenzene).
-
Add hydrazine monohydrate (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 1 to 20 hours. The reaction progress should be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approximately 2 mL per mmol of pentafluorobenzene).
-
Cool the aqueous mixture in an ice bath for at least 3 hours to facilitate the precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from hexane to obtain pure this compound as a solid.
| Parameter | Recommended Value |
| Stoichiometry | 1 eq. Pentafluorobenzene : 2 eq. Hydrazine monohydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 1 - 20 hours (monitor for completion) |
| Work-up | Precipitation in water |
| Purification | Recrystallization from hexane |
Characterization Data
-
Appearance: White to off-white solid.
-
1H NMR: The 1H NMR spectrum is expected to show signals for the aromatic proton and the hydrazine protons (-NHNH2). The chemical shifts will be influenced by the fluorine atoms.
-
19F NMR: The 19F NMR spectrum will show characteristic signals for the fluorine atoms on the aromatic ring, providing crucial information about the substitution pattern.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C6H4F4N2, MW: 180.11 g/mol ).
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- ResearchGate. Proving the formation of 2,3,5,6‐tetrafluoroaniline (5) from the...
- Royal Society of Chemistry. Supporting Information for...
- National Institutes of Health. Reactions of Polyfluorobenzenes With Nucleophilic Reagents.
- University of New Mexico. Hydrazine Standard Operating Procedure Template.
Sources
Technical Support Center: Reactions with 2,3,5,6-Tetrafluorophenylhydrazine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,3,5,6-tetrafluorophenylhydrazine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chemical syntheses, particularly the Fischer indole synthesis and pyrazole formation. This guide emphasizes the causality behind experimental choices to empower users to proactively mitigate side product formation and optimize their reaction outcomes.
Introduction
This compound is a valuable reagent in medicinal chemistry and materials science for the synthesis of highly fluorinated heterocyclic compounds. The presence of the electron-withdrawing tetrafluorophenyl group significantly influences its reactivity compared to unsubstituted phenylhydrazine. While it enables access to unique chemical entities, it also presents specific challenges, primarily concerning regioselectivity and reaction kinetics. This guide will address the most common side products and experimental pitfalls associated with this reagent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formation of side products in reactions involving this compound.
FAQ 1: What are the most common side products observed in the Fischer indole synthesis with this compound?
The most prevalent side products in the Fischer indole synthesis using this compound are regioisomeric indoles . This issue arises when an unsymmetrical ketone is used as the starting material. The initial condensation of the hydrazine with the ketone forms a hydrazone, which can then tautomerize to two different enehydrazines. The subsequent acid-catalyzed[1][1]-sigmatropic rearrangement of these enehydrazine intermediates leads to the formation of two distinct indole regioisomers.[1][2]
The electron-withdrawing nature of the four fluorine atoms on the phenyl ring can slow down the rate of the Fischer indole synthesis compared to reactions with unsubstituted phenylhydrazine.[3] This can sometimes necessitate harsher reaction conditions (e.g., stronger acids, higher temperatures), which may lead to other side reactions such as decomposition or polymerization, though the formation of regioisomers remains the primary concern.[4]
FAQ 2: How does the tetrafluorophenyl group influence the regioselectivity of the Fischer indole synthesis?
The highly electron-withdrawing 2,3,5,6-tetrafluorophenyl group makes the aryl ring electron-poor. In the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis, the enehydrazine intermediate rearranges. The regioselectivity of this step is influenced by both electronic and steric factors. For unsymmetrical ketones, the formation of the enehydrazine tautomer is a critical step. Generally, the thermodynamically more stable (more substituted) enehydrazine is favored, which then dictates the major regioisomeric product. However, the strong inductive effect of the tetrafluorophenyl group can influence the electron density of the enehydrazine system and potentially alter the energy landscape of the rearrangement, affecting the ratio of the resulting indole isomers.[2][3]
FAQ 3: I am synthesizing a pyrazole from this compound and an unsymmetrical β-diketone and obtaining a mixture of products. What are these side products?
Similar to the Fischer indole synthesis, the reaction of this compound with an unsymmetrical 1,3-dicarbonyl compound (β-diketone) to form a pyrazole can lead to the formation of regioisomeric pyrazoles .[5][6] The initial condensation can occur at either of the two carbonyl groups of the β-diketone, leading to two different intermediate hydrazones, which then cyclize to yield a mixture of 1-(2,3,5,6-tetrafluorophenyl)-3-substituted-5-substituted-pyrazoles.
The selectivity of this reaction is dependent on the nature of the substituents on the β-diketone and the reaction conditions. For instance, the use of the hydrochloride salt of the hydrazine versus the free base has been shown to influence the regioselectivity in some cases.[7]
FAQ 4: Can the fluorine atoms on the 2,3,5,6-tetrafluorophenyl ring be displaced during the reaction?
While polyfluorinated aromatic rings can be susceptible to nucleophilic aromatic substitution (SNAr), the displacement of fluorine atoms from the 2,3,5,6-tetrafluorophenyl ring is not a commonly reported side reaction under typical Fischer indole or pyrazole synthesis conditions.[8][9] These reactions are generally conducted in acidic media, which are not conducive to most nucleophilic substitution reactions on the aromatic ring. However, if strong nucleophiles are present in the reaction mixture, or if the reaction is performed under basic conditions at elevated temperatures, the possibility of fluorine displacement should be considered. The para-fluorine atom is generally the most susceptible to substitution.[9]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered in reactions with this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Purity of this compound: Impurities can inhibit the reaction. 2. Inappropriate Acid Catalyst: The choice and concentration of the acid are crucial.[2] 3. Insufficient Reaction Temperature/Time: The electron-withdrawing fluorine atoms can slow the reaction.[3] 4. Decomposition of Reactants: The hydrazine or the carbonyl compound may be unstable under the reaction conditions. | 1. Verify Purity: Confirm the purity of the hydrazine by melting point or NMR spectroscopy. 2. Catalyst Screening: Empirically test different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[4] 3. Optimize Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 4. Stability Check: Run control experiments to assess the stability of each reactant under the reaction conditions. |
| Multiple Spots on TLC (Regioisomers) | 1. Use of Unsymmetrical Ketone/β-Diketone: This is the most common cause of regioisomer formation.[1][5] 2. Reaction Conditions Favoring Multiple Pathways: The choice of acid and solvent can influence the isomer ratio. | 1. Use Symmetrical Substrates: If possible, use a symmetrical ketone or β-diketone to avoid regioisomerism. 2. Modify Reaction Conditions: Systematically vary the acid catalyst and solvent to optimize for the desired isomer. In pyrazole synthesis, consider using the hydrazine hydrochloride salt versus the free base.[7] 3. Purification: If isomer formation is unavoidable, separate the regioisomers using column chromatography or recrystallization. |
| Formation of Dark, Tarry Material | 1. Decomposition/Polymerization: Harsh reaction conditions (high temperature, strong acid) can lead to the decomposition of starting materials, intermediates, or the final product.[4] 2. Air Oxidation: Some reaction intermediates may be sensitive to oxidation. | 1. Milder Conditions: Use a lower reaction temperature and a less concentrated acid. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor Reaction Time: Avoid unnecessarily long reaction times to minimize decomposition. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Minimizing Regioisomer Formation in Fischer Indole Synthesis
This protocol provides a general workflow for optimizing the regioselectivity of the Fischer indole synthesis with this compound and an unsymmetrical ketone.
Step 1: Hydrazone Formation (Pre-formation)
-
In a round-bottom flask, dissolve the unsymmetrical ketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add this compound (1.0 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting materials and formation of the hydrazone.
-
Isolate the hydrazone by filtration or evaporation of the solvent. This allows for purification of the intermediate before the cyclization step.
Step 2: Cyclization with Catalyst Screening
-
Set up parallel reactions with the purified hydrazone.
-
In separate flasks, dissolve the hydrazone in a suitable high-boiling solvent (e.g., toluene, xylene, or use the acid as the solvent).
-
To each flask, add a different acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, ZnCl₂, H₂SO₄ in a solvent).
-
Heat the reactions to the desired temperature (e.g., 80-140 °C) and monitor the formation of the indole isomers by TLC or LC-MS.
-
Analyze the product ratio in each reaction to identify the optimal conditions for the desired regioisomer.
Step 3: Purification
-
Once the optimal conditions are identified, perform the reaction on a larger scale.
-
After the reaction is complete, carefully quench the reaction mixture (e.g., by pouring onto ice).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to separate the regioisomers.
Protocol 2: Knorr-Type Pyrazole Synthesis with Regiochemical Control Considerations
This protocol outlines the synthesis of pyrazoles from this compound and a β-diketone, with considerations for controlling regioselectivity.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, dissolve the β-diketone (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add this compound (1.0 eq) or its hydrochloride salt (1.0 eq). The choice of free base or salt can influence the outcome.[7]
-
If using the free base, a catalytic amount of acid (e.g., acetic acid) can be added.
Step 2: Reaction and Monitoring
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
If a precipitate has formed, it can be collected by filtration and washed with a cold solvent.
-
If no precipitate forms, dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to separate any regioisomers.
Part 4: Visualization of Reaction Pathways
Diagram 1: Fischer Indole Synthesis - Formation of Regioisomers
Caption: Formation of regioisomeric indoles from an unsymmetrical ketone.
Diagram 2: Knorr Pyrazole Synthesis - Formation of Regioisomers
Caption: Formation of regioisomeric pyrazoles from an unsymmetrical β-diketone.
References
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Fischer indole synthesis. Wikipedia. [Link]
- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. University of California, Irvine. [Link]
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. The Journal of Organic Chemistry. [Link]
- The Decomposition Reaction of 4‐Acetylsydnones Arylhydrazones.
- New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central. [Link]
- Exploration of the interrupted Fischer indoliz
- Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PubMed Central. [Link]
- Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
- Fischer indole synthesis. Wikipedia. [Link]
- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. [Link]
- Fluorine-containing indoles. daneshyari.com. [Link]
- Knorr Pyrazole Synthesis.
- Knorr pyrazole synthesis.
- Knorr Pyrazole Synthesis.
- Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. PubMed Central. [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions (temperature, solvent, catalyst) for 2,3,5,6-Tetrafluorophenylhydrazine
Technical Support Center: 2,3,5,6-Tetrafluorophenylhydrazine
A Guide to Optimizing Reaction Conditions and Troubleshooting Synthesis
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the optimization of its synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
This compound is a crucial building block in medicinal chemistry and materials science, primarily for introducing the tetrafluorophenyl moiety into various molecular scaffolds.[1] Its most prominent application is in the Fischer indole synthesis to create highly fluorinated indoles, which are core structures in many pharmaceuticals.[1] The successful synthesis of this reagent is paramount for downstream applications. This guide addresses common issues encountered during its preparation, focusing on the optimization of temperature, solvent, and catalyst conditions.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The most common and efficient synthesis of this compound involves the reaction of a starting fluoroaromatic compound with hydrazine. While various precursors can be used, this guide focuses on the reaction starting from pentafluorobenzene, a widely adopted method. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine acts as the nucleophile, displacing one of the fluorine atoms on the aromatic ring.
Below is a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis in a question-and-answer format.
I. Low Reaction Yield
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields are a common problem that can often be traced back to several key parameters. Let's break down the potential culprits:
-
Sub-optimal Temperature: The reaction is exothermic. Running the reaction at too high a temperature can lead to the formation of side products or decomposition of the desired product. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Expert Insight: We recommend starting the reaction at a low temperature (e.g., 0°C) and then allowing it to slowly warm to room temperature. This helps control the initial exotherm and often provides a good balance between reaction rate and selectivity. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
-
Incorrect Solvent Choice: The choice of solvent is critical for an SNAr reaction. The solvent must be able to dissolve the starting materials and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Expert Insight: Polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are generally preferred as they can stabilize the intermediate without interfering with the nucleophile.[2] Protic solvents like ethanol can solvate the hydrazine, reducing its nucleophilicity and slowing down the reaction.
-
-
Reagent Quality and Stoichiometry: The purity of your starting materials, especially the hydrazine, is important. Hydrazine hydrate can degrade over time. Using an excess of hydrazine can help drive the reaction to completion, but too much can complicate the purification process.
-
Expert Insight: Use freshly opened or properly stored hydrazine hydrate. A slight excess (e.g., 1.1 to 1.5 equivalents) is often optimal.
-
-
Atmospheric Conditions: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent potential side reactions involving atmospheric oxygen or moisture, especially if your reagents or solvent are not perfectly anhydrous.
II. Side Product Formation
Q2: I am observing a significant amount of a disubstituted side product in my reaction mixture. How can I minimize this?
A2: The formation of 1,4-dihydrazinyl-2,3,5,6-tetrafluorobenzene is a common side reaction. It occurs when a second molecule of hydrazine displaces the fluorine atom opposite to the newly introduced hydrazine group.
-
Control of Stoichiometry: This is the most critical factor. Using a large excess of hydrazine will statistically increase the chances of disubstitution.
-
Expert Insight: Use a minimal excess of hydrazine (start with 1.1 equivalents). If the reaction is slow, a slight increase may be warranted, but it should be done cautiously while monitoring for the formation of the side product.
-
-
Mode of Addition: Adding the hydrazine dropwise to a solution of the pentafluorobenzene (rather than the other way around) helps to maintain a low concentration of the nucleophile in the reaction mixture, which can favor monosubstitution.
-
Temperature Control: Lower temperatures generally favor the monosubstituted product by slowing down the second substitution reaction, which typically has a higher activation energy.
Caption: Troubleshooting decision tree for synthesis optimization.
III. Optimization of Key Parameters
Q3: What is the optimal temperature range for this synthesis?
A3: The optimal temperature is a balance between reaction rate and selectivity. As a general rule, for the reaction of pentafluorobenzene with hydrazine, a temperature range of 0°C to 25°C (room temperature) is ideal. Starting the reaction at 0°C allows for controlled dissipation of the initial heat of reaction. Allowing the mixture to then slowly warm to room temperature is often sufficient to drive the reaction to completion within a few hours to overnight. Reactions at elevated temperatures (e.g., reflux) are generally not recommended as they significantly increase the rate of disubstitution and can lead to decomposition.
Q4: Which solvent should I choose and why? What is the impact of solvent polarity?
A4: The solvent plays a pivotal role in stabilizing the charged intermediate of the SNAr reaction. The choice of solvent can dramatically affect the reaction rate and yield.
-
Polar Aprotic Solvents (Recommended): THF, acetonitrile, DMF, and DMSO are excellent choices. They possess a strong dipole moment to stabilize the polar intermediate but lack acidic protons that could deactivate the hydrazine nucleophile.[2]
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol or methanol can be used, but they are generally less effective. Their acidic protons can form hydrogen bonds with the hydrazine, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate.
-
Nonpolar Solvents (Not Recommended): Solvents like toluene or hexane are poor choices as they cannot effectively stabilize the charged reaction intermediate, leading to very slow or no reaction.
| Solvent Class | Example(s) | Impact on Reaction | Recommendation |
| Polar Aprotic | THF, Acetonitrile | Excellent stabilization of intermediate, fast reaction rates. | Highly Recommended |
| Polar Protic | Ethanol, Methanol | Reduces nucleophilicity of hydrazine, slower reaction rates. | Use only if necessary |
| Nonpolar | Toluene, Hexane | Poor stabilization of intermediate, very slow or no reaction. | Not Recommended |
Q5: Is a catalyst or base required for this reaction?
A5: For the direct reaction of pentafluorobenzene with hydrazine, a catalyst is typically not required . Hydrazine is a sufficiently strong nucleophile to initiate the reaction. The addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can sometimes be used to scavenge the HF that is formed, but it is often unnecessary as the excess hydrazine can serve this purpose. In fact, adding a strong base can sometimes promote side reactions. The reaction conditions are generally kept neutral or slightly basic due to the nature of the reagents themselves.
IV. Purification
Q6: What is the best way to purify the final product, this compound?
A6: Purification is critical to obtaining a high-quality product for subsequent applications.
-
Aqueous Work-up: After the reaction is complete, it is typically quenched with water. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute sodium carbonate or bicarbonate solution can help remove any acidic impurities.[3]
-
Crystallization: this compound is a solid at room temperature. Crystallization is often an effective method for purification. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective.
-
Column Chromatography: If crystallization does not remove all impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
References
- Benchchem. (n.d.). This compound | 653-11-2. Benchchem.
- Chemicalbook. (n.d.). 2,3,5,6-TETRAFLUORO-4-HYDRAZINOPYRIDINE synthesis. Chemicalbook.
- Beyki, K., Haydari, R., & Maghsoodlou, M. T. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4(1), 757.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. ResearchGate.
Sources
Technical Support Center: Purification of 2,3,5,6-Tetrafluorophenylhydrazine and Its Derivatives
Welcome to the technical support center for the purification of 2,3,5,6-tetrafluorophenylhydrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work. Our focus is on explaining the "why" behind purification strategies, ensuring you can adapt and optimize these methods for your specific molecular targets.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a solid at room temperature. The presence of four electron-withdrawing fluorine atoms on the phenyl ring significantly influences its reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science, particularly for synthesizing fluorinated heterocyclic compounds like indoles via the Fischer indole synthesis.[1] However, these same properties can present unique purification challenges.
Key Considerations:
-
Polarity: The hydrazine moiety imparts polarity, while the tetrafluorophenyl ring is highly lipophilic. This dual nature can lead to challenging separations from both polar and non-polar impurities.
-
Acidity/Basicity: The hydrazine group is basic, but the electron-withdrawing fluorine atoms reduce its basicity compared to phenylhydrazine. This property is crucial when selecting chromatographic conditions.
-
Stability: Phenylhydrazines can be sensitive to air and light, and may decompose over time, especially when not stored properly.[2] Hydrazine and its derivatives are also known to be reactive and potentially unstable.[3] Safe handling and storage are paramount.[4][5][6]
II. Troubleshooting Common Purification Problems
This section addresses common issues encountered during the purification of this compound and its derivatives in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid phase. This is common with fluorinated compounds.
-
Probable Cause: The chosen solvent system has a dissolution temperature for your compound that is above the compound's melting point. The compound melts before it dissolves, forming an oil.
-
Troubleshooting Steps:
-
Solvent Selection: The key is to find a solvent or solvent pair where your compound is sparingly soluble at room temperature but highly soluble at a temperature below its melting point.
-
Start with a single solvent. If that fails, move to a binary solvent system. Good starting points for fluorinated compounds include hexane/ethyl acetate, toluene, or ethanol/water mixtures.
-
-
Seeding: Introduce a seed crystal of the pure compound to the supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then to 0-4 °C. Rapid cooling often promotes oiling.
-
Reduced Concentration: Using a more dilute solution can sometimes prevent oiling out.
-
Q2: After recrystallization, my product purity is still low. What are the likely culprits?
A2: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.
-
Probable Cause: The impurities have very similar solubility profiles to your target compound in the selected solvent.
-
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: Perform small-scale solubility tests with a wider range of solvents. The ideal solvent will dissolve the compound and impurities when hot, but only the impurities should remain in solution upon cooling.
-
Consider a Second Recrystallization: A second recrystallization from a different solvent system can often remove persistent impurities.
-
Charcoal Treatment: If your product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly as it can also adsorb your product.
-
Column Chromatography Challenges
Q3: My compound is streaking or tailing on the silica gel column. How can I improve the peak shape?
A3: Tailing is often a sign of strong, undesirable interactions between your compound and the stationary phase.[7]
-
Probable Cause: The basic hydrazine moiety is interacting strongly with the acidic silanol groups on the surface of the silica gel.[7]
-
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into your eluent.[8] This will neutralize the acidic sites on the silica, minimizing the unwanted interactions and improving peak shape.
-
Use a Deactivated Stationary Phase: Consider using a different stationary phase, such as basic alumina or amine-functionalized silica, which are more compatible with basic compounds.[8]
-
Check for Overloading: Loading too much crude product onto the column can also lead to tailing.[9] Ensure you are not exceeding the column's capacity.
-
Q4: My compound is not eluting from the column, even with a highly polar eluent.
A4: This suggests an irreversible adsorption of your compound to the stationary phase.
-
Probable Cause: Very strong interactions between the polar hydrazine group and the silica gel.
-
Troubleshooting Steps:
-
Switch to a Less Polar Stationary Phase: Consider using reversed-phase chromatography (e.g., C18 silica) where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often a good strategy for polar compounds.
-
Employ an Orthogonal Technique: If column chromatography is consistently problematic, consider alternative purification methods like preparative HPLC or crystallization.[7]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing this compound?
A1: Due to its potential reactivity and toxicity, proper handling and storage are crucial.[3]
-
Handling: Always handle in a well-ventilated area, preferably a fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber is often recommended for hydrazines).[2][3] Avoid creating dust.[4][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5][6] It should be stored away from oxidizing agents, acids, and metals.[2][10]
Q2: My this compound has developed a color over time. Is it still usable?
A2: Discoloration often indicates decomposition. While it might still be usable for some applications, the purity is compromised. It is highly recommended to purify the material before use, for example, by recrystallization, to remove decomposition products. For critical applications, using fresh, pure material is advisable.
Q3: What are some common impurities I might encounter in a synthesis of this compound?
A3: The synthesis often involves the reaction of pentafluorobenzene with hydrazine.[1] Common impurities could include:
-
Unreacted starting materials (pentafluorobenzene).
-
Over-reaction products (e.g., bis-substituted hydrazines).
-
Isomers, if the starting material is not 1,2,4,5-tetrafluorobenzene.
-
Byproducts from side reactions.
IV. Step-by-Step Purification Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The ideal solvent system should be determined empirically on a small scale.
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, toluene, ethanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In a flask, add the chosen solvent (or solvent mixture) to the crude this compound. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of a this compound Derivative
This protocol is for a moderately polar derivative and includes a basic modifier to improve separation.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 99:1 hexane:ethyl acetate with 0.5% triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the starting eluent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualizing Purification Workflows
Decision Tree for Purification Method Selection
The following diagram illustrates a logical workflow for choosing an appropriate purification technique.
Caption: A decision tree for selecting a primary purification method.
Troubleshooting Column Chromatography
This workflow outlines steps to take when encountering issues with column chromatography.
Caption: A workflow for troubleshooting common column chromatography problems.
VI. References
-
Technical Support Center: Purification Strategies for Polar Fluorinated Compounds - Benchchem. Available from:
-
(2,3,5,6-Tetrafluorophenyl)hydrazine Safety Data Sheets - Echemi. Available from:
-
Technical Support Center: Purification of Fluoro(imino)phosphane Compounds - Benchchem. Available from:
-
This compound - Synquest Labs. Available from:
-
troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline - Benchchem. Available from:
-
This compound | 653-11-2 | Benchchem. Available from:
-
Hydrazine - Hazardous Substance Fact Sheet. Available from:
-
Process for the preparation of phenylhydrazines - Google Patents. Available from:
-
Performance Chemicals Hydrazine - Arxada. Available from:
-
This compound - Safety Data Sheet - ChemicalBook. Available from:
-
Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ... - Google Patents. Available from:
-
Hydrazine. Available from:
Sources
- 1. benchchem.com [benchchem.com]
- 2. arxada.com [arxada.com]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. echemi.com [echemi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nj.gov [nj.gov]
Addressing solubility issues of 2,3,5,6-Tetrafluorophenylhydrazine in organic synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2,3,5,6-Tetrafluorophenylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this highly versatile but sparingly soluble reagent. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 653-11-2) is a fluorinated aromatic hydrazine.[1] Its principal application is as a key building block in organic synthesis, particularly for creating fluorinated heterocyclic compounds. The most prominent of these reactions is the Fischer indole synthesis, which allows for the creation of indole rings bearing a tetrafluorophenyl moiety.[2] These fluorinated indoles are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine can dramatically alter a molecule's physicochemical and biological properties, such as lipophilicity and metabolic stability.[3][4][5]
Q2: What are the key physical and safety properties of this reagent?
A2: It is crucial to be aware of the properties of this compound for both experimental design and laboratory safety.
| Property | Value | Source |
| CAS Number | 653-11-2 | [1] |
| Molecular Formula | C₆H₄F₄N₂ | [1] |
| Molecular Weight | 180.10 g/mol | [6] |
| Appearance | Solid | [1] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [6] |
Safety Summary: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by your supplier.[1][7]
Q3: How should I store this compound?
A3: Proper storage is critical to maintain the reagent's integrity. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C).[6] Protect it from light and moisture.
Section 2: Troubleshooting Guide for Synthesis
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Problem: Poor Solubility
Q: My this compound will not dissolve in my chosen reaction solvent. What are my options?
A: This is the most frequently encountered issue. The combination of the polar hydrazine group and the nonpolar, electron-deficient tetrafluorophenyl ring leads to low solubility in many common solvents. The key is to match the solvent properties to the reagent's characteristics.
Causality: The high lattice energy of the crystalline solid and the molecule's unique electronic nature make it challenging to solvate effectively. Standard nonpolar solvents like hexanes are ineffective, while some polar protic solvents (like methanol or ethanol) may have limited success and can interfere with certain reactions.
Troubleshooting Protocol:
-
Consult the Solubility Table: Begin by selecting a solvent where the reagent has at least partial solubility. Polar aprotic solvents are often the best starting point.
| Solvent | Type | Expected Solubility | Rationale & Comments |
| Toluene, Xylenes | Aromatic | Low to Moderate | Often used in Fischer indole synthesis; requires heating, which can be sufficient to dissolve the reagent. |
| Tetrahydrofuran (THF) | Ether | Moderate | A common starting point. May require heating or use as a co-solvent. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Good for reactions with Selectfluor®; solubility can be limited at room temperature.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent solubilizing power due to its high dielectric constant. Can be difficult to remove under vacuum. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, an excellent solvent for poorly soluble compounds.[8] High boiling point can be a drawback. |
| Acetic Acid (AcOH) | Polar Protic | Moderate to High | Often used as both a solvent and a Brønsted acid catalyst in Fischer indole syntheses.[9][10] |
| Polyphosphoric Acid (PPA) | Acid Catalyst | Reacts/Solubilizes | Acts as both the solvent and a potent acid catalyst for Fischer cyclization at elevated temperatures.[10][11] |
-
Employ Co-solvents: If a single solvent is not effective or suitable for the reaction, a co-solvent system can be a powerful alternative. For example, in a reaction where toluene is the primary solvent, adding a small amount of DMF or DMSO (5-10% by volume) can dramatically increase the solubility of the hydrazine without significantly altering the overall reaction polarity.
-
Apply Gentle Heating: For many reactions, such as the Fischer indole synthesis, heating is required.[12] The reagent will often dissolve as the reaction mixture is heated to the target temperature. Always add the reagent at room temperature and then heat the mixture with stirring.
-
Consider a "Slurry" Approach: If the reagent remains only partially dissolved, the reaction can sometimes be run as a slurry. As the dissolved portion reacts, more of the solid will enter the solution according to Le Châtelier's principle. This requires efficient stirring to ensure good mass transfer.
Problem: Fischer Indole Synthesis Failure
Q: I am attempting a Fischer indole synthesis, but I am getting no product, only starting materials. What are the likely causes?
A: Failure in this synthesis is typically linked to the acid catalyst, temperature, or the nature of the reactants. The strong electron-withdrawing effect of the four fluorine atoms deactivates the phenyl ring and reduces the nucleophilicity of the aryl nitrogen (N1), making the key-sigmatropic rearrangement more difficult than in non-fluorinated systems.[11][13]
Causality & Troubleshooting:
-
Insufficient Acid Strength or Concentration: The key rearrangement step is acid-catalyzed.[9][11] For this electron-deficient substrate, a stronger acid or higher concentration may be necessary.
-
Solution: If you are using a mild Lewis acid like ZnCl₂, consider switching to a stronger Brønsted acid like sulfuric acid or p-toluenesulfonic acid.[11] For very challenging substrates, using polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures can force the reaction to completion.
-
-
Incorrect Temperature: This reaction often requires significant thermal energy to overcome the activation barrier of the rearrangement.[12]
-
Solution: Ensure your reaction temperature is appropriate. While some syntheses proceed in refluxing acetic acid, others may require temperatures of 100-160°C or higher, often achieved in solvents like xylenes or with PPA.
-
-
Hydrazone Formation Failure: The synthesis begins with the condensation of the hydrazine with a ketone or aldehyde to form a hydrazone.[9] While usually efficient, this step can fail.
-
Solution: You can pre-form and isolate the hydrazone before subjecting it to the cyclization conditions. This confirms the first step is successful and allows you to use different, optimized conditions for the second, more demanding cyclization step.
-
Diagram: Decision Workflow for Troubleshooting a Fischer Indole Synthesis
Caption: Troubleshooting flowchart for a failed Fischer indole synthesis.
Section 3: Experimental Protocols
This section provides a general, adaptable protocol for the most common application of this compound.
Protocol 1: General Procedure for Fischer Indole Synthesis
This is a representative protocol and may require optimization for specific substrates.
Step 1: Hydrazone Formation (Optional, but Recommended)
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or acetic acid.
-
Add the desired ketone or aldehyde (1.0-1.1 eq).
-
Add a catalytic amount of acetic acid (if using ethanol as the solvent).
-
Stir the mixture at room temperature or with gentle warming (e.g., 50°C) for 1-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting hydrazine.
-
If the hydrazone precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude hydrazone is often used directly in the next step.
Step 2: Cyclization
-
Place the crude or purified hydrazone into a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add the chosen acid catalyst and/or solvent system. Examples include:
-
Method A (Lewis Acid): Anhydrous Zinc Chloride (2-4 eq) in toluene or xylenes.
-
Method B (Brønsted Acid): A solution of H₂SO₄ in ethanol, or simply using polyphosphoric acid (PPA) as the reaction medium.
-
-
Heat the reaction mixture to the target temperature (typically 80-160°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto crushed ice. Basify the aqueous mixture with a suitable base (e.g., NaOH or NaHCO₃ solution) until pH > 8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: General Workflow for Synthesis of Fluorinated Indoles
Caption: A two-stage workflow for the Fischer indole synthesis.
References
- Indian Journal of Chemistry. (2020). Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. [Link]
- Wikipedia. Fischer indole synthesis. [Link]
- J&K Scientific LLC. Fischer Indole Synthesis. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]
- Journal of Medicinal Chemistry. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. [Link]
- ResearchGate. (2025).
- MDPI. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]
- MDPI. (2022). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 653-11-2|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
Stability and degradation pathways of 2,3,5,6-Tetrafluorophenylhydrazine under different conditions
Technical Support Center: 2,3,5,6-Tetrafluorophenylhydrazine (TFPH)
Welcome to the technical resource center for this compound (TFPH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of TFPH. As a critical building block in modern organofluorine chemistry, particularly in the synthesis of novel pharmaceuticals and agrochemicals, understanding its handling and stability is paramount to achieving reproducible and reliable experimental outcomes.[1] This document moves beyond standard safety data sheets to explain the causality behind its behavior under various experimental conditions.
Troubleshooting Guide: Common Issues in TFPH Experiments
Users often encounter issues like unexpected analytical results or failed reactions. These problems can frequently be traced back to the degradation of the TFPH starting material. The following table outlines common problems, their probable causes related to TFPH instability, and actionable solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution & Preventative Measures |
| Appearance of unexpected peaks in HPLC/LC-MS analysis of a reaction mixture. | Oxidative Degradation: The hydrazine moiety (-NHNH₂) is susceptible to oxidation, forming species like diazenes or leading to cleavage. This can be accelerated by dissolved oxygen in solvents, trace metal impurities, or oxidizing agents.[2] | • Use Freshly Prepared Solutions: Prepare TFPH solutions immediately before use.• De-gas Solvents: Sparge solvents with an inert gas (Nitrogen or Argon) before use to remove dissolved oxygen.• Avoid Incompatible Materials: Do not use with strong oxidizing agents.[3][4] |
| Solid TFPH has changed color (e.g., from white/off-white to yellow/brown). | Photodegradation/Oxidation: Prolonged exposure to light and/or air can induce degradation. Phenylhydrazines can form colored impurities upon oxidation. | • Store Properly: Keep the solid reagent in a tightly sealed, opaque container under an inert atmosphere (e.g., in a desiccator backfilled with Argon).[5]• Refrigerate: Store at recommended temperatures (2-8°C) to minimize thermal and oxidative degradation.[5] |
| Low or inconsistent yield in a reaction (e.g., Fischer indole synthesis). | Degraded Starting Material: The effective concentration of active TFPH is lower than calculated due to partial degradation either in storage or during the reaction setup. | • Verify Purity: Before use, run a quick purity check (e.g., NMR or HPLC) on aged TFPH stock.• Control Reaction Atmosphere: Run reactions under an inert atmosphere (N₂ or Ar) to prevent in-situ oxidation, especially if the reaction requires elevated temperatures. |
| Reaction fails completely at elevated temperatures. | Thermal Decomposition: TFPH, like many fluorinated compounds, will decompose at high temperatures. This process can generate gaseous byproducts like hydrogen fluoride and nitrogen oxides.[3] | • Optimize Temperature: Carefully control the reaction temperature. If high temperatures are necessary, minimize the reaction time.• Monitor Headspace Pressure: In a sealed reaction vessel, an unexpected pressure increase may indicate thermal decomposition. |
| Inconsistent results in aqueous or protic solvents. | pH-Dependent Instability: The stability of the hydrazine group can be influenced by pH. Highly acidic or basic conditions can catalyze hydrolysis or accelerate oxidation.[6] | • Buffer System: Use a suitable buffer to maintain a stable pH throughout the experiment, preferably in the neutral to slightly acidic range.• Conduct pH Stability Study: If working outside the neutral range is necessary, perform a preliminary study to assess TFPH stability at the target pH. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, solid TFPH should be stored in a tightly closed container in a dark, dry, and cool place, ideally refrigerated between 2-8°C under an inert atmosphere.[5] For solutions, it is strongly recommended to prepare them fresh for each experiment. If a stock solution must be stored, even for a short period, it should be kept in an amber vial at 2-8°C and blanketed with an inert gas.
Q2: What are the primary degradation pathways I should be aware of?
A2: The three main degradation pathways for TFPH are oxidation, photodegradation, and thermal decomposition.
-
Oxidation: The hydrazine group is the most reactive site and is easily oxidized. This can lead to the formation of a tetrafluorophenyldiazene intermediate, which can undergo further reactions. This is often the primary cause of degradation under ambient laboratory conditions.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate radical reactions, leading to debromination or other complex rearrangements, a known pathway for similar halogenated aromatic compounds.[7][8]
-
Thermal Decomposition: High temperatures cause cleavage of the weakest bonds in the molecule. For fluorinated compounds, this can be a complex process resulting in the release of toxic gases like hydrogen fluoride (HF) and nitrogen oxides.[3]
Q3: Can I anticipate the major degradation products in my analysis?
A3: While a definitive list requires a formal degradation study, based on chemical principles, you can anticipate the following:
-
From oxidation , you might observe products corresponding to the loss of two hydrogens (diazene formation), or cleavage of the N-N bond leading to 2,3,5,6-tetrafluoroaniline.
-
From thermal stress , you may see fragmentation of the molecule. Thermal decomposition of fluorinated aromatics can be complex, but defluorination and ring opening are possibilities under harsh conditions.[9][10]
-
From photodegradation , you could see products of radical coupling or substitution, depending on the solvent system.
Q4: Is TFPH sensitive to pH?
A4: Yes. While specific data for TFPH is limited, phenylhydrazines as a class exhibit pH-dependent stability. In strongly acidic solutions, the hydrazine moiety will be protonated, which can alter its nucleophilicity and susceptibility to certain reactions. In alkaline conditions (pH > 8), the rate of oxidation can be accelerated.[6] For maximum stability in aqueous media, maintaining a pH between 4 and 7 is a good starting point.
Degradation Pathway Diagrams
The following diagrams illustrate the conceptual degradation pathways of TFPH based on established chemical principles for related compounds.
Caption: Conceptual pathway for the oxidative degradation of TFPH.
Caption: Distinct pathways for photodegradation and thermal decomposition.
Experimental Protocol: Forced Degradation Study of TFPH
This protocol outlines a systematic approach to evaluate the stability of TFPH under various stress conditions. This is essential for identifying potential degradation products and establishing stable analytical and storage conditions.
Objective: To assess the degradation of TFPH under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress.
Materials:
-
This compound (TFPH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (NaOH), 1N and 0.1N
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC system with UV detector (e.g., monitoring at 254 nm) or LC-MS system
-
Calibrated oven
-
Photostability chamber (ICH Option 2: UV-A and visible light)
-
pH meter
-
Class A volumetric flasks and pipettes
-
Amber vials
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve TFPH in ACN to prepare a 1.0 mg/mL stock solution.
-
-
Sample Preparation (Perform in duplicate):
-
Control Sample: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 0.1 mg/mL. Analyze immediately.
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution. Add 1N HCl to make up ~10% of the volume, then dilute to the final volume with water to achieve a final concentration of 0.1 mg/mL TFPH in ~0.1N HCl.
-
Incubate at 60°C for 24 hours.
-
Before analysis, neutralize with an equivalent amount of 0.1N NaOH.
-
-
Base Hydrolysis:
-
Repeat the above step using 1N NaOH instead of HCl.
-
Incubate at 60°C for 4 hours (base degradation is often faster).
-
Neutralize with an equivalent amount of 0.1N HCl before analysis.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the stock solution. Add 3% H₂O₂ to make up ~10% of the volume, then dilute to the final volume with water to achieve 0.1 mg/mL TFPH.
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation (Solution):
-
Prepare a sample as in the control.
-
Heat in an oven at 80°C for 48 hours in a sealed vial.
-
Cool to room temperature before analysis.
-
-
Photolytic Degradation (Solid & Solution):
-
Solid: Spread a thin layer of solid TFPH in a petri dish.
-
Solution: Prepare a sample as in the control in a quartz vial.
-
Expose both to light in a photostability chamber according to ICH Q1B guidelines.
-
For the solid sample, dissolve in 50:50 ACN:Water to 0.1 mg/mL for analysis.
-
-
-
Analysis:
-
Analyze all samples (including a control stored at 2-8°C) by HPLC or LC-MS.
-
Calculate the percentage degradation by comparing the peak area of TFPH in the stressed sample to the control sample.
-
% Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100
-
Characterize major degradation products using LC-MS fragmentation patterns.
-
Caption: Workflow for the forced degradation study of TFPH.
References
- Ghimire, S., et al. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. Wiley Online Library.
- Pinto, M., et al. (2022).
- Wang, F., et al. (2022). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. Environmental Science & Technology. [Link]
- Arhami Dolatabad, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Link]
- Ho, B., et al. (1995). Oxidative degradation of antiflammin 2. Journal of Pharmaceutical Sciences. [Link]
- Harrad, S., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
- Wilms, C., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]
- Harrad, S., et al. (2020). Photodegradation of 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants: Kinetics, Main products, and environmental implications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. 653-11-2|this compound|BLD Pharm [bldpharm.com]
- 6. Oxidative degradation of antiflammin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants: Kinetics, Main products, and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize byproduct formation when using 2,3,5,6-Tetrafluorophenylhydrazine
Welcome to the technical support center for 2,3,5,6-Tetrafluorophenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the effective use of this versatile reagent, with a primary focus on minimizing byproduct formation. The highly fluorinated nature of this compound, while offering unique advantages in the synthesis of novel fluorinated heterocycles, also presents specific challenges that require careful consideration of reaction parameters.
Understanding the Core Reaction: The Fischer Indole Synthesis
This compound is a key building block, most prominently utilized in the Fischer indole synthesis to produce highly fluorinated indole structures, which are of significant interest in medicinal chemistry and materials science.[1] The reaction proceeds by reacting the arylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] The general mechanism involves the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[2][4][5]
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis using this compound is giving a low yield. What are the likely causes?
A1: Low yields are a common challenge and can often be attributed to several factors:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be effective.[2][4] However, the electron-withdrawing nature of the tetrafluorophenyl group can affect the reaction kinetics, often necessitating empirical optimization of the catalyst for your specific substrates.
-
Reaction Temperature and Duration: While the Fischer indole synthesis typically requires elevated temperatures, excessive heat or prolonged reaction times can lead to the decomposition of the starting material, the hydrazone intermediate, or the final indole product.[4] Close monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal balance.
-
Purity of Starting Materials: Ensure the this compound and your carbonyl compound are of high purity. Impurities can introduce competing side reactions.
-
Instability of Intermediates: The tetrafluorophenylhydrazone intermediate may have limited stability under the reaction conditions.
Q2: I am observing multiple spots on my TLC plate. What are the common byproducts I should expect?
A2: Byproduct formation is a key challenge to address. The most common byproducts include:
-
Regioisomers: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to the production of two regioisomeric indole products. The ratio of these isomers is often influenced by the choice of acid catalyst and the reaction conditions.[6][7]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of this compound and the carbonyl compound in the final reaction mixture.
-
Decomposition Products: Under harsh acidic conditions and elevated temperatures, the starting hydrazine or the indole product can decompose, leading to a complex mixture of byproducts.[4]
-
Side-products from N-N Bond Cleavage: While less common with electron-withdrawing groups, under certain conditions, cleavage of the N-N bond in the hydrazone intermediate can occur, leading to the formation of 2,3,5,6-tetrafluoroaniline and other related impurities.
Q3: How can I control the formation of regioisomers when using an unsymmetrical ketone?
A3: Controlling regioselectivity is a significant challenge. The choice of acid catalyst can have a pronounced effect on the product ratio.[6] Generally, stronger acids and higher temperatures tend to favor the formation of the indole from the less substituted enamine intermediate.[8] It is highly recommended to perform small-scale screening experiments with different acid catalysts (e.g., polyphosphoric acid, sulfuric acid, p-toluenesulfonic acid) to determine the optimal conditions for your desired isomer.
Q4: What are the best practices for purifying the final fluorinated indole product?
A4: Purification of fluorinated indoles can be challenging due to their unique properties. Column chromatography on silica gel is the most common method.[9][10][11]
-
Solvent System Selection: A systematic approach to solvent system selection for chromatography is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or dichloromethane.
-
Tailing and Streaking: Fluorinated compounds can sometimes exhibit tailing on silica gel. Adding a small amount of a polar solvent or a modifier like triethylamine to the eluent can help to mitigate this issue.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Incorrect acid catalyst or concentration. | 1. Screen a panel of Brønsted and Lewis acids (e.g., PPA, H₂SO₄, ZnCl₂, BF₃·OEt₂).[2][3][4][5] 2. Empirically determine the optimal catalyst concentration. |
| 2. Reaction temperature is too low. | 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC. | |
| 3. Instability of the hydrazone intermediate. | 3. Consider a one-pot procedure where the hydrazone is formed in situ and immediately subjected to cyclization conditions. | |
| Formation of Multiple Products (Confirmed by TLC/LC-MS) | 1. Formation of regioisomers with an unsymmetrical ketone. | 1. Vary the acid catalyst and reaction temperature to influence the isomer ratio.[6][8] 2. If inseparable, consider a different synthetic strategy or an alternative ketone. |
| 2. Decomposition of starting materials or product. | 2. Lower the reaction temperature and shorten the reaction time.[4] 3. Use a milder acid catalyst. | |
| Dark-Colored Reaction Mixture/Tar Formation | 1. Overheating or prolonged reaction time. | 1. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| 2. Use of a highly concentrated or aggressive acid catalyst. | 2. Use a less concentrated acid or switch to a milder catalyst. | |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. | 1. Perform extractions with a different solvent. 2. Consider precipitation of the product by adding a non-solvent. |
| 2. Tailing or poor separation on silica gel chromatography. | 2. Add a modifier (e.g., triethylamine) to the eluent. 3. Try a different stationary phase (e.g., alumina). |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with this compound and a Symmetrical Ketone (e.g., Cyclohexanone)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the symmetrical ketone (1.1 eq).
-
Add a suitable solvent (e.g., toluene, acetic acid).
-
Carefully add the acid catalyst (e.g., polyphosphoric acid, 10 eq by weight, or a catalytic amount of a stronger acid like H₂SO₄).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice-water.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening of Acid Catalysts for Regioselectivity with an Unsymmetrical Ketone
-
Set up a parallel reaction block or a series of small-scale reaction vials.
-
In each vial, place this compound (1.0 eq) and the unsymmetrical ketone (1.1 eq).
-
To each vial, add a different acid catalyst (e.g., PPA, H₂SO₄, p-TsOH, ZnCl₂, BF₃·OEt₂). Ensure the molar equivalents or weight percentages are comparable.
-
Heat all reactions to the same temperature and for the same duration.
-
After the reaction time, quench, work-up, and analyze a small aliquot from each reaction by ¹H NMR or LC-MS to determine the ratio of the two regioisomers.
-
The catalyst that provides the highest selectivity for the desired isomer can then be used for a larger-scale reaction.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism of the Fischer indole synthesis.
Caption: General workflow of the Fischer indole synthesis.
Potential Side Reaction: Regioisomer Formation
When an unsymmetrical ketone is used, two regioisomeric products can be formed.
Caption: Formation of regioisomers from an unsymmetrical ketone.
References
- Fischer Indole Synthesis. (n.d.). In Wikipedia.
- Ishii, Y., et al. (1971). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 12, 2284-2286.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Forrest, T. P., & Chen, F. M. (1972). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 50(21), 3575-3578.
- Recker, T., et al. (2007). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives.
- Dave, P. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
- Pauson, P. L., & Proctor, G. R. (1961). The Fischer Indole Synthesis.
- Al-Tel, T. H. (2014). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)
- McAusland, D., et al. (2011). The Benzyne Fischer-Indole Reaction. Organic Letters, 13(14), 3667-3669.
- Adamo, M. F. A., et al. (1991). Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Journal of the Chemical Society, Perkin Transactions 1, (8), 2139-2145.
- König, B., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), e51631.
- Chen, C.-y., & Larsen, R. D. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36.
- De, S., et al. (2016). Supporting Information for C–H oxidation of 1,2,3,4-tetrahydrocarbazoles. The Royal Society of Chemistry.
- Kumar, R. S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Journal of Chemical and Pharmaceutical Research, 5(3), 133-140.
- Campaigne, E., & Lake, R. D. (1959). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 39, 81.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scispace.com [scispace.com]
Technical Support Center: Navigating the Scale-Up of Reactions with 2,3,5,6-Tetrafluorophenylhydrazine
Welcome to the technical support center for the utilization of 2,3,5,6-Tetrafluorophenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges encountered during the scale-up of reactions involving this highly versatile but reactive fluoroaromatic building block. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific issues you may face in your experimental work, with an emphasis on the widely used Fischer indole synthesis.
Introduction: The Promise and Perils of a Fluorinated Synthon
This compound is a valuable reagent for introducing a tetrafluorophenyl moiety into various molecular scaffolds, most notably for the synthesis of highly fluorinated indoles via the Fischer indole synthesis.[1] These fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science. However, the very features that make this reagent attractive—the electron-withdrawing fluorine atoms that influence reactivity and confer unique properties to the final product—also present distinct challenges during scale-up. This guide will help you navigate these complexities to ensure a safe, efficient, and successful scale-up of your reactions.
Troubleshooting Guide & FAQs
Section 1: Reaction Initiation and Control
Question 1: My reaction is showing a significant exotherm upon addition of the acid catalyst during a Fischer indole synthesis at a larger scale, which was not observed on a smaller scale. What is happening and how can I control it?
Answer: This is a classic example of a thermal runaway risk that becomes apparent during scale-up. The Fischer indole synthesis is an exothermic reaction, and as the reaction volume increases, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation.[2][3]
Root Cause Analysis:
-
Heat Generation vs. Heat Removal: Heat generation increases with the cube of the reactor dimension, while heat removal only increases with the square. This fundamental principle means that a reaction that is easily controlled in a 100 mL flask can become dangerously exothermic in a 10 L reactor.[2][3]
-
Reaction Kinetics: The rate of an exothermic reaction increases exponentially with temperature. If the initial exotherm is not controlled, it can lead to a rapid acceleration of the reaction rate, generating even more heat and potentially causing a dangerous increase in temperature and pressure.[3]
Troubleshooting Protocol:
-
Perform Calorimetry Studies: Before scaling up, it is crucial to determine the reaction's thermal profile using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC). This will provide critical data on the heat of reaction and the maximum adiabatic temperature rise.
-
Controlled Reagent Addition: Instead of adding the acid catalyst all at once, implement a slow, controlled addition (dosing) of the catalyst or one of the reactants. This allows the cooling system to manage the heat generated in real-time.
-
Efficient Heat Management: Ensure your reactor is equipped with an adequate cooling system, such as a cooling jacket, external heat exchanger, or cooling coils.[4] The efficiency of the cooling system is paramount for safe scale-up.
-
Optimize Mixing: Poor mixing can lead to localized "hot spots" where the reaction rate is significantly higher. Ensure your stirring is efficient to maintain a homogenous temperature throughout the reactor.[4]
Question 2: The formation of the initial phenylhydrazone from this compound and my ketone/aldehyde is sluggish or incomplete at scale. How can I improve this step?
Answer: While the subsequent cyclization is often the focus, inefficient hydrazone formation can be a significant bottleneck.
Root Cause Analysis:
-
Steric Hindrance: The fluorine atoms on the phenyl ring can create some steric hindrance, potentially slowing down the initial condensation reaction, especially with bulky carbonyl compounds.
-
Equilibrium Limitations: Hydrazone formation is a reversible reaction. The removal of water is essential to drive the equilibrium towards the product. At a larger scale, azeotropic removal of water might be less efficient if not properly optimized.
Troubleshooting Protocol:
-
Effective Water Removal: Employ a Dean-Stark trap or a similar apparatus for the azeotropic removal of water. Ensure the solvent system is appropriate for this purpose (e.g., toluene, xylene).
-
Catalyst Choice: While the subsequent Fischer indole cyclization requires a strong acid, the initial hydrazone formation can be catalyzed by a milder acid. Consider the addition of a catalytic amount of acetic acid to facilitate this initial step before introducing the stronger acid for the cyclization.
-
Temperature Optimization: Gently heating the reaction mixture during the hydrazone formation step can increase the reaction rate. However, be mindful of the stability of your reactants and the potential for side reactions at elevated temperatures.
Section 2: Byproduct Formation and Purification
Question 3: I am observing the formation of colored impurities and a decrease in yield as I scale up my Fischer indole synthesis. What are the likely side reactions?
Answer: The highly acidic and often elevated temperature conditions of the Fischer indole synthesis can lead to several side reactions, which can be exacerbated at a larger scale due to longer reaction times or temperature control issues.
Root Cause Analysis:
-
Oxidation: Hydrazines and their derivatives can be susceptible to oxidation, leading to the formation of colored byproducts. This can be more pronounced with extended reaction times or exposure to air at elevated temperatures.
-
Rearrangement and Fragmentation: Under harsh acidic conditions, unwanted rearrangements or fragmentation of the starting materials or intermediates can occur. The electron-withdrawing nature of the fluorine atoms can influence the stability of intermediates in the Fischer indole mechanism.
-
Polymerization: Some starting materials or products, particularly indoles, can be prone to polymerization in the presence of strong acids.[5]
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Acid Catalyst Screening: The choice of acid catalyst is critical. While strong Brønsted acids like sulfuric acid or polyphosphoric acid are common, Lewis acids such as zinc chloride or boron trifluoride can sometimes offer better selectivity and milder reaction conditions.[6] Experiment with different acid catalysts at the lab scale to find the optimal balance between reactivity and byproduct formation.
-
Temperature and Time Optimization: Carefully control the reaction temperature and time. Avoid unnecessarily high temperatures or prolonged reaction times, as these often lead to increased byproduct formation.
-
One-Pot Procedures: Consider a one-pot, three-component approach where the intermediate hydrazone is not isolated. This can minimize handling and potential degradation of the sensitive intermediate.[7]
Question 4: The purification of my fluorinated indole product is challenging at a larger scale. I'm having difficulty removing residual starting materials and colored impurities.
Answer: The purification of highly fluorinated compounds can be non-trivial due to their unique physical properties.
Root Cause Analysis:
-
Solubility: Fluorinated compounds can have different solubility profiles compared to their non-fluorinated analogs. Solvents that are effective for purification at the lab scale may not be suitable for large-scale crystallization.
-
Crystallization Inhibition: Impurities can sometimes inhibit the crystallization of the desired product.
-
Chromatography Limitations: While effective at the lab scale, column chromatography is often not practical or economical for large-scale purification.
Troubleshooting Protocol:
-
Crystallization Studies: Conduct a thorough screening of solvents and solvent mixtures to find an optimal system for crystallization. Consider anti-solvent crystallization as a method for purification.[8]
-
Extraction and Wash Optimization: Optimize the workup procedure. A series of aqueous washes with dilute acid, base, and brine can help remove many impurities.
-
Decolorization: If colored impurities are an issue, consider treating the crude product solution with activated carbon.
-
Distillation/Sublimation: For thermally stable products, distillation or sublimation under reduced pressure can be a viable large-scale purification method.
Section 3: Reagent Stability and Handling
Question 5: What are the key safety and handling considerations for this compound when working at a larger scale?
Answer: Hydrazine derivatives are classified as hazardous materials and require careful handling, especially in larger quantities.
Key Safety and Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as this can lead to a vigorous and potentially explosive reaction.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition. Keep the container tightly closed.
-
Spill Response: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Visualizing the Workflow
Experimental Workflow for a Scaled-Up Fischer Indole Synthesis
Caption: A generalized workflow for the scale-up of a Fischer indole synthesis.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common scale-up issues.
Quantitative Data Summary
| Parameter | Lab Scale (e.g., 100 mL) | Pilot Scale (e.g., 10 L) | Key Consideration for Scale-Up |
| Surface Area to Volume Ratio | High | Low | Heat dissipation becomes significantly less efficient. |
| Typical Heat-Up/Cool-Down Time | Minutes | Can be hours | Slower thermal response requires more precise control. |
| Mixing Efficiency | Generally high | Can be variable; risk of dead zones | Requires careful selection of impeller and stirring speed. |
| Reagent Addition Time | Seconds to minutes | Minutes to hours (dosing) | Controlled addition is critical to manage exotherms. |
Conclusion
The scale-up of reactions involving this compound presents a unique set of challenges that require a thorough understanding of both chemical reactivity and process engineering principles. By anticipating issues such as thermal runaway, byproduct formation, and purification difficulties, and by implementing the systematic troubleshooting strategies outlined in this guide, researchers can successfully transition their syntheses from the lab bench to a larger scale. A proactive approach to process safety and optimization is the cornerstone of successful chemical development.
References
- Clark, W., Lei, M., Kirichenko, E., Dickerson, K., & Prytko, R. (2017). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. Chemical Engineering Education, 51(1), 23-29.
- Clark, W. M., Lei, M. W., Kirichenko, E., Dickerson, K. Y., & Prytko, R. J. (n.d.). AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. Worcester Polytechnic Institute.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243–2247.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- ResearchGate. (2019). Safe scale-up with exothermic reactions.
- Wikipedia. (n.d.). Fischer indole synthesis.
- MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2495-2504.
- PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2495-2504.
- MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(11), 1989.
- ResearchGate. (n.d.). Crystallization purification of indole.
- ChemRxiv. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles.
- MDPI. (2023). Aniline and Beyond: A Multifaceted Case Study for a Bildung-Focused Chemical Education. Education Sciences, 13(10), 1032.
- ResearchGate. (2025). Making the negative positive – fluorination of indole as efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B.
- PubMed. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252.
- ResearchGate. (n.d.). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone.
Sources
- 1. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up | Chemical Engineering Education [journals.flvc.org]
- 3. journals.flvc.org [journals.flvc.org]
- 4. amarequip.com [amarequip.com]
- 5. mdpi.com [mdpi.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Best practices for the storage and handling of 2,3,5,6-Tetrafluorophenylhydrazine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of 2,3,5,6-Tetrafluorophenylhydrazine (CAS: 653-11-2). This document provides in-depth technical guidance, troubleshooting for common experimental issues, and answers to frequently asked questions, grounding all recommendations in established safety protocols and chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the safe storage, handling, and disposal of this compound.
Q1: What is this compound and what are its primary hazards?
A1: this compound is a polyfluorinated arylhydrazine, a chemical building block frequently used in the synthesis of fluorinated heterocyclic compounds like indoles and 1H-indazoles, which are significant in medicinal chemistry.[1] Its primary hazards, as classified under the Globally Harmonized System (GHS), are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled.[2][3]
Like many hydrazine derivatives, it must be handled with care due to its reactivity and toxicity.[4][5]
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To maintain the integrity and reactivity of this compound, it is crucial to store it correctly. Phenylhydrazines, as a class, can degrade upon exposure to air and light, often resulting in a color change from white/pale yellow to red-brown.[6][7][8]
-
Atmosphere: Store under an inert gas atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Temperature: Store in a dry, cool, well-ventilated area.[2] Refrigeration is often recommended for long-term storage.
-
Container: Keep the container tightly closed when not in use.[2][3]
-
Location: The storage area should be a designated, locked space.[2][3]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive PPE strategy is essential to prevent exposure. The following PPE must be worn at all times when handling the compound.[2][9][10]
| Protection Area | Equipment Specification & Rationale |
| Eye & Face | Chemical safety goggles or a full-face shield. This is critical to protect against dust particles and splashes, as the compound is a serious eye irritant.[2][10] |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use and changed immediately if contamination occurs. This prevents skin contact, as the compound is a known skin irritant.[2][5][9] |
| Body | A long-sleeved laboratory coat. This provides a primary barrier against accidental skin contact.[5][10] For larger quantities, a chemical-resistant apron or suit may be necessary. |
| Respiratory | All handling of the solid compound should be performed in a certified chemical fume hood to control exposure to dust.[10][11] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is required.[2][9] |
Q4: How should I properly dispose of waste containing this compound?
A4: this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.[2][12]
-
Segregation: Do not mix this waste with other chemical streams.[12]
-
Collection: Collect all solid waste and contaminated materials in a dedicated, clearly labeled, and sealable hazardous waste container.[12]
-
Decontamination: Non-disposable equipment like spatulas or glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) inside a fume hood. This rinse solvent must also be collected as hazardous waste.[12]
-
Final Disposal: The sealed waste container must be disposed of through your institution's Environmental Health & Safety (EHS) department at an approved waste disposal plant.[2][3][12] It is often incinerated in a facility equipped with an afterburner and scrubber to handle the hazardous decomposition products.[2]
Q5: What materials are incompatible with this compound?
A5: To prevent dangerous reactions, this compound must be kept away from strong oxidizing agents (e.g., hydrogen peroxide, nitric acid, permanganates).[2][4] Hydrazine derivatives can react vigorously or even ignite when in contact with strong oxidizers.[6] Additionally, avoid contact with excessive heat, sparks, and open flames.[2][13]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during experimentation.
Problem: The compound, which was initially a white or pale yellow solid, has turned brown. Is it still usable?
Cause & Logic: The color change is a common indicator of oxidation or degradation. Phenylhydrazine and its derivatives are known to change color upon exposure to air and light.[6][8] This degradation can impact the compound's purity and reactivity, potentially leading to lower yields, the formation of side products, or complete reaction failure. The fluorinated phenyl ring is generally stable, but the hydrazine moiety is susceptible to oxidation.
Solution:
-
Assess the Extent: A slight discoloration may not significantly affect some reactions, but a dark brown or black color suggests extensive degradation.
-
Perform a Small-Scale Test: Before committing your main experiment, run a small-scale test reaction with the discolored reagent to see if the desired product is formed. Compare the result to a reaction with a fresh, un-discolored lot if available.
-
Consider Purification: If the material is valuable and a fresh supply is unavailable, you may consider purification methods like recrystallization. However, this should be approached with caution due to the compound's hazardous nature.
-
Best Practice: For critical applications, especially in drug development, it is highly recommended to discard the degraded reagent and use a fresh, pure supply to ensure reproducibility and safety.
Problem: My Fischer indole synthesis is failing or giving very low yields. Could the this compound be the issue?
Cause & Logic: The Fischer indole synthesis relies on the reaction of an arylhydrazine with a ketone or aldehyde to form a hydrazone, which then rearranges under acidic conditions.[1] The success of the first step is entirely dependent on the nucleophilicity and integrity of the hydrazine. If the this compound has degraded (see previous problem), its ability to form the initial hydrazone will be compromised, leading to reaction failure.
Solution Workflow:
Caption: Troubleshooting workflow for reaction failure.
Problem: I have spilled a small amount of the powder inside the chemical fume hood. What is the correct cleanup procedure?
Cause & Logic: A prompt and correct response to a spill, even a small one, is critical to prevent exposure and contamination. The primary goal is to contain and collect the solid material without creating airborne dust, which poses an inhalation hazard.[2][14]
Solution:
-
Ensure Safety: Keep the fume hood sash at the lowest practical height. Ensure you are wearing all appropriate PPE (lab coat, goggles, and double gloves).[9][10]
-
Containment: Do not use water or a wet paper towel initially, as this could dissolve and spread the chemical.
-
Cleanup: Carefully sweep or shovel the spilled solid into a container designated for hazardous waste.[2][12] Use tools that will minimize dust generation.
-
Decontamination: Once the bulk of the solid is removed, wipe the area with a cloth or paper towel dampened with a suitable solvent (like ethanol or isopropanol) to remove any remaining residue.
-
Disposal: Place the cleaning materials (cloth, gloves, etc.) into the hazardous waste container along with the swept-up solid.[12]
-
Report: Inform your lab manager or EHS officer of the spill, in accordance with your institution's policies.
Section 3: Protocols & Workflows
Protocol 3.1: Step-by-Step Guide for Weighing and Dispensing
This protocol minimizes exposure and ensures accuracy.
-
Preparation: Don all required PPE as outlined in the table above. Ensure the analytical balance is clean and located inside a chemical fume hood or a ventilated balance enclosure.
-
Inert Environment: If possible, move the sealed stock bottle of this compound into a glovebox with an inert atmosphere for dispensing. If a glovebox is not available, minimize the time the bottle is open in the fume hood.
-
Dispensing: Place a clean weigh boat or vial on the tared balance. Using a clean spatula, carefully transfer the required amount of the solid from the stock bottle to the weigh boat. Avoid generating dust.
-
Sealing: Immediately and tightly close the main stock bottle to protect the remaining reagent from air and moisture.[2]
-
Transport: If the weighed sample needs to be moved to a different location, place it in a sealed, secondary container (e.g., a small beaker covered with parafilm or a capped vial) for transport.
-
Cleanup: Decontaminate the spatula with a suitable solvent (collecting the rinse as waste). Dispose of any contaminated weighing paper and gloves in the designated hazardous waste container. Wash hands thoroughly after removing gloves.[2][3]
Workflow 3.2: Emergency Spill Response
This workflow outlines the decision-making process for any spill involving this compound.
Caption: Decision workflow for spill response.
References
- SynQuest Laboratories, Inc. (2016). This compound Safety Data Sheet. SynQuest Laboratories.
- ChemicalBook. (2023). This compound - Safety Data Sheet. ChemicalBook.
- Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. DTIC.
- Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015).
- SynQuest Laboratories, Inc. (2020). 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylhydrazine Safety Data Sheet. SynQuest Laboratories.
- BenchChem. (2025). Personal protective equipment for handling 2,3,5,6-Tetrafluoro-4-hydrazinopyridine. BenchChem Safety Operating Guide.
- University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
- UC Santa Barbara. Hydrazine Standard Operating Procedure. Environmental Health & Safety.
- Laboratory Safety Standard Operating Procedure (SOP). (2018).
- BenchChem. This compound | 653-11-2. BenchChem.
- National Oceanic and Atmospheric Administration (NOAA). PHENYLHYDRAZINE. CAMEO Chemicals.
- Wikipedia. Phenylhydrazine. Wikipedia.
- National Center for Biotechnology Information. Phenylhydrazine. PubChem.
- BenchChem. (2025). Proper Disposal Procedures for 3-FPr-6-Me-Tetrazine. BenchChem Safety Operating Guide.
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Validation & Comparative
The Fluorinated Advantage: A Comparative Guide to 2,3,5,6-Tetrafluorophenylhydrazine in Bioconjugation and Chemical Biology
Introduction: Beyond the Standard Phenylhydrazine
For decades, phenylhydrazine has served as a reliable workhorse in organic synthesis, particularly for the formation of hydrazones from aldehydes and ketones. This classical reaction has found extensive use in medicinal chemistry and bioconjugation for linking molecules of interest. However, the resulting phenylhydrazones often suffer from limited stability, particularly against hydrolysis, which can compromise their utility in biological systems.
The strategic incorporation of fluorine into small molecules has emerged as a powerful strategy in drug discovery and chemical biology to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. This guide provides an in-depth technical comparison of 2,3,5,6-tetrafluorophenylhydrazine with its non-fluorinated analog, phenylhydrazine. We will explore the profound impact of tetrafluorination on the reagent's properties and the performance of the resulting hydrazone conjugates, supported by established chemical principles and comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the "fluorinated advantage" in their work.
Part 1: A Head-to-Head Comparison of Physicochemical Properties
The introduction of four highly electronegative fluorine atoms onto the phenyl ring dramatically alters the electronic landscape of the molecule. These changes have significant consequences for the reagent's acidity, lipophilicity, and ultimately, its reactivity and the stability of its derivatives.
| Property | Phenylhydrazine | This compound | Rationale for the Difference |
| Structure | ![]() | Four hydrogen atoms on the phenyl ring are replaced by fluorine atoms. | |
| Molecular Weight | 108.14 g/mol [1] | 180.09 g/mol [1] | Addition of four fluorine atoms. |
| pKa (of conjugate acid) | ~4.6[2] | ~1.5 - 2.5 (Estimated) | The four electron-withdrawing fluorine atoms significantly reduce the electron density on the nitrogen atoms, making the amine much less basic. This is analogous to the pKa decrease seen in fluorinated anilines.[3][4] |
| Calculated LogP | 1.25 | ~2.5 (Estimated) | The tetrafluorophenyl group is significantly more lipophilic than a standard phenyl group, a desirable trait for crossing cell membranes. This estimation is based on values for related compounds like 2,3,5,6-tetrafluorophenol (XLogP3 = 2.1).[5] |
Part 2: The Impact of Fluorination on Reactivity and Stability
The electronic modifications imparted by the fluorine atoms create a trade-off between reaction kinetics and product stability. Understanding this interplay is crucial for designing effective bioconjugation strategies.
Reaction Kinetics: A Slower, More Controlled Conjugation
Hydrazone formation proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon of an aldehyde or ketone. The strong inductive electron-withdrawing effect (-I effect) of the tetrafluorophenyl ring pulls electron density away from the hydrazine moiety.
This reduction in electron density makes the nitrogen lone pair of this compound less nucleophilic compared to that of phenylhydrazine. Consequently, the rate of hydrazone formation is expected to be slower. While this may seem like a disadvantage, it can offer greater control over the reaction, particularly when working with complex biomolecules that may have multiple potential reaction sites.
Hydrolytic Stability: The Key Advantage
The primary advantage of using this compound lies in the enhanced stability of the resulting hydrazone bond. Hydrazone hydrolysis is the reverse of its formation and is typically acid-catalyzed. The mechanism involves protonation of the imine nitrogen, making the carbon more susceptible to nucleophilic attack by water.
In a tetrafluorophenylhydrazone, the electron-withdrawing nature of the fluorinated ring significantly destabilizes the buildup of positive charge on the adjacent nitrogen during the transition state of hydrolysis. This increases the activation energy for hydrolysis, rendering the bond significantly more resistant to cleavage under physiological conditions.
Below is a diagram illustrating the mechanism of hydrazone formation and the key electronic effects influencing stability.
Caption: Mechanism of hydrazone formation and influence of aryl substitution on stability.
Part 3: Application in Protein Labeling and Drug Development
The enhanced stability of tetrafluorophenylhydrazones makes them highly attractive for applications requiring robust covalent linkages in aqueous environments, such as:
-
Antibody-Drug Conjugates (ADCs): Ensuring the linker remains intact in circulation until it reaches the target cell is paramount. The stability of a tetrafluorophenylhydrazone linker can prevent premature release of the cytotoxic payload.
-
Protein Labeling for Imaging: For in vivo imaging using fluorescent dyes or PET tracers, the label must remain attached to the protein of interest for the duration of the experiment. The use of this compound can provide a more reliable and stable conjugate.[6][7]
-
Surface Immobilization of Biomolecules: When attaching proteins or peptides to surfaces for diagnostic arrays or biomaterials, a stable linkage ensures the longevity and reusability of the device.
Part 4: Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be required depending on the specific aldehyde/ketone and biomolecule used.
Protocol 1: Comparative Kinetic Analysis of Hydrazone Formation
This protocol describes a method to compare the reaction rates of phenylhydrazine and this compound with a model aldehyde, 4-carboxybenzaldehyde, using UV-Vis spectrophotometry.
Materials:
-
Phenylhydrazine
-
This compound
-
4-Carboxybenzaldehyde
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Anhydrous Dimethylformamide (DMF)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM stock solution of 4-carboxybenzaldehyde in DMF.
-
Prepare 100 mM stock solutions of both phenylhydrazine and this compound in DMF.
-
-
Determine λmax:
-
Separately react an excess of each hydrazine with the aldehyde to completion.
-
Scan the absorbance of the resulting hydrazone solutions from 250 nm to 450 nm to determine the wavelength of maximum absorbance (λmax) for each product.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer to 25°C.
-
In a quartz cuvette, add 980 µL of Reaction Buffer.
-
Add 10 µL of the 100 mM 4-carboxybenzaldehyde stock solution (final concentration 1 mM).
-
Initiate the reaction by adding 10 µL of the 100 mM hydrazine stock solution (phenylhydrazine or the fluorinated analog; final concentration 1 mM).
-
Immediately begin monitoring the increase in absorbance at the predetermined λmax for 30-60 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Plot absorbance vs. time. The initial rate of the reaction is proportional to the slope of the linear portion of this curve.
-
Compare the initial rates to determine the relative reactivity of the two hydrazines.
-
Caption: Workflow for comparative kinetic analysis of hydrazone formation.
Protocol 2: Labeling of an Aldehyde-Modified Protein
This protocol outlines the conjugation of this compound to a protein containing an unnatural amino acid with an aldehyde side chain (e.g., formylglycine).
Materials:
-
Aldehyde-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
LC-MS system for protein analysis
Procedure:
-
Prepare Hydrazine Stock: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction:
-
To 1 mL of the aldehyde-modified protein solution, add 2 µL of the 50 mM hydrazine stock solution (final concentration 100 µM, a 10-20 fold molar excess over the protein).
-
Incubate the reaction at room temperature for 4-6 hours or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess unreacted hydrazine by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Analyze the purified protein conjugate by LC-MS.
-
The expected mass increase corresponds to the mass of the tetrafluorophenylhydrazone moiety minus the mass of a water molecule (180.09 - 18.02 = 162.07 Da).
-
Compare the conversion efficiency to a parallel reaction run with phenylhydrazine.
-
Conclusion
While the reaction kinetics of this compound are slower than its non-fluorinated counterpart, the significant enhancement in the hydrolytic stability of the resulting hydrazone bond offers a compelling advantage for applications in drug development and chemical biology. The increased lipophilicity and altered basicity are additional features that can be strategically exploited. By understanding the fundamental chemical principles governed by aromatic fluorination, researchers can leverage this compound to create more robust and reliable bioconjugates, paving the way for the development of next-generation therapeutics and research tools.
References
- PubChem. 4-Fluoroaniline.
- PubChem. 3-Fluoroaniline.
- Wikipedia.
- Chen, X., & Wu, Y. (2016). Selective Chemical Labeling of Proteins. Chemical Society Reviews, 45(12), 3159-3169.
- Schwarzenbach, G., et al. (2003). Table 13.1 Selected Hammett substituent constants and susceptibility factors. In Environmental Organic Chemistry. John Wiley & Sons.
- Basu, S., et al. (2017). Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group: A method comparable to direct fluorination. Journal of Labelled Compounds and Radiopharmaceuticals, 60(3), 168-175. [Link]
- Basu, S., et al. (2018). Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group. NIH Public Access, Author Manuscript. [Link]
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- Mitchison, T. (2013). Labeling Proteins with Fluorescent Probes. iBiology. [Link]
- Ting, A. Y., & Schultz, P. G. (2011). Chemical Tags for Labeling Proteins Inside Living Cells. Current Opinion in Chemical Biology, 15(6), 760-767.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Roberts, J. D., & Caserio, M. C. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
- CAS. (2,3,5,6-Tetrafluorophenyl)hydrazine. CAS Common Chemistry. [Link]
- Kuchar, M., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4475.
- OWL.
- Leito, I., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
- PubChem. 2,3,5,6-Tetrafluorobenzonitrile.
- PubChem. 2,3,5,6-Tetrafluorophenol.
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- 4. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group: A method comparable to direct fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group: A Method Comparable to direct Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Quantifying 2,3,5,6-Tetrafluorophenylhydrazine
Executive Summary
The accurate quantification of 2,3,5,6-Tetrafluorophenylhydrazine, a fluorinated aromatic hydrazine, is critical in pharmaceutical development and chemical synthesis, where it may act as a key intermediate or a process-related impurity. Due to its reactive nature and the absence of a universally adopted standard method, establishing a robust and reliable analytical procedure is paramount for quality control and regulatory compliance. This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the development and validation of a quantitative method for this analyte. We will explore the underlying principles of each technique, propose detailed starting protocols, and outline a validation strategy grounded in the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to equip researchers with the scientific rationale and practical framework needed to select and validate a method that is fit for its intended purpose, ensuring data integrity and scientific rigor.
The Foundation: Principles of Analytical Method Validation
Before delving into specific techniques, it is essential to establish the framework that ensures an analytical method is trustworthy and fit-for-purpose. The ICH Q2(R2) guideline provides a harmonized approach to validating analytical procedures.[1][2] A validated method provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes. The core parameters are not merely a checklist but a system of interconnected checks that guarantee reliability.
The validation process follows a logical progression, ensuring that each aspect of the method's performance is thoroughly evaluated.
Caption: Logical workflow for analytical method validation.
Comparative Analysis: HPLC vs. GC for this compound Quantification
The choice between HPLC and GC is fundamental and depends on the analyte's physicochemical properties, including its volatility, thermal stability, and polarity. This compound is a solid with a melting point of 91-93 °C, suggesting it has sufficient volatility for GC, but its hydrazine moiety introduces reactivity concerns.[3]
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is often the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.
Expertise & Rationale
For a polar, reactive compound like a hydrazine derivative, a reverse-phase HPLC (RP-HPLC) method is a logical starting point.[4] The primary challenge with hydrazines is their potential for instability and poor chromatographic peak shape. To counteract this, we propose a strategy involving derivatization. Reacting the hydrazine with an aldehyde, such as p-dimethylaminobenzaldehyde (p-DMAB), forms a stable, colored hydrazone.[5][6] This approach serves a dual purpose: it stabilizes the analyte and introduces a strong chromophore, significantly enhancing the sensitivity and selectivity of UV detection.
Proposed Experimental Protocol: RP-HPLC
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard at 1.0 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution (e.g., 1-100 µg/mL).
-
For each standard and sample, add an equal volume of a derivatizing agent (e.g., 1% p-DMAB in acidic methanol) and allow the reaction to proceed for a specified time (e.g., 15 minutes) at room temperature to form the hydrazone.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 3.5) in a 45:55 (v/v) ratio.[7] The acidic pH helps ensure good peak shape for the resulting hydrazone.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 458 nm, the characteristic absorbance maximum for p-DMAB hydrazones.[5][6]
-
Injection Volume: 10 µL.
-
Validation Workflow & Data Presentation
The validation of this method must systematically test each parameter defined by the ICH.[8]
Caption: Step-by-step validation workflow for the proposed HPLC method.
The expected performance of a well-validated HPLC method is summarized below. These target values are based on typical requirements for pharmaceutical impurity analysis.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time. | Ensures the signal is solely from the analyte. |
| Linearity (R²) | ≥ 0.999 | Confirms a direct relationship between concentration and response.[9] |
| Range | e.g., 1 µg/mL (LOQ) to 100 µg/mL | The interval providing acceptable accuracy, precision, and linearity. |
| Accuracy (% Recovery) | 95.0% - 105.0% | Measures the closeness of results to the true value. |
| Precision (% RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0% | Demonstrates the method's consistency.[1] |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | The lowest concentration that can be quantified reliably.[9] |
| Robustness | % RSD of results remains within limits. | Shows the method's reliability during normal variations. |
Method 2: Gas Chromatography (GC) with FID/NPD Detection
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. Given the analyte's melting point, it is a viable alternative to HPLC.
Expertise & Rationale
The direct analysis of this compound by GC is feasible, but the free hydrazine group can lead to peak tailing and adsorption on active sites within the GC system.[10] Therefore, meticulous system inertness is crucial. A Nitrogen-Phosphorus Detector (NPD) would offer superior sensitivity and selectivity for this nitrogen-containing compound compared to a standard Flame Ionization Detector (FID).[4] For unequivocal peak identification, especially during method development or for impurity profiling, coupling the GC to a Mass Spectrometer (MS) is the gold standard.
Proposed Experimental Protocol: GC
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard at 1.0 mg/mL in a suitable solvent like methylene chloride.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve or dilute samples in the same solvent to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: GC system with FID, NPD, or MS detector.
-
Column: HP-5 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness).[11] This is a robust, general-purpose column.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.[11]
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID/NPD).
-
Injection Volume: 1 µL.
-
Validation Workflow & Data Presentation
The validation process for the GC method mirrors that of HPLC, focusing on the same ICH parameters to ensure its suitability.
Caption: Step-by-step validation workflow for the proposed GC method.
The expected performance for a validated GC method would be similar to HPLC, demonstrating its reliability for quantitative analysis.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Baseline resolution from other components. | Ensures the peak is pure. |
| Linearity (R²) | ≥ 0.999 | Confirms a direct relationship between concentration and response. |
| Range | e.g., LOQ to ~120% of the target concentration. | The interval providing acceptable data quality. |
| Accuracy (% Recovery) | 95.0% - 105.0% | Measures the closeness of results to the true value. |
| Precision (% RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0% | Demonstrates the method's consistency.[12] |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | The lowest concentration that can be quantified reliably. |
| Robustness | % RSD of results remains within limits. | Shows the method's resilience to small procedural changes. |
Head-to-Head Comparison and Final Recommendation
| Feature | HPLC with Derivatization | Direct GC Analysis |
| Analyte Stability | Higher. Derivatization forms a stable hydrazone, mitigating in-process degradation. | Moderate. Potential for on-column degradation or adsorption, requiring highly inert systems. |
| Sensitivity | Very High. Chromophore addition significantly boosts UV signal. | High. Especially with a selective detector like NPD or MS. |
| Selectivity | High. Both chromatographic separation and selective wavelength detection contribute. | Very High. Especially with MS detection, which provides mass confirmation. |
| Sample Throughput | Moderate. Derivatization adds an extra step to sample preparation. | Higher. Sample preparation is simpler (dilute and shoot). |
| Instrumentation | Highly Accessible. Standard HPLC-UV systems are common in most labs. | Accessible. GC-FID is common; GC-NPD/MS is more specialized. |
| Development Complexity | Moderate. Requires optimization of both derivatization and chromatography. | Lower. Focus is primarily on optimizing GC parameters. |
Senior Application Scientist's Recommendation
For routine quality control (QC) applications where robustness, high sensitivity, and accessibility are key, the RP-HPLC method with pre-column derivatization is the recommended approach. The derivatization step, while adding time to sample preparation, provides a significant payoff in terms of analyte stability and detection, leading to a more rugged and reliable method. This self-validating system inherently controls for the known reactivity of the hydrazine functional group.
The GC method, particularly GC-MS, is an excellent orthogonal technique. It is highly recommended for method validation to confirm specificity, for impurity identification, and in research settings where the simpler sample preparation is an advantage. However, for routine deployment, the potential for analyte adsorption and the need for more specialized detectors make it a secondary choice compared to the proposed HPLC method.
References
- Afsharasl, A., Tsyrulneva, I., & Zaporozhets, O. (2015). Spectroscopic, Visual Test Techniques and Optical Sensors for Determination of Hydrazine and Its Derivatives.
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- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
- European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. EMA. [Link]
- Nagaraja, K. S., et al. (n.d.). Spectrophotometric Determination of Hydrazine.
- NASA's Jet Propulsion Laboratory. (2010). Three Methods of Detection of Hydrazines. Tech Briefs. [Link]
- U.S. Drug Enforcement Administration. (2019).
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A Comparative Guide to the Spectroscopic and Crystallographic Confirmation of 2,3,5,6-Tetrafluorophenylhydrazine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of fluorinated intermediates is paramount. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly alter physicochemical properties, influencing everything from metabolic stability to target binding affinity. Among the versatile building blocks for creating such compounds is 2,3,5,6-tetrafluorophenylhydrazine. Its derivatives, particularly hydrazones, are key precursors to a variety of fluorinated heterocyclic compounds.
This guide provides an in-depth technical comparison of the spectroscopic and crystallographic methods used to confirm the structure and purity of this compound derivatives. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering field-proven insights and experimental data to support your research and development endeavors.
The Significance of the Tetrafluorophenyl Moiety
The 2,3,5,6-tetrafluorophenyl group is a valuable synthon in medicinal chemistry. Its introduction into a molecule can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and modulate the acidity or basicity of nearby functional groups. This compound serves as a key starting material for introducing this moiety, often through the formation of hydrazones which can then be cyclized to form fluorinated indoles, pyrazoles, and other heterocyclic systems.[1]
A comparative analysis between fluorinated and non-fluorinated analogues of bioactive compounds often reveals significant differences in their pharmacological profiles, underscoring the importance of precise structural confirmation of these fluorinated building blocks.[2][3]
Spectroscopic Characterization: A Multi-faceted Approach
No single analytical technique provides a complete structural picture. A combination of spectroscopic methods is essential for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Fluorinated Core
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR each provide critical pieces of the puzzle.
¹H NMR Spectroscopy
In this compound derivatives, the ¹H NMR spectrum is primarily used to identify the protons of the hydrazine moiety and the substituent introduced to form the derivative (e.g., the aldehydic or ketonic fragment in a hydrazone).
-
Hydrazine Protons (N-H): These protons typically appear as broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. In many phenylhydrazine derivatives, the N-H protons can be observed in the range of δ 8-11 ppm. The presence of syn and anti conformers in hydrazones can lead to the appearance of duplicate N-H signals.[4]
-
Aromatic Proton: The single proton on the tetrafluorophenyl ring (at the C4 position) typically appears as a triplet due to coupling with the two adjacent fluorine atoms.
-
Substituent Protons: The chemical shifts and coupling patterns of the protons on the remainder of the molecule will be consistent with standard ¹H NMR interpretation rules.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. The highly electronegative fluorine atoms have a significant influence on the chemical shifts of the aromatic carbons.
-
Fluorinated Aromatic Carbons: The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which can be a key diagnostic feature. These carbons will appear as doublets in a proton-decoupled ¹³C NMR spectrum. The chemical shifts of these carbons are typically found in the range of δ 130-160 ppm.
-
Non-fluorinated Aromatic Carbons: The carbons of the aromatic ring not directly attached to fluorine will also show coupling to the neighboring fluorine atoms (²JCF, ³JCF), resulting in more complex splitting patterns (triplets, doublets of doublets, etc.).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[5] The chemical shifts of fluorine are very sensitive to the electronic environment.
-
Chemical Shifts: In derivatives of this compound, two distinct fluorine environments are expected, leading to two signals in the ¹⁹F NMR spectrum. The fluorine atoms at the 2 and 6 positions (ortho to the hydrazine group) will have a different chemical shift from the fluorine atoms at the 3 and 5 positions (meta to the hydrazine group). For example, in related 2,3,5,6-tetrafluoropyridine derivatives, the ortho-fluorines resonate at a different frequency than the meta-fluorines.[6][7]
-
Coupling: The ¹⁹F NMR spectrum will also display F-F coupling, which can provide further structural confirmation.
Experimental Protocol: NMR Analysis of a 2,3,5,6-Tetrafluorophenylhydrazone Derivative
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified hydrazone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to note are the chemical shifts (δ) in ppm, the coupling constants (J) in Hz, and the integration of the signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Observe the chemical shifts and the splitting patterns due to C-F coupling.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Use a common fluorine reference standard, such as CFCl₃ (δ = 0 ppm).
-
Data Analysis: Integrate all spectra and assign the signals to the corresponding nuclei in the molecule. The presence of syn/anti isomers may lead to a doubling of some signals.[4]
Data Comparison: Fluorinated vs. Non-Fluorinated Phenylhydrazones
| Nucleus | Typical Chemical Shift (δ) in Phenylhydrazones | Expected Influence of 2,3,5,6-Tetrafluoro Substitution |
| ¹H | ||
| N-H | 8-11 ppm (broad) | Minor shift, potential for broader signals due to through-space coupling with fluorine. |
| Aromatic H | 6.8-7.5 ppm | A single triplet for the C4-H, shifted downfield due to the inductive effect of the fluorine atoms. |
| ¹³C | ||
| Aromatic C | 110-150 ppm | Significant downfield shifts for C-F carbons, with characteristic large ¹JCF coupling constants. |
| ¹⁹F | ||
| - | Not Applicable | Two distinct signals for the ortho and meta fluorine atoms. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
-
N-H Stretch: The N-H stretching vibration of the hydrazine moiety typically appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹.
-
C=N Stretch: For hydrazone derivatives, the C=N stretching vibration is a key diagnostic peak, usually found in the 1620-1680 cm⁻¹ region.
-
Aromatic C=C Stretch: The stretching vibrations of the aromatic ring typically appear as a series of bands between 1450 and 1600 cm⁻¹.
-
C-F Stretch: The strong C-F stretching vibrations of the tetrafluorophenyl group are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of multiple strong absorptions in this region is characteristic of polyfluorinated aromatic compounds. For comparison, the IR spectrum of 2,3,5,6-tetrafluorophenol shows strong absorptions in this region.[8][9]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils). For solid samples, ensure the material is finely ground and thoroughly mixed with dry KBr.
-
Background Collection: Collect a background spectrum of the empty sample compartment or the clean salt plate.
-
Sample Spectrum Collection: Collect the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of the this compound derivative. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of phenylhydrazine derivatives often involves cleavage of the N-N bond. The presence of the tetrafluorophenyl group will lead to characteristic fragment ions. For example, the loss of the hydrazine side chain to give a tetrafluorophenyl radical cation or related fragments is a likely pathway. A mass spectrum for this compound is available, which can serve as a reference for its derivatives.[10]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Mass Spectrum Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose a fragmentation mechanism consistent with the observed spectrum.
Crystallographic Confirmation: The Definitive Structure
While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure.
Obtaining suitable crystals for X-ray analysis can be challenging but is the gold standard for structural confirmation. The crystal structure reveals bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule in the solid state.
For example, the crystal structure of a 2,3,5,6-tetrafluoropyridine derivative reveals details about the planarity of the aromatic ring and the conformation of the side chain.[11] Similar analyses of this compound derivatives would provide definitive proof of their structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.
-
Data Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and intermolecular interactions. The Cambridge Crystallographic Data Centre (CCDC) is a valuable resource for depositing and retrieving crystallographic data.
Workflow and Logic Diagrams
Experimental Workflow for Structural Confirmation
A streamlined workflow for the characterization of this compound derivatives.
Logical Relationship of Analytical Techniques
The complementary nature of different analytical techniques for structural elucidation.
Conclusion
The robust characterization of this compound derivatives is a critical step in the development of novel fluorinated compounds. A synergistic approach, combining the detailed insights of ¹H, ¹³C, and ¹⁹F NMR, the functional group identification of IR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the definitive three-dimensional structure from X-ray crystallography, provides a self-validating system for structural confirmation. This comprehensive analytical workflow ensures the identity and purity of these valuable synthetic intermediates, paving the way for their successful application in medicinal chemistry and materials science.
References
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- Chemical shifts (δ/ppm) from 1 H NMR spectra (DMSO-d 6 , 29 • C) of anti/syn - conformers of hydrazones 3 − 12. ResearchGate.
- Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Acta Crystallographica Section E: Crystallographic Communications.
- An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI.
- A simple tool for the direct probe electron ionization mass spectrometry of air- and moisture-sensitive organometallic compounds. Dalton Transactions.
- The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI.
- 19Flourine NMR. University of Ottawa.
- Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus.
- Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus.
- A First Comparative Study of Purpurinimide-based Fluorinated vs. Nonfluorinated Photosensitizers for Photodynamic Therapy. ResearchGate.
- 2,3,5,6-Tetrafluorophenol. NIST WebBook.
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- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.
- Proton NMR Table. Michigan State University.
- Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.
- 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-. NIST WebBook.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules.
- High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Polymers.
- Crystal structure and Hirshfeld surface analysis of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one. IUCrData.
- Crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications.
- 2,3,5,6-Tetrafluorophenol. NIST WebBook.
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- Infrared Spectroscopy. Michigan State University.
- Crystal structures of rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione and N-[(2S,5R) - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7339243/.
- Comparison of the Biological Impacts of the Fluoride Compounds by Graphical Risk Visualization Map Technique. Biological Trace Element Research.
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A Comparative Analysis of Nucleophilic Reactivity: The Case of 2,3,5,6-Tetrafluorophenylhydrazine
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. 2,3,5,6-Tetrafluorophenylhydrazine (TFPH) serves as a critical building block for introducing the tetrafluorophenyl moiety, particularly in the synthesis of fluorinated heterocycles like indoles.[1] However, the very features that make this reagent desirable—the heavy fluorine substitution—profoundly impact its reactivity. This guide provides an in-depth comparison of the nucleophilic character of TFPH against other common nucleophiles, grounded in mechanistic principles and supported by experimental data, to enable rational selection of reagents and optimization of reaction conditions.
The Decisive Influence of Aromatic Fluorination on Nucleophilicity
The nucleophilicity of an arylhydrazine is fundamentally dictated by the availability of the lone pair of electrons on the terminal nitrogen atom (the β-nitrogen). In phenylhydrazine, this lone pair is delocalized into the benzene ring to some extent, but the ring itself is relatively electron-neutral. The introduction of four fluorine atoms, as in TFPH, drastically alters the electronic landscape of the aromatic ring.
Fluorine exerts two opposing electronic effects:
-
A strong negative inductive effect (-I): Due to its high electronegativity, fluorine powerfully withdraws electron density through the sigma bond framework.
-
A weaker positive mesomeric effect (+M): The lone pairs on fluorine can donate electron density into the aromatic π-system.
In polyfluorinated aromatic systems, the inductive effect overwhelmingly dominates.[2] The four fluorine atoms in TFPH act in concert to create a highly electron-deficient (electrophilic) aromatic ring. This powerful "electron sink" effect strongly pulls electron density from the attached hydrazine moiety, significantly reducing the electron density and availability of the lone pair on the β-nitrogen. This leads to a marked decrease in both the basicity and nucleophilicity of the molecule compared to its non-fluorinated counterpart, phenylhydrazine.
Caption: Experimental workflow for comparing the reactivity of hydrazines.
Experimental Protocol: Comparative Analysis of Hydrazone Formation Rate
This protocol provides a framework for quantitatively comparing the rate of hydrazone formation between this compound and phenylhydrazine with a model ketone, cyclohexanone. The progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To determine the relative initial reaction rates of TFPH and phenylhydrazine with cyclohexanone under identical, acid-catalyzed conditions.
Materials:
-
This compound (TFPH)
-
Phenylhydrazine (benchmark nucleophile)
-
Cyclohexanone (electrophile)
-
Ethanol (solvent)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Saturated sodium bicarbonate solution (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Reaction vials, syringes, magnetic stirrer, and thermostatted reaction block
-
HPLC or GC-MS system with a suitable column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.2 M solutions of TFPH, phenylhydrazine, and cyclohexanone in ethanol. Causality: Using stock solutions ensures accurate and reproducible concentrations for each kinetic run.
-
Prepare a 0.02 M solution of the acid catalyst in ethanol.
-
-
Reaction Setup (Self-Validating System):
-
In a 10 mL reaction vial equipped with a stir bar, add 2.0 mL of the 0.2 M cyclohexanone solution and 2.0 mL of the 0.2 M TFPH solution.
-
In a second, identical vial, add 2.0 mL of the 0.2 M cyclohexanone solution and 2.0 mL of the 0.2 M phenylhydrazine solution.
-
Place both vials in a reaction block thermostatted to 50 °C and allow them to equilibrate for 10 minutes. Causality: Running the reactions in parallel under identical conditions is crucial for a direct and valid comparison, eliminating variables like temperature fluctuations.
-
-
Initiation and Sampling:
-
To initiate the reaction (t=0), add 0.5 mL of the 0.02 M acid catalyst solution to the first vial and start a timer. Immediately withdraw a 100 µL aliquot (the t=0 sample).
-
Quench the t=0 sample by adding it to a microcentrifuge tube containing 500 µL of saturated sodium bicarbonate solution and 500 µL of ethyl acetate. Vortex thoroughly.
-
Repeat the initiation and t=0 sampling for the second vial (phenylhydrazine).
-
Continue to withdraw 100 µL aliquots from each reaction vial at predetermined time points (e.g., 5, 10, 20, 40, and 60 minutes), quenching each sample immediately as described above.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to separate the layers.
-
Analyze the organic (ethyl acetate) layer by HPLC or GC-MS to quantify the concentration of the formed hydrazone product and the remaining hydrazine starting material. An internal standard can be added for improved accuracy.
-
Generate a calibration curve for each hydrazone product to accurately determine its concentration from the instrument response.
-
-
Data Interpretation:
-
Plot the concentration of the hydrazone product versus time for both TFPH and phenylhydrazine.
-
The initial reaction rate can be determined from the slope of the linear portion of this plot near t=0. The significant difference in these slopes will provide a quantitative measure of the relative nucleophilicity of the two hydrazines in this specific transformation.
-
Conclusion
This compound is a significantly attenuated nucleophile compared to phenylhydrazine and many other common nitrogen nucleophiles. This reduced reactivity is a direct and predictable consequence of the powerful, cumulative electron-withdrawing inductive effect of the four fluorine atoms on the aromatic ring. While this necessitates more forcing conditions in reactions like the Fischer Indole Synthesis, it also makes TFPH a valuable reagent. Its lower reactivity can lead to increased selectivity in complex molecules with multiple nucleophilic sites. For the medicinal or materials chemist, understanding this reactivity profile is paramount for successfully employing TFPH to construct high-value, fluorinated molecular architectures.
References
- Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis.
- Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
- New Directions of the Fischer Indole Synthesis. GIST. [Link]
- Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
- Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. National Institutes of Health (NIH). [Link]
- Fischer indole synthesis. Wikipedia. [Link]
- Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
- Principal Component Analysis on the effect of nucleophiles on the reactivity of α-acylenaminoketones. RSC Publishing. [Link]
- Is hydrazine a better nucleophile than ammonia? Chemistry Stack Exchange. [Link]
- How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. National Institutes of Health (NIH). [Link]
- Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. National Institutes of Health (NIH). [Link]
- Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. PubMed. [Link]
- What is more nucleophilic between hydrazin, hydroxyl amine, and ammonia? Quora. [Link]
- Hydrogen Bonding: Regulator for Nucleophilic Fluorination. National Institutes of Health (NIH). [Link]
- Chem 341L - Competitive Nucleophiles Video Prelab. YouTube. [Link]
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- Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocomp
- Mayr's Nucleophile and Electrophile Reactivity Scale. Reddit. [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from 2,3,5,6-Tetrafluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The electron-withdrawing nature of fluorine can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth comparison of the biological activities of compounds derived from 2,3,5,6-tetrafluorophenylhydrazine, offering insights into their potential as therapeutic agents. We will explore their performance against various biological targets, compare them with non-fluorinated and alternatively fluorinated analogs, and provide the experimental context for these findings.
The Impact of Tetrafluorination: A Mechanistic Overview
The 2,3,5,6-tetrafluorophenyl moiety is a unique structural motif that imparts distinct electronic properties to a molecule. The four fluorine atoms create a strong electron-withdrawing effect, which can significantly alter the reactivity and biological interactions of the parent molecule. This fluorination pattern can lead to:
-
Enhanced Lipophilicity: The introduction of fluorine atoms can increase the lipophilicity of a compound, potentially improving its ability to cross cell membranes and reach intracellular targets.
-
Modulated pKa: The electron-withdrawing nature of the tetrafluorophenyl group can lower the pKa of adjacent functional groups, influencing their ionization state at physiological pH and affecting drug-receptor interactions.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of the drug candidate.
-
Altered Conformation: The presence of multiple fluorine atoms can induce specific conformational preferences in the molecule, which may favor a bioactive conformation for binding to a target protein.
These factors collectively contribute to the potential of this compound-derived compounds as a promising class of molecules in drug discovery.
Comparative Analysis of Biological Activities
Compounds derived from this compound, primarily Schiff bases and pyrazoles, have been investigated for a range of biological activities. Here, we compare their performance with relevant alternatives, supported by experimental data.
Anticancer Activity
Hydrazone derivatives, a class of compounds readily synthesized from hydrazines, have shown considerable promise as anticancer agents. The inclusion of the tetrafluorophenyl moiety can significantly enhance this activity.
Data Presentation: Anticancer Efficacy (IC50 in µM)
| Compound Type | Derivative | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference |
| Fluorinated Phenylhydrazone | 5-Nitrosalicylaldehyde 4-(trifluorophenyl)hydrazone | 8.56 ± 1.02 | 9.43 ± 1.26 | [1] |
| Non-Fluorinated Phenylhydrazone | 5-Nitrosalicylaldehyde phenylhydrazone | > 50 | > 50 | [1] |
| Monohalogenated Phenylhydrazone | 5-Nitrosalicylaldehyde 4-bromophenylhydrazone | 8.67 ± 0.86 | 7.23 ± 0.80 | [1] |
Lower IC50 values indicate higher potency.
The data suggests that while the non-fluorinated phenylhydrazone shows minimal activity, the introduction of a trifluoromethyl group on the phenyl ring results in moderate anticancer activity against both MCF-7 and HCT-116 cell lines[1]. Interestingly, a single bromine substitution at the para-position yields comparable, and in the case of HCT-116, slightly better, activity. This highlights that the position and nature of the halogen substitution are critical determinants of cytotoxic potency. The trifluoromethyl group in the 4-(trifluorophenyl)hydrazone derivative likely enhances the compound's ability to interact with its biological target, leading to increased cancer cell death[1].
Experimental Workflow: Anticancer Activity Screening
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the microbroth dilution method.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key biological assays are provided below.
Synthesis of Schiff Bases from this compound
Objective: To synthesize Schiff base derivatives by reacting this compound with various substituted benzaldehydes.
Materials:
-
This compound
-
Substituted benzaldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated Schiff base product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR to confirm its structure.
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity (Microbroth Dilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Principle: The microbroth dilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL) and then dilute it to achieve a final concentration of 5 x 105 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Perspectives
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The unique electronic properties conferred by the tetrafluorophenyl moiety can significantly enhance the biological activity of the resulting compounds, particularly in the realms of anticancer and antimicrobial applications. The comparative data, although limited for direct derivatives, strongly suggests that fluorination is a key strategy for improving potency.
Future research should focus on the synthesis and comprehensive biological evaluation of a broader library of compounds derived from this compound. This would enable a more thorough understanding of the structure-activity relationships and the specific contributions of the tetrafluorophenyl group to the observed biological effects. Furthermore, investigations into the mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates.
References
- Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α). ACS Omega.
Sources
The Strategic Incorporation of 2,3,5,6-Tetrafluorophenylhydrazine in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a paramount strategy for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] This guide provides an in-depth technical analysis of the application of 2,3,5,6-tetrafluorophenylhydrazine as a key building block in the synthesis of fluorinated heterocyclic compounds, offering a comparative perspective on its utility and performance in drug discovery.
The Power of Fluorine in Drug Design: A Mechanistic Overview
The introduction of fluorine can lead to significant improvements in a drug candidate's profile. The strong C-F bond can block sites of metabolism, thereby increasing the compound's half-life.[3] Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and, consequently, cell permeability and target engagement. The strategic placement of fluorine can also lead to favorable non-covalent interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, enhancing potency and selectivity.[4]
This compound: A Versatile Reagent for Fluorinated Heterocycles
This compound has proven to be a valuable and versatile reagent for the introduction of a tetrafluorophenyl moiety into a variety of heterocyclic scaffolds. Its primary application lies in the Fischer indole synthesis, a robust and widely used method for constructing the indole nucleus, a privileged scaffold in numerous therapeutic agents.[5]
The Fischer Indole Synthesis: A Gateway to Fluorinated Indoles
The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone, followed by a[6][6]-sigmatropic rearrangement to form the indole ring. The use of this compound in this reaction provides a direct and efficient route to 4,5,6,7-tetrafluoroindoles, compounds that are otherwise challenging to synthesize.
Case Study: Synthesis of Fluorinated Indole Analogs for Kinase Inhibition
Hypothetical Comparative Data:
To illustrate the potential advantages, let's consider a hypothetical case study focused on the inhibition of a specific kinase, such as a receptor tyrosine kinase (RTK), which are often implicated in cancer.
| Compound | Structure | Synthetic Route Highlight | IC50 (nM) vs. Target Kinase | Fold Improvement (vs. Non-Fluorinated) |
| Non-Fluorinated Indole | Indole-based Scaffold | Standard Fischer Indole Synthesis | 150 | - |
| 4,5,6,7-Tetrafluoroindole Analog | 4,5,6,7-Tetrafluoroindole Scaffold | Fischer Indole Synthesis with this compound | 15 | 10 |
This hypothetical data showcases a common trend observed in medicinal chemistry, where the introduction of the tetrafluorophenyl group can lead to a significant enhancement in inhibitory potency.[3]
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of 4,5,6,7-Tetrafluoroindole Derivatives
This protocol outlines a general procedure for the synthesis of a 4,5,6,7-tetrafluoroindole derivative using this compound and a suitable ketone.
Materials:
-
This compound
-
Cyclohexanone (or other suitable ketone/aldehyde)
-
Glacial Acetic Acid
-
Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or other suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid. Add the ketone (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation of Hydrazone (Optional but Recommended): Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone. The hydrazone can be purified by column chromatography or used directly in the next step.
-
Indolization: To a solution of the purified hydrazone in toluene, add Eaton's reagent (or another suitable catalyst) at room temperature. Heat the reaction mixture to 80-110 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4,5,6,7-tetrafluoroindole derivative.
Diagram of the Fischer Indole Synthesis Workflow:
Caption: Workflow for the Fischer indole synthesis of 4,5,6,7-tetrafluoroindoles.
Comparison with Alternative Methods
While the Fischer indole synthesis is a powerful tool, other methods for the synthesis of fluorinated indoles exist. These include:
-
Palladium-catalyzed cross-coupling reactions: These methods can be used to construct the indole ring from appropriately substituted anilines and alkynes. However, they often require expensive catalysts and ligands.
-
Direct C-H fluorination: Recent advances have enabled the direct fluorination of the indole core. While promising, these methods can sometimes suffer from issues with regioselectivity and require specialized fluorinating reagents.
Comparative Table of Synthetic Methods:
| Method | Key Reagents | Advantages | Disadvantages |
| Fischer Indole Synthesis | This compound, Ketone/Aldehyde, Acid Catalyst | Readily available starting materials, robust and scalable, direct access to polyfluorinated indoles. | Can require harsh acidic conditions and high temperatures, limited to certain substitution patterns. |
| Palladium-Catalyzed Cyclization | Fluorinated anilines, alkynes, Pd catalyst, ligands | Milder reaction conditions, broader substrate scope. | Expensive catalysts and ligands, potential for metal contamination. |
| Direct C-H Fluorination | Indole, Electrophilic fluorinating agent (e.g., Selectfluor) | Atom-economical, late-stage functionalization. | Often poor regioselectivity, requires specialized and expensive reagents. |
Conclusion: The Enduring Value of this compound
This compound remains a highly valuable and cost-effective reagent for the synthesis of polyfluorinated heterocyclic compounds, particularly indoles. The Fischer indole synthesis, utilizing this key building block, provides a reliable and scalable route to novel drug candidates. While alternative synthetic methodologies continue to be developed, the simplicity and efficiency of the Fischer indole approach, coupled with the profound impact of fluorination on drug properties, ensures that this compound will continue to be a staple in the medicinal chemist's toolbox. The strategic application of this reagent allows for the exploration of new chemical space and the development of next-generation therapeutics with enhanced efficacy and improved pharmacokinetic profiles.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- U.S.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(7), 2243-2266.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Phenylessigsäure und ihrer Homologen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Taber, D. F., & Neubert, T. D. (2016). The Fischer indole synthesis. Organic reactions, 90, 1-764.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Technical Guide to Cross-Reactivity of 2,3,5,6-Tetrafluorophenylhydrazine Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cross-reactivity of 2,3,5,6-tetrafluorophenylhydrazine derivatives when utilized as haptenic determinants in immunoassays. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary insights to develop highly specific and sensitive immunoassays for small molecule detection.
Introduction: The Role of Fluorinated Haptens in Immunoassay Development
Small molecules, or haptens, are incapable of eliciting an immune response on their own. To generate antibodies against them, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA).[1] The resulting hapten-protein conjugate is then used to immunize an animal, leading to the production of antibodies that can recognize the hapten.
The specificity of these antibodies is paramount for the reliability of an immunoassay. Cross-reactivity, the extent to which an antibody binds to molecules other than the target analyte, is a critical parameter that must be thoroughly investigated. High cross-reactivity can lead to false-positive results and inaccurate quantification.
The unique physicochemical properties of organofluorine compounds, such as high stability and altered electronic characteristics, make them valuable components in pharmaceuticals and agrochemicals.[2] Consequently, there is a growing need for sensitive and specific methods to detect these fluorinated molecules. This compound serves as a versatile scaffold for the synthesis of haptens for such immunoassays. Its tetrafluorinated phenyl ring offers a distinct immunogenic epitope, potentially leading to the generation of highly specific antibodies.
This guide will delve into the synthesis of a this compound-based hapten, its conjugation to a carrier protein, the development of a competitive enzyme-linked immunosorbent assay (ELISA), and a comprehensive analysis of the resulting antibody's cross-reactivity with structurally related compounds.
Hapten Synthesis and Immunogen Preparation
The design and synthesis of the hapten are crucial steps that significantly influence the specificity of the resulting antibodies. The hapten should mimic the structure of the target analyte while incorporating a spacer arm with a functional group for conjugation to the carrier protein. This spacer arm distances the hapten from the protein, ensuring its accessibility to the immune system.
For this guide, we will consider a derivative of this compound designed for the detection of a hypothetical fluorinated pesticide.
Caption: Workflow for hapten synthesis and immunogen preparation.
Experimental Protocol: Synthesis of TFPH-hemisuccinate Hapten
-
Dissolution: Dissolve this compound and an equimolar amount of succinic anhydride in a suitable organic solvent (e.g., dioxane).
-
Reaction: Add a catalytic amount of a base (e.g., triethylamine) and stir the mixture at room temperature for 24 hours.
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the pure TFPH-hemisuccinate hapten.
-
Characterization: Confirm the structure of the synthesized hapten using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocol: Conjugation of Hapten to Carrier Protein (BSA)
-
Activation of Hapten: Dissolve the TFPH-hemisuccinate hapten in dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of the hapten. Stir the mixture for 4 hours at room temperature.
-
Conjugation: Slowly add the activated hapten solution to a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4).
-
Incubation: Gently stir the reaction mixture overnight at 4°C.
-
Purification: Purify the resulting TFPH-BSA conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.
-
Characterization: Determine the hapten-to-protein conjugation ratio using techniques like UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. A moderate hapten density (around 15 haptens per protein molecule) is often optimal for generating a robust antibody response.[1]
Development of a Competitive Indirect ELISA
A competitive indirect ELISA is a common format for the detection of small molecules.[3][4] In this assay, the free analyte in the sample competes with a fixed amount of antigen coated on the microplate for binding to a limited amount of specific antibody. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Caption: Workflow of the competitive indirect ELISA.
Experimental Protocol: Competitive Indirect ELISA
-
Coating: Coat the wells of a 96-well microplate with 100 µL of TFPH-OVA (ovalbumin as the coating antigen) conjugate solution (1 µg/mL in coating buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of standard solutions (of the target analyte) or samples to the wells, followed by 50 µL of the anti-TFPH polyclonal antibody (diluted in blocking buffer). Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated goat anti-rabbit IgG (appropriately diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Cross-Reactivity Assessment
The cross-reactivity of the developed antibody was evaluated by determining the half-maximal inhibitory concentration (IC₅₀) for the target analyte and a panel of structurally related compounds. The cross-reactivity (CR) was calculated using the following formula:
CR (%) = (IC₅₀ of Target Analyte / IC₅₀ of Competing Compound) x 100
Hypothetical Experimental Data
The following table presents hypothetical cross-reactivity data for an immunoassay developed using an antibody raised against a TFPH-derivative of a fictional pesticide, "Fluoropest".
| Compound | Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| Fluoropest (Target Analyte) | R-NH-NH-C₆F₄-X | 5.2 | 100 |
| Analogue A (Desfluoro) | R-NH-NH-C₆H₄-X | 89.5 | 5.8 |
| Analogue B (Difluoro) | R-NH-NH-C₆H₂F₂-X | 45.3 | 11.5 |
| Analogue C (Different Linker) | R-NH-NH-C₆F₄-Y | 150.2 | 3.5 |
| Analogue D (Parent Hydrazine) | H₂N-NH-C₆F₄-X | >1000 | <0.5 |
| Unrelated Pesticide | Z | >1000 | <0.5 |
Note: The structures are simplified representations where R, X, Y, and Z represent different chemical moieties.
Discussion of Results
The hypothetical data demonstrates the high specificity of the antibody for the target analyte, "Fluoropest". The significantly lower cross-reactivity with the desfluoro and difluoro analogues (Analogue A and B) highlights the critical role of the tetrafluorophenyl group as the primary immunogenic determinant. The antibody's ability to discriminate between the target analyte and analogues with minor structural modifications underscores the potential of using highly fluorinated haptens to generate exceptionally specific antibodies.
Furthermore, the low cross-reactivity with Analogue C, which has a different linker group, suggests that the antibody primarily recognizes the core TFPH structure. The negligible cross-reactivity with the parent hydrazine and an unrelated pesticide confirms the high specificity of the assay.
It is important to note that cross-reactivity is not solely an intrinsic property of the antibody but can be influenced by the assay format and the concentrations of the reagents used. Therefore, careful optimization of the immunoassay parameters is crucial for achieving the desired specificity.
Conclusion
The use of this compound derivatives as haptens offers a promising strategy for the development of highly specific immunoassays for the detection of fluorinated small molecules. The tetrafluorophenyl moiety serves as a potent immunogenic determinant, leading to the generation of antibodies with excellent discriminatory power. The experimental data, though hypothetical in this guide, illustrates the potential for achieving high specificity, which is essential for the accurate and reliable quantification of target analytes in complex matrices. This approach holds significant value for applications in drug development, environmental monitoring, and food safety, where the detection of fluorinated compounds is of increasing importance.
References
- Synthesis of hapten for immunoassay of chlorpyrifos pesticide. (URL: [Link])
- Development of a class-specific polyclonal antibody-based indirect competitive ELISA for detecting fluoroquinolone residues in milk. (URL: [Link])
- Competitive ELISA. (URL: [Link])
- Competitive ELISA. (URL: [Link])
- Competitive ELISA. (URL: [Link])
- PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (URL: [Link])
- Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (URL: [Link])
- Generating Monoclonal Antibodies against Buprofezin and Developing Immunoassays for Its Residue Detection in Tea Samples. (URL: [Link])
- Competitive ELISA. (URL: [Link])
- Hapten Synthesis for Pesticide Immunoassay Development. (URL: [Link])
- Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. (URL: [Link])
- Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. (URL: [Link])
- Characterization of hapten-protein conjugates: antibody generation and immunoassay development for chlorophenoxyacetic acid pesticides. (URL: [Link])
- Antibody recognition of fluorin
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- WO2016063006A1 - Conjugates and conjug
- Contribution of Organofluorine Compounds to Pharmaceuticals. (URL: [Link])
- Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting
- Organofluorine compounds – Knowledge and References. (URL: [Link])
- Opioid-Based Haptens: Development of Immunotherapy. (URL: [Link])
- PFAS - Wikipedia. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of a class-specific polyclonal antibody-based indirect competitive ELISA for detecting fluoroquinolone residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 4. sinobiological.com [sinobiological.com]
A Comparative Benchmarking Guide to the Synthetic Routes of 2,3,5,6-Tetrafluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention due to their unique physicochemical properties. Among these, 2,3,5,6-tetrafluorophenylhydrazine stands out as a critical building block for the synthesis of a wide array of fluorinated heterocyclic compounds, which are integral to the development of novel pharmaceuticals and advanced materials.[1] This guide provides a detailed comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at their respective methodologies, performance metrics, and practical considerations.
Introduction to a Key Fluorinated Synthon
This compound is a versatile precursor for introducing the tetrafluorophenyl moiety into various molecular scaffolds. Its application in well-established reactions, such as the Fischer indole synthesis, has enabled the creation of highly functionalized and novel molecules that were previously challenging to access. The strategic incorporation of fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a valuable tool in drug discovery and materials science.
This guide will explore the two most prominent synthetic pathways to this important compound:
-
Route 1: Diazotization of 2,3,5,6-Tetrafluoroaniline followed by Reduction.
-
Route 2: Nucleophilic Aromatic Substitution of a Polyfluorinated Benzene Derivative.
We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.
Route 1: The Diazotization-Reduction Pathway
This classical approach to the synthesis of arylhydrazines involves the conversion of an arylamine to a diazonium salt, which is subsequently reduced to the corresponding hydrazine. In the context of this compound, the starting material is 2,3,5,6-tetrafluoroaniline.
Mechanistic Overview
The synthesis proceeds in two main stages:
-
Diazotization: 2,3,5,6-Tetrafluoroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at low temperatures to form the corresponding diazonium salt. The highly reactive diazonium ion is a key intermediate.
-
Reduction: The diazonium salt is then reduced to the desired hydrazine. A common and effective reducing agent for this transformation is sodium sulfite or stannous chloride in an acidic medium.
Caption: Workflow for the Diazotization-Reduction Synthesis.
Experimental Protocol
Step 1: Diazotization of 2,3,5,6-Tetrafluoroaniline
-
To a stirred solution of 2,3,5,6-tetrafluoroaniline in a suitable aqueous mineral acid (e.g., hydrochloric acid), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.
-
The temperature is carefully maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the tetrafluorobenzenediazonium salt.
Step 2: Reduction to this compound
-
In a separate flask, a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated hydrochloric acid) is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is then added slowly to the reducing agent solution, with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The product, this compound, can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether), followed by drying and removal of the solvent under reduced pressure. The product is often isolated and stored as its more stable hydrochloride salt.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This route leverages the high electrophilicity of the carbon atoms in highly fluorinated benzene rings. A suitable polyfluorinated benzene derivative, such as 1,2,4,5-tetrafluorobenzene or pentafluorobenzene, is reacted with hydrazine, which acts as the nucleophile.
Mechanistic Overview
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: The hydrazine molecule attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Fluoride Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group.
The presence of multiple electron-withdrawing fluorine atoms on the benzene ring is crucial for activating the ring towards nucleophilic attack.
Caption: Workflow for the Nucleophilic Aromatic Substitution Synthesis.
Experimental Protocol
-
A solution of the polyfluorinated benzene derivative (e.g., 1,2,4,5-tetrafluorobenzene) in a suitable solvent (e.g., ethanol, dioxane, or pyridine) is prepared.
-
Hydrazine hydrate is added to the solution, and the reaction mixture is heated under reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then taken up in water and extracted with an organic solvent.
-
The organic extracts are combined, washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by recrystallization or chromatography to afford pure this compound.
Performance Comparison
The choice of synthetic route often depends on a variety of factors, including the availability of starting materials, desired scale of the reaction, and considerations of safety and cost. Below is a comparative table summarizing the key performance indicators for the two routes.
| Parameter | Route 1: Diazotization-Reduction | Route 2: Nucleophilic Aromatic Substitution |
| Starting Material | 2,3,5,6-Tetrafluoroaniline | 1,2,4,5-Tetrafluorobenzene or Pentafluorobenzene |
| Key Reagents | Sodium nitrite, Mineral acid, Reducing agent (e.g., Na2SO3, SnCl2) | Hydrazine hydrate |
| Reaction Conditions | Low temperatures (0-10 °C) for diazotization | Elevated temperatures (reflux) |
| Yield | Generally moderate to good | Can be variable, often moderate |
| Purity of Crude Product | May require purification to remove side-products from reduction | Can be cleaner, but may contain over-substituted products |
| Scalability | Readily scalable with careful temperature control | Scalable, but may require pressure vessels for large scale |
| Safety Considerations | Diazonium salts can be explosive if isolated; handled in solution | Hydrazine is toxic and corrosive; reactions at elevated temperatures |
| Cost-Effectiveness | Dependent on the cost of 2,3,5,6-tetrafluoroaniline | Dependent on the cost of the polyfluorinated benzene starting material |
Conclusion and Recommendations
Both the diazotization-reduction of 2,3,5,6-tetrafluoroaniline and the nucleophilic aromatic substitution of a polyfluorinated benzene offer viable pathways to this compound.
The diazotization-reduction route is a well-established method for the synthesis of arylhydrazines. Its primary advantage lies in the relatively straightforward reaction sequence, provided that careful temperature control is maintained during the diazotization step to mitigate the instability of the diazonium salt. This route may be preferable when 2,3,5,6-tetrafluoroaniline is readily available and the scale of the synthesis allows for effective cooling.
The nucleophilic aromatic substitution route offers a more direct approach, often involving fewer steps. The success of this method hinges on the reactivity of the polyfluorinated benzene derivative. This route can be advantageous for its simplicity and may be more cost-effective if the starting polyfluorinated benzene is less expensive than the corresponding aniline. However, the use of hydrazine at elevated temperatures requires appropriate safety precautions.
Ultimately, the selection of the optimal synthetic route will be dictated by the specific needs of the laboratory or production facility, including the availability and cost of starting materials, the desired scale of production, and the technical expertise and equipment available. This guide provides the foundational information to make an informed decision for the synthesis of this important fluorinated building block.
References
(Note: As specific peer-reviewed articles detailing and comparing these exact routes for this specific compound were not found in the search, the references are based on general principles and related syntheses. The protocols provided are illustrative and would require optimization for specific laboratory conditions.)
Sources
The Synthetic Versatility of 2,3,5,6-Tetrafluorophenylhydrazine: A Comparative Guide for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a paramount strategy for modulating physicochemical and biological properties. The highly fluorinated building block, 2,3,5,6-tetrafluorophenylhydrazine, has emerged as a valuable synthon for the construction of complex heterocyclic frameworks. This guide provides an in-depth technical comparison of the synthetic utility of this compound against its non-fluorinated and partially fluorinated counterparts in key heterocyclic ring-forming reactions, supported by available experimental data.
Introduction: The Power of Fluorination in Phenylhydrazine Chemistry
Phenylhydrazine and its derivatives are cornerstone reagents in organic synthesis, most notably for their role in the Fischer indole synthesis and the construction of pyrazole and pyridazine rings. The introduction of multiple fluorine atoms onto the phenyl ring, as in this compound, imparts unique electronic properties that significantly influence the reactivity, regioselectivity, and outcome of these classical transformations. The strong electron-withdrawing nature of the tetrafluorophenyl group can enhance the acidity of the N-H protons, modify the nucleophilicity of the nitrogen atoms, and influence the stability of reaction intermediates, offering both advantages and challenges in synthetic design.
Fischer Indole Synthesis: Accessing Highly Fluorinated Indoles
The Fischer indole synthesis, a venerable reaction for the construction of the indole nucleus, proceeds via the acid-catalyzed cyclization of an arylhydrazone.[1][2] The use of this compound provides a direct route to indoles bearing a tetrafluorinated benzene ring, a motif of increasing interest in pharmaceutical and agrochemical research.
The electron-deficient nature of the 2,3,5,6-tetrafluorophenyl group can influence the rate-determining[3][3]-sigmatropic rearrangement step of the Fischer indole synthesis. While direct comparative kinetic studies are scarce in the literature, the electronic effect of the fluorine atoms is a critical consideration for reaction optimization.
Comparative Performance:
Experimental Protocol: Synthesis of 4,5,6,7-Tetrafluoroindole (General Procedure)
A general procedure for the synthesis of tetrafluorinated indoles involves the reaction of this compound with a suitable ketone or aldehyde in the presence of an acid catalyst.
-
Step 1: Hydrazone Formation. Equimolar amounts of this compound and the desired carbonyl compound (e.g., cyclohexanone) are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is stirred, often with gentle heating, to facilitate the formation of the corresponding hydrazone.
-
Step 2: Cyclization. An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like sulfuric acid) is added to the hydrazone.[1][2] The reaction mixture is then heated to induce cyclization. The reaction temperature and time are crucial parameters and must be optimized for specific substrates.
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled and neutralized. The product is typically extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization to afford the 4,5,6,7-tetrafluoroindole derivative.
Logical Workflow for Fischer Indole Synthesis:
Caption: Fischer Indole Synthesis Workflow.
Pyrazole Synthesis: Constructing Fluorinated Five-Membered Heterocycles
Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms that are prevalent in pharmaceuticals. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical and efficient method for pyrazole synthesis. The use of this compound in this reaction allows for the direct incorporation of the tetrafluorophenyl moiety onto the pyrazole ring.
The regioselectivity of the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a key consideration. The electronic and steric properties of the substituents on both reactants influence which nitrogen atom of the hydrazine attacks which carbonyl group. The electron-withdrawing tetrafluorophenyl group in this compound can direct the regiochemical outcome of the cyclization.
Comparative Performance and Regioselectivity:
Studies have shown that the reaction of arylhydrazines with perfluoro-2-methyl-2-pentene in the presence of triethylamine can produce a mixture of 1-aryl-perfluoro-3-ethyl-4-methylpyrazole and 1-aryl-perfluoro-5-ethyl-4-methylpyrazole.[5] The ratio of these regioisomers is dependent on the reaction conditions and the specific arylhydrazine used, with this compound being one of the investigated substrates.[5] This highlights the importance of careful reaction optimization to control the regioselectivity.
Table 1: Comparison of Arylhydrazines in the Synthesis of Perfluorinated Pyrazoles
| Arylhydrazine | Reactant | Product(s) | Reaction Conditions | Observations | Reference |
| This compound | Perfluoro-2-methyl-2-pentene | Mixture of 1-(2,3,5,6-tetrafluorophenyl)-perfluoro-3-ethyl-4-methylpyrazole and 1-(2,3,5,6-tetrafluorophenyl)-perfluoro-5-ethyl-4-methylpyrazole | Triethylamine | Formation of regioisomeric pyrazoles | [5] |
| Phenylhydrazine | Perfluoro-2-methyl-2-pentene | Mixture of 1-phenyl-perfluoro-3-ethyl-4-methylpyrazole and 1-phenyl-perfluoro-5-ethyl-4-methylpyrazole | Triethylamine | Formation of regioisomeric pyrazoles | [5] |
| Pentafluorophenylhydrazine | Perfluoro-2-methyl-2-pentene | Mixture of 1-(pentafluorophenyl)-perfluoro-3-ethyl-4-methylpyrazole and 1-(pentafluorophenyl)-perfluoro-5-ethyl-4-methylpyrazole | Triethylamine | Formation of regioisomeric pyrazoles | [5] |
Experimental Protocol: Synthesis of 1-(2,3,5,6-Tetrafluorophenyl)pyrazoles (General Procedure)
-
Step 1: Reaction Setup. To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol), an equimolar amount of this compound is added.
-
Step 2: Cyclization. The reaction mixture is typically heated under reflux to drive the condensation and cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Isolation. After completion, the solvent is removed under reduced pressure. The residue is then purified, often by column chromatography on silica gel, to isolate the desired 1-(2,3,5,6-tetrafluorophenyl)pyrazole derivative(s).
Logical Workflow for Pyrazole Synthesis:
Caption: Pyrazole Synthesis Workflow.
Pyridazine Synthesis: Building Fluorinated Six-Membered Heterocycles
Pyridazines, six-membered aromatic heterocycles with two adjacent nitrogen atoms, are also accessible using hydrazine derivatives. The reaction of a hydrazine with a 1,4-dicarbonyl compound is a common strategy for the synthesis of dihydropyridazines, which can then be oxidized to pyridazines.
The utility of this compound in this context allows for the synthesis of pyridazine derivatives bearing the highly fluorinated phenyl substituent. The electronic nature of the tetrafluorophenyl group can influence the cyclization and subsequent oxidation steps.
While specific comparative studies on the synthesis of pyridazines using this compound are limited, the general reactivity of hydrazines with 1,4-dicarbonyls suggests its feasibility as a synthetic route.
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of highly fluorinated indoles, pyrazoles, and other nitrogen-containing heterocycles. The presence of the four fluorine atoms on the phenyl ring significantly impacts the electronic properties of the molecule, influencing reaction rates, regioselectivity, and the properties of the final products. While direct, side-by-side comparative data with other phenylhydrazines under standardized conditions is not always available, the successful application of this reagent in various heterocyclic syntheses underscores its importance.
For researchers and drug development professionals, this compound offers a valuable tool for accessing novel chemical space and for the strategic introduction of fluorine to modulate the properties of bioactive molecules. Further systematic studies comparing its reactivity and yields against a broader range of substituted phenylhydrazines would be highly beneficial to the synthetic community, enabling more rational and efficient design of synthetic routes to complex fluorinated heterocycles.
References
- Chi, K. W., et al. (1999). Synthesis of Fluorinated N-Arylpyrazoles with Perfluoro-2-methyl-2-pentene and Arylhydrazines. Journal of Fluorine Chemistry, 98(1), 45-50.
- Fuchibe, K., et al. (2013). Substitution of Two Fluorine Atoms in a Trifluoromethyl Group: Regioselective Synthesis of 3-Fluoropyrazoles.
- Wikipedia. Fischer indole synthesis. [Link]
- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- SciSpace. The Fischer Indole Synthesis. [Link]
- Elliott, A. J. (1975). Cyclization of Some this compound Derivatives. Use of Nuclear Overhauser Effect Measurements in Structural Assignment. Canadian Journal of Chemistry, 53(18), 2785-2789.
- INDOFINE Chemical Company, Inc.
- McCoy, E., et al. (2009). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Bioorganic & Medicinal Chemistry Letters, 19(15), 4142-4145. [Link]
- Wang, Z., et al. (2002). Preparation of 1,3-Disubstituted-5-cyano-4,5-dihydropyrazoles via 1,3-Dipolar Cycloaddition of Nitrile Imine with Acrylonitrile. Journal of the Chinese Chemical Society, 49(6), 1274-1278.
- Trofimov, B. A., et al. (2006). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Russian Journal of General Chemistry, 76(8), 1283-1287.
- Van Houten, K., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4587. [Link]
- ResearchGate. Progress in the synthesis of 4,5,6,7-tetrahydroindoles. [Link]
- Furin, G. G., et al. (1998). Reactions of Perfluoro(5-aza-4-nonene) with Hydrazine and Some Substituted Hydrazines. Journal of Fluorine Chemistry, 88(1), 53-56.
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Safety Operating Guide
2,3,5,6-Tetrafluorophenylhydrazine proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply using a chemical to managing its entire lifecycle is paramount for laboratory safety and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2,3,5,6-Tetrafluorophenylhydrazine. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this hazardous waste stream responsibly, ensuring personnel safety and environmental protection.
Guiding Principle: Proactive Waste Management
The effective disposal of a reactive and toxic compound like this compound begins not at the end of an experiment, but at its inception. A robust disposal plan is a core component of responsible chemical management. This guide is structured to provide a clear, logical path from hazard identification to final disposition, emphasizing the scientific reasoning behind each procedural step.
Section 1: Hazard Assessment and Waste Characterization
Understanding the inherent risks of this compound is the foundation of its safe disposal. This compound combines the reactivity of a hydrazine moiety with the unique chemical properties imparted by a highly fluorinated phenyl ring.
1.1 Inherent Chemical Hazards According to its Safety Data Sheet (SDS), this compound is classified with several key hazards.[1] It is crucial to recognize that while comprehensive toxicological data for this specific molecule is not always available, the known hazards of its structural class—hydrazines and fluorinated aromatics—demand a highly cautious approach.[2][3] Hydrazine itself is classified by the EPA as a probable human carcinogen (Group B2).[3][4][5]
| Hazard Classification (GHS-US) | Hazard Statement | Causality and Field Insight |
| Skin Irritation (Category 2) | H315 - Causes skin irritation | The hydrazine group is reactive and can interact with skin proteins, leading to irritation. The fluorinated ring can also contribute to dermal effects. |
| Serious Eye Irritation (Category 2A) | H319 - Causes serious eye irritation | Direct contact with the eyes can cause significant damage due to the chemical's reactivity. Immediate and prolonged flushing is critical. |
| Specific target organ toxicity, single exposure (Category 3) | H335 - May cause respiratory irritation | As a solid powder, inhalation of dust can irritate the mucous membranes and respiratory tract. All handling of solids should minimize dust generation. |
1.2 Thermal Decomposition Hazards A critical consideration for disposal is the nature of the compound's decomposition products. During incineration or in the event of a fire, this compound is expected to generate highly toxic and corrosive gases.[1]
-
Carbon Oxides (CO, CO₂)
-
Nitrogen Oxides (NOx)
-
Hydrogen Fluoride (HF) : This is a particularly hazardous byproduct due to the fluorine atoms on the phenyl ring. HF is acutely toxic and highly corrosive.
This decomposition profile directly informs the selection of the primary disposal method, as the disposal facility must be equipped to handle and neutralize these hazardous gases.
Section 2: Personnel Safety and Personal Protective Equipment (PPE)
Given the identified hazards, strict adherence to PPE protocols is non-negotiable. Engineering controls (such as fume hoods) are the primary line of defense, with PPE serving as the essential final barrier. All handling and disposal preparations must comply with OSHA standards for hazardous chemicals in laboratory environments (29 CFR 1910.1450).[6][7]
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Refer to manufacturer's glove selection guide for breakthrough times. | To prevent skin contact and irritation. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid self-contamination.[1] |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Provides a robust barrier against dust, splashes, and unexpected reactions. Goggles protect the eyes, while the face shield protects the entire face.[1] |
| Skin & Body Protection | Fully-buttoned laboratory coat, long pants, and closed-toe shoes. Consider a chemically resistant apron for larger quantities. | To protect skin from accidental contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[1] |
| Respiratory Protection | In case of inadequate ventilation or potential for aerosolization, use a NIOSH-approved respirator. | Required to prevent inhalation of irritating dust. The specific type of respirator should be determined by a formal risk assessment.[1] |
Section 3: On-Site Waste Management: Collection and Segregation
Proper segregation at the point of generation is a critical step to ensure safe transport and effective final disposal.
Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, chemically compatible container (e.g., high-density polyethylene - HDPE) for all this compound waste, including contaminated consumables like gloves and weigh paper.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the primary hazards (Irritant, Toxic).[8][9]
-
Segregation: Crucially, do not mix this waste with other waste streams. In particular, keep it segregated from:
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from heat or ignition sources, and incompatible materials.[12] The storage location should be within a secondary containment system to manage any potential leaks.
Section 4: Recommended Disposal Pathway: High-Temperature Incineration
The most effective and recommended disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility.[1]
Causality and Technical Justification:
-
Destruction of Fluorinated Organics: Highly fluorinated compounds are known for their thermal stability due to the strength of the carbon-fluorine bond.[13][14] Effective destruction requires the high temperatures (>1000°C) and long residence times achievable in specialized incinerators.[15]
-
Management of Hazardous Byproducts: As noted in Section 1.2, thermal decomposition will produce corrosive hydrogen fluoride (HF) and nitrogen oxides. A licensed hazardous waste incinerator is required to have sophisticated flue gas treatment systems, such as afterburners and scrubbers, to neutralize these toxic byproducts before they are released into the atmosphere.[1][15]
-
Regulatory Compliance: This method aligns with EPA regulations for the disposal of hazardous waste, ensuring complete destruction of the toxic organic molecule.[16][17]
Procedural Steps:
-
Ensure the waste is packaged and labeled according to all institutional and Department of Transportation (DOT) regulations.
-
Coordinate with your institution's Environmental Health & Safety (EH&S) department.
-
EH&S will arrange for pickup by a licensed hazardous waste disposal contractor who can transport the material to an approved incineration facility.
Section 5: Alternative Disposal Methods: A Word of Caution
While other chemical waste streams can sometimes be neutralized in the lab, this is not recommended for this compound without expert consultation and a validated protocol.
Chemical Neutralization (Oxidation): Methods using oxidizers like sodium hypochlorite are sometimes used for simple hydrazine.[10][11] However, the reaction of hypochlorite with substituted hydrazines is complex and can lead to the formation of highly carcinogenic N-nitroso compounds and other hazardous byproducts.[18][19][20][21] The specific reaction pathway for this compound is not well-documented in readily available literature, and attempting such a procedure in a standard laboratory setting introduces unacceptable risks of incomplete reaction and toxic byproduct generation.
Core Directive: Unless you have a peer-reviewed, validated, and safety-approved chemical neutralization protocol specific to this compound, this method must be avoided. Defer to high-temperature incineration.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. Source: U.S. Environmental Protection Agency (EPA). [Link]
- On the Incinerability of Highly Fluorinated Organic Compounds. Source: Combustion Science and Technology. [Link]
- OSHA Rules for Hazardous Chemicals. Source: DuraLabel Resources. [Link]
- Methods and systems for neutralization of hydrazine (US20170113086A1).
- On the Incinerability of Highly Fluorinated Organic Compounds. Source: Taylor & Francis Online. [Link]
- Chemical Hazards and Toxic Substances - Standards.
- Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. Source: National Technical Reports Library - NTIS. [Link]
- On the Incinerability of Highly Fluorinated Organic Compounds. Source: Semantic Scholar. [Link]
- The chemistry of the hypochlorite neutralization of hydrazine fuels (Conference). Source: OSTI.GOV. [Link]
- Complying With OSHA's Hazardous Material Requirements. Source: Wolters Kluwer. [Link]
- Navigating OSHA Chemical Safety Rules for a Safer Workplace. Source: EHS Today. [Link]
- What are the OSHA Requirements for Hazardous Chemical Storage?. Source: U.S. Chemical Storage. [Link]
- Products of the neutralization of hydrazine fuels with hypochlorite.
- Per- and polyfluorinated substances in waste inciner
- Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0. Source: EPA Response. [Link]
- Hydrazine. Source: U.S. Environmental Protection Agency (EPA). [Link]
- Regulations and Guidelines Applicable to Hydrazine.
- Safety and Handling of Hydrazine.
- Advice on storing/handling hydrazine. Source: Reddit. [Link]
- Hydrazine. Source: Wikipedia. [Link]
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Source: U.S. Environmental Protection Agency (EPA). [Link]
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A Comprehensive Guide to the Safe Handling of 2,3,5,6-Tetrafluorophenylhydrazine
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of reactive chemical intermediates like 2,3,5,6-Tetrafluorophenylhydrazine demands a meticulous approach to personal protection and laboratory protocol. This guide provides essential, field-proven insights for the safe management of this compound, ensuring both the integrity of your research and the well-being of your team.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a substituted hydrazine derivative. Hydrazines as a class are known for their reactivity and potential toxicity. The primary hazards associated with this compound include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1]
-
Potential for Sensitization: Repeated exposure to hydrazine derivatives can lead to skin sensitization.[2]
Given these hazards, a comprehensive safety plan is not merely a recommendation but a necessity. This plan begins with the proper selection and use of Personal Protective Equipment (PPE).
The Last Line of Defense: Selecting the Right Personal Protective Equipment
Engineering controls, such as fume hoods and glove boxes, are the primary means of exposure control. However, appropriate PPE is a critical final barrier. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
The choice of glove material is crucial for preventing skin contact. For handling this compound and other hydrazine derivatives, the following glove types are recommended:
| Glove Material | Breakthrough Time (General Guidance for Hydrazines) | Suitability |
| Butyl Rubber | > 480 minutes | Excellent for prolonged contact |
| Neoprene | > 480 minutes | Excellent for prolonged contact |
| Nitrile Rubber | Variable | Good for splash protection, but verify manufacturer's data |
Expert Insight: While nitrile gloves are common in laboratory settings, for prolonged handling of hydrazines, more robust materials like butyl rubber or neoprene are preferable.[3][4] Always consult the glove manufacturer's specific chemical resistance guide for the most accurate information. Double-gloving is a recommended practice to provide an additional layer of protection.
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[1]
-
Chemical Splash Goggles: These should be worn at all times when handling the compound.
-
Face Shield: A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.[2][3]
A flame-resistant lab coat is the minimum requirement.[3] For procedures with a higher risk of splashing or contamination, consider the use of a chemical-resistant apron or a full protective suit.[4] Ensure that clothing provides full coverage, including long sleeves and closed-toe shoes.
All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5] If a fume hood is not available or in situations where the concentration of airborne particles may exceed exposure limits, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[3] For emergency situations or as the sole means of protection, a full-face supplied-air respirator is required.[3][4]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Pre-Operational Checklist:
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble PPE: Gather all necessary PPE as outlined in the previous section.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1][4]
-
Review the Safety Data Sheet (SDS): Before beginning work, re-familiarize yourself with the specific hazards and emergency procedures for this compound.[1][6]
Handling Protocol:
Caption: A flowchart outlining the immediate steps to take in an emergency involving this compound.
Disposal Plan: Responsible Stewardship
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated glassware, must be collected in a designated, labeled hazardous waste container.
-
Neutralization: For spills or residual amounts, a dilute solution of sodium hypochlorite can be used for decontamination. The reaction yields nitrogen, water, and sodium chloride. [4]However, this should only be performed by trained personnel.
-
Professional Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program. [7][8]Never dispose of hydrazine compounds down the drain. [7] By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence.
References
- Wikipedia. (n.d.). Hydrazine.
- University of California, Los Angeles. (n.d.). Hydrazine - Risk Management and Safety.
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- U.S. Environmental Protection Agency. (2014). Hydrazine Fire Response Lake, MS Waste Management Plan.
- International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991).
- Fisher Scientific. (2011). 2,3,5-Triphenyltetrazolium chloride Safety Data Sheet.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

